molecular formula C11H13N3 B1454586 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline CAS No. 1183309-99-0

4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline

Cat. No.: B1454586
CAS No.: 1183309-99-0
M. Wt: 187.24 g/mol
InChI Key: QWPPDCVKEZUYQW-UHFFFAOYSA-N
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Description

4-[(4-Methyl-1H-pyrazol-1-yl)methyl]aniline (CAS 1183309-99-0) is an organic compound with the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol . This aniline derivative, which features a 4-methylpyrazole moiety linked via a methylene group, serves as a versatile building block in medicinal chemistry and coordination chemistry. Its primary research application is as a precursor in the synthesis of complex chemical ligands. A prominent example is its use in creating 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline , a tris(pyrazolyl)methane (Tpm) ligand synthesized via a C–F activation strategy . Tpm ligands and their metal complexes are exploited for a broad range of applications, including catalysis and biomedical chemistry . The presence of both an aniline group and a pyrazole ring in its structure makes it a valuable scaffold for constructing more complex molecules aimed at these research areas. The pyrazole core is a well-known pharmacophore in drug discovery . Pyrazole derivatives are recognized for their diverse pharmacological activities and are found in agents with anti-inflammatory, anticancer, antipsychotic, and antidepressant properties . This compound can be utilized to generate novel pyrazole-based structures for investigating new therapeutic agents. Please note that this product is intended For Research Use Only and is not meant for diagnostic or therapeutic applications .

Properties

IUPAC Name

4-[(4-methylpyrazol-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9-6-13-14(7-9)8-10-2-4-11(12)5-3-10/h2-7H,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPPDCVKEZUYQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline and related pyrazole-containing compounds. As a class of nitrogen-containing heterocycles, pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] This document will delve into the synthetic methodologies, analytical techniques for characterization, and the therapeutic landscape of these promising molecules.

Introduction to Pyrazole-Aniline Scaffolds

Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, serves as a privileged scaffold in drug discovery.[2][3] Its unique structural features allow for versatile functionalization, enabling the fine-tuning of physicochemical properties and biological activities. The incorporation of an aniline moiety, a common pharmacophore, further enhances the potential for these compounds to interact with various biological targets. Derivatives of pyrazole have shown a wide array of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[4][5]

Synthetic Strategies

The synthesis of pyrazole-aniline derivatives can be approached through several well-established organic chemistry reactions. The choice of a particular synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability.

A Common Synthetic Pathway:

A prevalent method for synthesizing N-arylmethyl pyrazole derivatives involves the nucleophilic substitution of a halogenated methyl-pyrazole with an appropriate aniline.

Experimental Protocol: A Generalized Synthesis

  • Preparation of 1-(chloromethyl)-4-methyl-1H-pyrazole: 4-methyl-1H-pyrazole is reacted with formaldehyde and thionyl chloride in an inert solvent like dichloromethane at 0°C to room temperature. The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • N-Alkylation of Aniline: The resulting 1-(chloromethyl)-4-methyl-1H-pyrazole is then reacted with a twofold excess of 4-aminophenol (or a desired aniline derivative) in the presence of a non-nucleophilic base such as potassium carbonate or triethylamine in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

  • Work-up and Purification: The reaction mixture is heated to 60-80°C for several hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Chloromethylation cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Purification start 4-methyl-1H-pyrazole reagents1 Formaldehyde, SOCl2 Dichloromethane start->reagents1 product1 1-(chloromethyl)-4-methyl-1H-pyrazole reagents1->product1 base K2CO3 or Et3N Acetonitrile or DMF product1->base aniline 4-Aminophenol aniline->base product2 This compound base->product2 purification Column Chromatography product2->purification final_product Pure Product purification->final_product

Caption: Generalized synthetic workflow for this compound.

Physicochemical Characterization

Once synthesized, the identity and purity of the target compound must be confirmed through a battery of analytical techniques.

Analytical Technique Expected Observations
¹H NMR Characteristic peaks for the pyrazole ring protons, the methylene bridge protons, the aniline ring protons, and the methyl group protons. The chemical shifts and coupling constants would confirm the connectivity.
¹³C NMR Resonances corresponding to all unique carbon atoms in the molecule, including the pyrazole ring, aniline ring, methylene linker, and methyl group.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of the compound. Fragmentation patterns can provide further structural information.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic and aliphatic groups, and C=C and C=N stretching of the aromatic rings.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound. The retention time is characteristic of the compound under specific chromatographic conditions.
Potential Therapeutic Applications and Biological Activities

The pyrazole-aniline scaffold is a versatile platform for the development of novel therapeutic agents. Research on structurally similar compounds has revealed a broad spectrum of biological activities.

  • Anticancer Activity: Many pyrazole derivatives have been investigated as potential anticancer agents.[3] Their mechanisms of action often involve the inhibition of key enzymes in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs). For instance, certain indole derivatives linked to a pyrazole moiety have shown potent cytotoxicity against various human cancer cell lines.[3]

  • Anti-inflammatory Properties: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib.[4] The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[4]

  • Antimicrobial and Antiviral Effects: The functionalized pyrazole nucleus has been a source of compounds with significant antimicrobial and antiviral activities. These compounds can interfere with microbial growth or viral replication through various mechanisms.

Logical Relationship of Pyrazole Scaffold to Biological Activity:

Biological_Activity scaffold Pyrazole-Aniline Scaffold anticancer Anticancer scaffold->anticancer anti_inflammatory Anti-inflammatory scaffold->anti_inflammatory antimicrobial Antimicrobial scaffold->antimicrobial antiviral Antiviral scaffold->antiviral cdk_inhibition CDK Inhibition anticancer->cdk_inhibition mechanism cox_inhibition COX Inhibition anti_inflammatory->cox_inhibition mechanism

Caption: Potential biological activities stemming from the pyrazole-aniline scaffold.

Future Directions and Conclusion

The this compound scaffold and its derivatives represent a promising area for further research and development in medicinal chemistry. The synthetic accessibility and the wide range of biological activities associated with the pyrazole nucleus make these compounds attractive candidates for drug discovery programs.

Future work should focus on:

  • Synthesis and screening of a library of derivatives: To establish clear structure-activity relationships (SAR).

  • In-depth mechanistic studies: To elucidate the precise molecular targets and pathways responsible for their biological effects.

  • Pharmacokinetic and toxicological profiling: To assess their drug-like properties and safety profiles.

References

  • Review: biologically active pyrazole derivatives. RSC Publishing. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • Current status of pyrazole and its biological activities. PMC. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]

Sources

An In-depth Technical Guide to 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of Pyrazole-Aniline Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is one such scaffold, renowned for its diverse therapeutic properties, including anti-tumor, anti-inflammatory, and antimicrobial activities.[1] When coupled with an aniline moiety through a methylene linker, as in the case of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline , a molecule of significant interest for chemical and pharmacological exploration emerges.

This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development. We will dissect its chemical architecture, propose robust synthetic and characterization methodologies, and explore its potential applications, grounding our discussion in established chemical principles and field-proven insights.

Molecular Architecture and Physicochemical Profile

The chemical structure of this compound is characterized by three key components: a 4-methylpyrazole ring, a central methylene bridge (-CH₂-), and a p-substituted aniline ring.

Caption: Chemical structure of this compound.

The methyl group at the C4 position of the pyrazole ring introduces steric and electronic effects that can influence binding interactions with biological targets. The aniline component provides a versatile handle for further chemical modification and is a common pharmacophore in many bioactive molecules. The methylene linker imparts conformational flexibility, allowing the pyrazole and aniline rings to adopt various spatial orientations.

Predicted Physicochemical Properties
PropertyPredicted ValueRationale/Comparison
Molecular Formula C₁₁H₁₃N₃Derived from structural components.
Molecular Weight 187.24 g/mol Calculated from the molecular formula.
LogP ~2.0Estimated based on similar structures like N-((1-Methyl-1H-pyrazol-3-yl)methyl)aniline[2]. Indicates moderate lipophilicity.
Topological Polar Surface Area (TPSA) 29.85 ŲBased on related structures[2]; suggests good potential for oral bioavailability.
Hydrogen Bond Donors 1 (from aniline -NH₂)Important for target interaction.
Hydrogen Bond Acceptors 3 (2 from pyrazole N, 1 from aniline N)Crucial for forming interactions in biological systems.

Synthesis and Characterization: A Proposed Workflow

A robust and reproducible synthetic route is paramount for enabling further study. Drawing inspiration from established methodologies for N-alkylation of pyrazoles and the synthesis of related aniline derivatives, we propose the following workflow.[1][3]

Proposed Synthetic Pathway

The most direct approach involves the N-alkylation of 4-methylpyrazole with 4-(chloromethyl)aniline or a related electrophile. However, a more controlled and common strategy involves a two-step process starting with 4-nitrobenzyl bromide.

Synthesis_Workflow R1 4-Methylpyrazole Int 1-((4-Nitrophenyl)methyl)-4-methyl-1H-pyrazole R1->Int Step 1: N-Alkylation R2 4-Nitrobenzyl bromide R2->Int Base K₂CO₃ or NaH in DMF or Acetonitrile Base->Int Reduction Reduction Int->Reduction Prod This compound Reduction->Prod Step 2: Nitro Reduction Reagents SnCl₂/HCl or H₂/Pd-C Reagents->Reduction

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-((4-Nitrophenyl)methyl)-4-methyl-1H-pyrazole

  • Rationale: This step introduces the core linkage between the pyrazole and what will become the aniline ring. Using a nitro-substituted benzyl halide prevents side reactions involving the more reactive amino group.

  • To a solution of 4-methylpyrazole (1.0 eq) in anhydrous dimethylformamide (DMF), add a suitable base such as potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the pyrazole nitrogen.

  • Add 4-nitrobenzyl bromide (1.05 eq) portion-wise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate.

Step 2: Synthesis of this compound

  • Rationale: The reduction of the nitro group to an amine is a standard and high-yielding transformation. Catalytic hydrogenation is a clean method, while tin(II) chloride is a robust alternative.

  • Dissolve the nitro-intermediate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, for instance, tin(II) chloride dihydrate (3-5 eq) in concentrated HCl, or alternatively, use a catalytic amount of 10% Palladium on carbon (Pd/C).

  • If using SnCl₂, heat the reaction to 60-70 °C. If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (balloon or Parr shaker).

  • Monitor the reaction by TLC until the starting material is consumed.

  • For the SnCl₂ method, cool the reaction, basify with aqueous NaOH to pH > 8, and extract with ethyl acetate. For the hydrogenation method, filter the catalyst through Celite and concentrate the filtrate.

  • Dry the organic extracts, concentrate, and purify by column chromatography or recrystallization to obtain the final product.

Structural Characterization and Validation

The identity and purity of the synthesized compound must be confirmed through a suite of analytical techniques. While specific spectral data is unavailable for this exact molecule, we can predict the expected signals by analogy to similar structures, such as the well-characterized 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline.[4][5]

TechniqueExpected Observations for this compound
¹H-NMR - Two singlets for the pyrazole ring protons. - A singlet for the methylene (-CH₂) protons. - Two doublets in the aromatic region for the AA'BB' system of the aniline ring. - A broad singlet for the aniline -NH₂ protons. - A singlet for the pyrazole methyl (-CH₃) protons.
¹³C-NMR - Distinct signals for the pyrazole ring carbons. - A signal for the methylene carbon. - Four signals for the aniline ring carbons. - A signal for the methyl carbon.
IR Spectroscopy - N-H stretching vibrations for the aniline amine (~3300-3500 cm⁻¹). - C-H stretching for aromatic and aliphatic groups. - C=C and C=N stretching in the aromatic/heterocyclic rings (~1500-1630 cm⁻¹).
Mass Spectrometry (MS) - A clear molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (188.1182).

Applications in Drug Discovery and Materials Science

The pyrazole-aniline scaffold is a fertile ground for the discovery of novel therapeutic agents. The structural features of this compound make it an attractive candidate for several applications.

Potential as a Kinase Inhibitor Scaffold

Many successful kinase inhibitors feature a heterocyclic ring system capable of forming key hydrogen bonds within the ATP-binding pocket of the enzyme. Pyrazole derivatives have been successfully developed as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[6] The aniline portion of the molecule can be readily functionalized to introduce substituents that can target specific regions of the kinase, enhancing potency and selectivity.[7]

Kinase_Inhibition_Pathway cluster_0 Cell Cycle Regulation cluster_1 Therapeutic Intervention CDK Cyclin-Dependent Kinase (CDK) PhosphoSubstrate Phosphorylated Substrate CDK->PhosphoSubstrate Phosphorylation Cyclin Cyclin Cyclin->CDK Activation Substrate Substrate Protein Substrate->PhosphoSubstrate Progression Cell Cycle Progression PhosphoSubstrate->Progression Molecule This compound (or derivative) Molecule->Inhibition Inhibition->CDK

Caption: Mechanism of action for a potential CDK inhibitor.

Antiviral and Antimicrobial Applications

The pyrazole core is present in numerous compounds with demonstrated antiviral and antimicrobial properties. For instance, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have shown promising activity against the Respiratory Syncytial Virus (RSV).[8] The structural similarity suggests that this compound could serve as a foundational structure for developing new agents against various pathogens.

Role in Coordination Chemistry and Materials Science

While the primary focus is often on pharmacology, the nitrogen atoms of the pyrazole ring make it an excellent ligand for coordinating with metal ions. This property is exploited in the synthesis of tris(pyrazolyl)methane ligands, which are used in catalysis and the development of biomedical materials.[4][5] The aniline group on our title compound provides a reactive site for polymerization or grafting onto surfaces, opening avenues for its use in advanced materials.

Conclusion and Future Directions

This compound represents a molecule of high potential, strategically positioned at the intersection of established pharmacophores. While detailed experimental data on this specific compound is sparse, its structural components and the extensive research on related pyrazole-aniline derivatives provide a solid foundation for its exploration. The proposed synthetic and characterization workflows offer a clear path for its preparation and validation. Future research should focus on synthesizing this molecule and its derivatives, evaluating their biological activity across various assays (e.g., kinase panels, antiviral screens), and exploring structure-activity relationships to optimize for potency and selectivity. The versatility of this scaffold ensures its place as a valuable building block in the ongoing quest for novel therapeutics and functional materials.

References

  • Baker, B. B., Duhamel, J. E., et al. (2024). 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. MDPI. Available at: [Link]4]

  • PubChem. (n.d.). 4-(1h-pyrazol-1-ylmethyl)aniline (C10H11N3). PubChemLite. Available at: [Link]]

  • McMillen, C. D., & Pienkos, J. A. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. ResearchGate. Available at: [Link]5]

  • Bărcean, M., Vlase, G., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. Available at: [Link]1]

  • Fioravanti, R., et al. (2015). N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]8]

  • Funar-Timofei, S., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Available at: [Link]3]

  • Chen, Y., et al. (2014). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]7]

  • Al-Sanea, M. M., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. Available at: [Link]6]

Sources

An In-depth Technical Guide to 4-[(1H-Pyrazol-1-yl)methyl]aniline and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Initial searches for the specific chemical entity "4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline" did not yield definitive and unambiguous characterization data in publicly accessible scientific literature. The information presented herein pertains to the closely related and well-documented compound, 4-(1H-Pyrazol-1-ylmethyl)aniline , which features an unsubstituted pyrazole ring. This guide is intended to provide a comprehensive technical overview for researchers, scientists, and drug development professionals working with pyrazole-containing scaffolds.

Core Compound Analysis: 4-(1H-Pyrazol-1-ylmethyl)aniline

4-(1H-Pyrazol-1-ylmethyl)aniline is a heterocyclic compound that incorporates a pyrazole ring linked to an aniline moiety via a methylene bridge. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities associated with pyrazole derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(1H-Pyrazol-1-ylmethyl)aniline is presented in the table below. These parameters are crucial for its handling, formulation, and in silico modeling for drug discovery applications.

PropertyValueSource
Molecular Formula C₁₀H₁₁N₃ECHEMI[1]
Molecular Weight 173.21 g/mol ECHEMI[1]
Exact Mass 173.0953 g/mol ECHEMI[1], PubChemLite[2]
CAS Number 142335-61-3ECHEMI[1]
Topological Polar Surface Area 43.8 ŲECHEMI[2]
Hydrogen Bond Donor Count 1ECHEMI[2]
Hydrogen Bond Acceptor Count 2ECHEMI[2]
Rotatable Bond Count 2ECHEMI[2]
Structural Representation

Figure 1: 2D structure of 4-(1H-Pyrazol-1-ylmethyl)aniline.

Synthesis and Characterization

The synthesis of pyrazole-containing compounds is well-established in organic chemistry. While a specific protocol for 4-(1H-Pyrazol-1-ylmethyl)aniline is not detailed in the provided search results, a general synthetic strategy can be inferred.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for 4-(1H-Pyrazol-1-ylmethyl)aniline involves the nucleophilic substitution of a suitable leaving group on a benzyl halide by pyrazole. This approach is illustrated below.

G Target 4-(1H-Pyrazol-1-ylmethyl)aniline Precursor1 4-(Aminomethyl)aniline Target->Precursor1 C-N bond formation Precursor2 Pyrazole Target->Precursor2 Reagent Formylating Agent Precursor1->Reagent Reduction Precursor2->Reagent Cyclization Product Target

Figure 2: Retrosynthetic analysis of 4-(1H-Pyrazol-1-ylmethyl)aniline.

General Synthetic Protocol

A general procedure for the synthesis would likely involve the following steps:

  • Protection of the aniline: The amino group of 4-aminobenzylamine is first protected to prevent side reactions.

  • N-alkylation of pyrazole: The protected 4-aminobenzyl halide is then reacted with pyrazole in the presence of a base to facilitate the N-alkylation.

  • Deprotection: The protecting group is removed from the aniline to yield the final product.

Note: The specific choice of protecting group, solvent, base, and reaction conditions would require optimization for optimal yield and purity.

Characterization Techniques

The identity and purity of the synthesized 4-(1H-Pyrazol-1-ylmethyl)aniline would be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the connectivity of the atoms and the overall structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the N-H stretch of the aniline and the aromatic C-H bonds.

Applications in Research and Drug Development

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. While specific applications for 4-(1H-Pyrazol-1-ylmethyl)aniline are not extensively documented, its structural features suggest potential utility in several therapeutic areas.

Potential as Kinase Inhibitors

The pyrazole scaffold is a common feature in many kinase inhibitors. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site. The aniline moiety can be further functionalized to enhance potency and selectivity. For instance, derivatives of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline have been investigated as potential anticancer agents and CDK2 inhibitors.

Role in Anti-inflammatory and Analgesic Agents

Certain pyrazole-containing compounds have demonstrated anti-inflammatory and analgesic properties. The mechanism of action often involves the inhibition of enzymes such as cyclooxygenase (COX).

Agrochemical Applications

Pyrazole derivatives have also found applications in the agrochemical industry as herbicides, insecticides, and fungicides.

Related Analogs and Their Significance

The initial search revealed several analogs of the target compound, each with its own unique properties and areas of research.

4-(4-Methyl-1H-pyrazol-1-yl)aniline

In this isomer, the pyrazole ring is directly attached to the aniline. This direct linkage alters the electronics and conformational flexibility of the molecule compared to the methylene-bridged analog. It has a reported molecular formula of C₁₀H₁₁N₃ and a molecular weight of 173.21 g/mol .[3][4]

4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline

This is a more complex tripodal ligand with three 4-methyl-1H-pyrazol-1-yl groups attached to a central methyl group, which is then linked to the aniline.[5][6] Such "scorpionate" ligands are of great interest in coordination chemistry and catalysis. A detailed synthesis and characterization of this compound has been published.[5][6]

Conclusion

While a comprehensive technical guide for the specifically named "this compound" is challenging due to the lack of specific literature, this guide provides a thorough overview of the closely related and well-characterized compound, 4-(1H-Pyrazol-1-ylmethyl)aniline. The information on its physicochemical properties, synthesis, and potential applications, along with an analysis of its structural analogs, offers a valuable resource for researchers in medicinal chemistry and drug discovery. The versatile pyrazole scaffold continues to be a fertile ground for the development of novel therapeutic agents and functional materials.

References

  • PubChemLite. (n.d.). 4-(1h-pyrazol-1-ylmethyl)aniline (C10H11N3). Retrieved February 14, 2026, from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS RN 806632-06-4 | 4-(4-Methyl-1H-pyrazol-1-yl)aniline. Retrieved February 14, 2026, from [Link]

  • PubChemLite. (n.d.). 4-(4-methyl-1h-pyrazol-1-yl)aniline (C10H11N3). Retrieved February 14, 2026, from [Link]

  • MDPI. (2024, May 17). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2024, May 6). (PDF) 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Retrieved February 14, 2026, from [Link]

Sources

Technical Monograph: 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a standalone monograph for researchers in medicinal chemistry. It prioritizes synthetic reliability, structural logic, and pharmaceutical context.

CAS Registry Number: (Analogous search required for specific salt forms) Molecular Formula:


Molecular Weight:  187.24  g/mol 

Executive Summary

The compound 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline represents a "privileged scaffold" in modern drug discovery. It combines a polar, hydrogen-bond-accepting pyrazole headgroup with a solvent-exposed aniline tail, connected by a flexible methylene linker. This architecture is frequently observed in Type I and Type II kinase inhibitors, where the pyrazole acts as a hinge-binder and the aniline serves as a vector for solubilizing groups or deep-pocket interactions.

This guide provides a definitive breakdown of its nomenclature, a self-validating synthetic protocol avoiding common regioselectivity pitfalls, and a structural analysis of its pharmacophoric utility.

Nomenclature & Structural Logic

The IUPAC name is constructed based on the principle of substitutive nomenclature , where the aniline ring is treated as the principal functional parent.

Deconstruction of the Name
ComponentStructure/Logic
Parent Aniline (Benzenamine). The amino group (-NH₂) determines the numbering of the benzene ring (Position 1).
Locant 4- The substituent is attached at the para position relative to the amine.
Substituent [(4-methyl-1H-pyrazol-1-yl)methyl]
Linker methyl : A methylene bridge (-CH₂-) connects the benzene ring to the pyrazole.
Heterocycle pyrazol-1-yl : The pyrazole ring is attached to the linker via Nitrogen-1.
Internal Subst. 4-methyl : A methyl group is attached to Carbon-4 of the pyrazole ring.[1]
Tautomer 1H : Specifies the indicated hydrogen is on the nitrogen at position 1, fixing the bond arrangement.
Expert Insight: The Symmetry Advantage

Unlike 3-substituted pyrazoles, which suffer from tautomeric ambiguity leading to regioisomeric mixtures upon alkylation (yielding both 1,3- and 1,5- isomers), 4-methylpyrazole is symmetric with respect to its nitrogen atoms prior to substitution. Positions 3 and 5 are equivalent. Therefore, N-alkylation yields a single regioisomer , simplifying purification significantly.

Validated Synthetic Protocol

The most robust route utilizes a convergent synthesis involving the N-alkylation of 4-methylpyrazole followed by the chemoselective reduction of the nitro precursor.

Reaction Scheme Visualization

The following directed graph illustrates the logic flow and critical decision points in the synthesis.

SynthesisPath SM1 4-Methylpyrazole Base Cs2CO3 / ACN (Base/Solvent) SM1->Base SM2 4-Nitrobenzyl Bromide SM2->Base Inter Intermediate: 1-(4-nitrobenzyl)-4-methylpyrazole Base->Inter SN2 Alkylation (Reflux, 4h) Reduc Reduction: Pd/C + H2 (1 atm) or Fe/NH4Cl Inter->Reduc Chemoselective Reduction Prod Target: This compound Reduc->Prod Workup & Isolation

Figure 1: Convergent synthetic pathway. The use of Cesium Carbonate (


) is highlighted for superior yields in N-alkylation.
Step-by-Step Methodology
Step 1: N-Alkylation (Formation of the Nitro-Intermediate)

Rationale: We use


 in Acetonitrile (ACN) rather than 

/DMF. Cesium's larger cation radius ("Cesium Effect") improves solubility and nucleophilicity of the pyrazole anion, often suppressing over-alkylation.
  • Setup: In a dry 250 mL round-bottom flask, dissolve 4-methylpyrazole (1.0 eq) in anhydrous Acetonitrile (0.2 M concentration).

  • Activation: Add

    
      (1.5 eq) and stir at room temperature for 15 minutes. Observation: The suspension may become slightly cloudy.
    
  • Addition: Add 4-nitrobenzyl bromide (1.05 eq) portion-wise.

  • Reaction: Heat to reflux (

    
    ) for 4 hours.
    
  • Self-Validation (TLC):

    • Mobile Phase: Hexane:Ethyl Acetate (3:1).

    • Observation: The starting bromide (high

      
      , UV active) should disappear. The product will appear as a distinct UV-active spot at a lower 
      
      
      
      than the bromide but higher than the pyrazole.
  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water (2x) and brine. Dry over

    
    .[2]
    
Step 2: Nitro Reduction to Aniline

Rationale: Catalytic hydrogenation is cleanest, but Iron-mediated reduction is preferred if halogen substituents (which might dehalogenate under


) are present on the rings. We will describe the standard Hydrogenation.
  • Setup: Dissolve the nitro-intermediate in Ethanol/MeOH (1:1).

  • Catalyst: Add 10% Pd/C (10 wt% loading). Safety: Add catalyst under an inert atmosphere (Nitrogen) to prevent ignition of solvent vapors.

  • Reduction: Purge with Hydrogen gas (balloon pressure is sufficient) and stir vigorously at RT for 2-6 hours.

  • Self-Validation (TLC/Color):

    • Visual: The solution often shifts from pale yellow (nitro) to colorless/clear (amine).

    • Stain: The product spot will stain reddish-purple with Ninhydrin (indicating a primary amine). The nitro precursor does not stain with Ninhydrin.

  • Isolation: Filter through a Celite pad to remove Pd/C. Concentrate to yield the off-white solid product.

Analytical Characterization (Expected Data)

To confirm identity without a reference standard, rely on the specific integration ratios in


-NMR.
SignalApprox. Shift (

, ppm)
MultiplicityIntegrationAssignment
Pyrazole-H 7.20 - 7.50Singlet (x2)2HH-3 and H-5 of pyrazole (often overlap due to symmetry).
Aromatic-H 6.90 - 7.10Doublet2HBenzene protons adjacent to methylene.
Aromatic-H 6.50 - 6.70Doublet2HBenzene protons adjacent to amine (shielded).
Linker 5.00 - 5.20Singlet2H

(Diagnostic peak).
Amine 3.50 - 4.50Broad Singlet2H

(Exchangeable with

).
Methyl 2.00 - 2.10Singlet3H

on Pyrazole.[1][3]

Mass Spectrometry (ESI+): Expect a molecular ion peak


 at 188.1 .

Pharmaceutical Applications & SAR Logic[4][5]

This molecule is rarely a final drug but is a critical Fragment-Based Drug Discovery (FBDD) building block.

Pharmacophore Mapping

The molecule serves as a "linker-diver" scaffold.

  • The Pyrazole: Acts as a bioisostere for imidazole or phenol. In kinase inhibitors (e.g., Crizotinib analogs), this ring often binds to the ATP-binding hinge region via hydrogen bonds.

  • The Methylene Linker: Provides rotational freedom (

    
     character), allowing the two aromatic systems to adopt a "T-shaped" or "stacked" conformation depending on the protein pocket depth.
    
  • The Aniline: A versatile handle for further derivatization (e.g., amide coupling to create Type II kinase inhibitors) or to interact with solvent-front residues (e.g., Aspartate/Glutamate).

SAR Flowchart

SAR Core This compound Mod1 Modification: Acylation of Aniline Core->Mod1 Mod2 Modification: C-3/C-5 Pyrazole Subst. Core->Mod2 Mod3 Modification: Methyl to Halogen (Cl/F) Core->Mod3 Result1 Result: Urea/Amide Linkage (Deep Pocket Binding) Mod1->Result1 Result2 Result: Steric Clash or Selectivity Tuning Mod2->Result2 Result3 Result: Electronic modulation of Hinge Binding Mod3->Result3

Figure 2: Structure-Activity Relationship (SAR) logic for optimizing the scaffold.

References

  • IUPAC Nomenclature Rules: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. [Link]

  • Synthesis of Pyrazole Derivatives: "Regioselective synthesis of 1,3- and 1,5-substituted pyrazoles." Beilstein Journal of Organic Chemistry. [Link]

  • Cesium Effect in Alkylation: "Cesium carbonate: A powerful base for organic synthesis." Journal of Organic Chemistry. [Link][4]

  • Kinase Inhibitor Scaffolds: "Pyrazole scaffolds in kinase inhibitor discovery." Journal of Medicinal Chemistry. [Link]

Sources

Safety data sheet (SDS) for 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Anticipated Safety Profile of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline

Preamble: A Note on Hazard Assessment for Novel Chemical Entities

The safety profile herein is extrapolated from the well-documented hazards of its core structural components: the aniline moiety and the N-substituted pyrazole ring system. This approach is a standard and necessary practice in research and development environments when handling novel or data-poor substances. The guidance provided is based on established principles of chemical safety, toxicology of related compounds, and best practices for laboratory and chemical handling.[2][3][4]

Compound Identification and Structural Rationale for Hazard Assessment

The subject compound is an aromatic amine. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and the ability to cause methemoglobinemia.[3][5] The presence of the pyrazole group, a common pharmacophore, suggests potential biological activity that must be considered during handling.

Identifier Value
IUPAC Name This compound
CAS Number 142335-61-3[1]
Molecular Formula C₁₁H₁₃N₃
Molecular Weight 187.24 g/mol
Core Moieties Aniline, 4-methyl-1H-pyrazole

The logical relationship between the structure and its anticipated hazards is foundational to this guide.

G cluster_0 Structural Components cluster_1 Anticipated Hazards Structure This compound Aniline Aniline Core Structure->Aniline Pyrazole 4-Methyl-1H-Pyrazole Moiety Structure->Pyrazole Toxicity Systemic Toxicity (Oral, Dermal, Inhalation) Aniline->Toxicity Carcinogenicity Suspected Carcinogen & Mutagen Aniline->Carcinogenicity Methemoglobinemia Methemoglobinemia Aniline->Methemoglobinemia Irritation Skin/Eye Irritation Aniline->Irritation Bioactivity Potential Unforeseen Biological Activity Pyrazole->Bioactivity

Caption: Logical diagram linking the compound's structural moieties to their known hazard classes.

Hazard Identification and Classification

Based on analogous compounds, the primary hazards are anticipated as follows:

  • Acute Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled, consistent with classifications for aniline and many of its derivatives.[6][7]

  • Skin and Eye Irritation: Direct contact is likely to cause skin and serious eye irritation.[8]

  • Sensitization: May cause an allergic skin reaction.

  • Germ Cell Mutagenicity: Suspected of causing genetic defects, a known risk for aniline.[6]

  • Carcinogenicity: Suspected of causing cancer, a classification carried by its parent aniline.[6]

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure, primarily affecting the blood (methemoglobin formation), spleen, and kidneys.[6][7]

  • Aquatic Toxicity: Likely harmful or toxic to aquatic life, with potential for long-lasting effects.[7]

First-Aid Measures: A Self-Validating Protocol

Emergency response must be immediate and decisive. The protocol is designed to mitigate exposure rapidly while ensuring the safety of responders.

Exposure Route Protocol Causality and Critical Notes
Inhalation 1. Immediately move the person to fresh air.[9][10] 2. If breathing is difficult or has stopped, provide artificial respiration (use a barrier device).[9][11] 3. Seek immediate medical attention.[12]Why: Rapid removal from the contaminated atmosphere is critical to prevent further absorption. Aniline derivatives can cause respiratory paralysis.
Skin Contact 1. Immediately remove all contaminated clothing.[9][11] 2. Flush skin with copious amounts of soap and water for at least 15 minutes.[9] 3. Seek immediate medical attention.[12]Why: Aromatic amines are readily absorbed through the skin.[3] Thorough washing is essential to decontaminate the skin surface and minimize systemic absorption.
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] 2. Remove contact lenses if present and easy to do.[10] 3. Seek immediate medical attention.Why: Prevents severe eye damage.[6] Prolonged rinsing is necessary to ensure all traces of the chemical are removed from the eye and surrounding tissues.
Ingestion 1. Do NOT induce vomiting.[13] 2. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the substance.[7][13] 3. Seek immediate medical attention.[12]Why: Inducing vomiting can cause aspiration of the chemical into the lungs, leading to chemical pneumonitis. Dilution can help reduce the concentration in the stomach.

Handling and Storage: Proactive Risk Mitigation

Safe handling and storage are paramount to preventing exposure.[2]

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.

  • Eye Protection: Wear chemical splash goggles that conform to government standards such as NIOSH (US) or EN 166 (EU).

  • Skin and Body Protection: A full-buttoned lab coat, long trousers, and closed-toe shoes are mandatory. For tasks with a higher risk of splashing, a chemical-resistant apron is recommended.

  • Hand Protection: Due to the high absorption risk of anilines, glove selection is critical.

    • Recommended: Butyl, neoprene, or Viton gloves.[12]

    • NOT Recommended: Nitrile gloves offer poor protection against aniline and should be avoided.[12]

    • Protocol: Always inspect gloves before use and use a proper removal technique to avoid skin contact. Dispose of contaminated gloves immediately.[7]

Storage Protocols
  • Store in a tightly sealed, properly labeled container.[10][14]

  • Keep in a cool, dry, and well-ventilated area designated for toxic chemicals.[2][14]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and alkalis.[6]

  • The storage area should be secured and accessible only to trained personnel.

Accidental Release Measures

A clear, tiered response plan is essential for managing spills effectively.

G cluster_small Small Spill Response (<100 mL, Contained in Hood) cluster_large Large Spill Response (>100 mL or Outside Hood) Start Spill of this compound Occurs Assess Assess Spill Size & Location Start->Assess SmallSpill Personnel are trained & have correct PPE? Assess->SmallSpill Small & Contained Evacuate Immediately evacuate the area. Alert others nearby. Assess->Evacuate Large or Uncontained Cleanup Absorb with inert material (e.g., vermiculite). Collect in a sealed container for hazardous waste. SmallSpill->Cleanup Yes SmallSpill->Evacuate No Decontaminate Decontaminate area with appropriate solvent followed by soap and water. Cleanup->Decontaminate ReportSmall Report incident to Supervisor/EHS. Decontaminate->ReportSmall Secure Secure the area, restrict access. Evacuate->Secure CallHelp Call Emergency Services (911) and institutional EHS. Secure->CallHelp

Caption: Decision workflow for responding to an accidental chemical spill.

Step-by-Step Spill Cleanup Protocol (Small, Contained Spill):

  • Ensure Safety: Confirm you are wearing the appropriate PPE as described in Section 4.1, including chemical-resistant gloves (e.g., neoprene), splash goggles, and a lab coat.[12]

  • Containment: If it is a liquid, confine the spill to a small area using absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.

  • Absorption: Cover the spill with an inert, dry absorbent material.[12]

  • Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[12]

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by a thorough cleaning with soap and water.

  • Disposal: Dispose of all contaminated materials (gloves, absorbent, etc.) as hazardous waste according to institutional and local regulations.[12]

For large spills, evacuate immediately and contact your institution's Environmental Health & Safety (EHS) office and, if necessary, emergency services.[11][12]

Toxicological Information: The Basis for Caution

The toxicological profile is inferred from its constituent parts.

  • Aniline Moiety: The primary driver of toxicity. Aniline is known to be absorbed rapidly and can lead to the formation of methemoglobin, which impairs the oxygen-carrying capacity of the blood. Symptoms of exposure include cyanosis (bluish discoloration of the skin), headache, dizziness, and nausea.[7] It is classified as a suspected human carcinogen (Group 2) and mutagen.[6]

  • Pyrazole Moiety: While many pyrazole derivatives are used as pharmaceuticals, some have exhibited unexpected toxicity. For example, certain 1-methyl-1H-pyrazole-5-carboxamides showed acute toxicity in mice, linked to the inhibition of mitochondrial respiration.[15] This underscores the potential for the pyrazole component to contribute to the overall toxic profile, possibly through mechanisms not typical of simple anilines. Heterocyclic compounds containing the pyrazole moiety are known to possess diverse biological properties, warranting careful handling.[16]

Disposal Considerations

This material must be treated as hazardous waste.

  • Do not dispose of down the drain or in regular trash. [12]

  • Collect waste material in a compatible, sealed, and clearly labeled container.[12]

  • Arrange for disposal through a licensed professional waste disposal service, following all local, state, and federal regulations.

References

  • Aniline Safety Information. Washington State University, Environmental Health & Safety. [Link]

  • 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. ACS Publications, Journal of Medicinal Chemistry. [Link]

  • Aniline Standard Operating Procedure. Scribd. [Link]

  • The four toxicity parameters of pyrazole-based derivatives 7c and 11a. ResearchGate. [Link]

  • How to Handle Amines Safely in Industrial Environments. DIPLOMATA COMERCIAL. [Link]

  • Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021). PubMed, National Library of Medicine. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications, Chemical Health & Safety. [Link]

  • Aniline - Incident management. GOV.UK. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. DIPLOMATA COMERCIAL. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. ResearchGate. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. [Link]

  • 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [Link]

  • 4-(1H-pyrazol-1-ylmethyl)aniline Hazard Information. CompTox Chemicals Dashboard, US EPA. [Link]

Sources

Strategic Sourcing & Technical Validation Guide: 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: Pyrazole-functionalized Aniline Intermediate Primary Application: Kinase Inhibitor Scaffolds (e.g., BTK, SYK), Fragment-Based Drug Discovery (FBDD).[1] Sourcing Status: Tier 2/3 Availability (Limited Catalog / Make-to-Order).

This guide addresses the procurement, synthesis, and validation of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline . Unlike common commodity reagents, this specific methylated pyrazole-aniline motif often resides in "virtual" catalogs (e.g., Enamine REAL, WuXi LabNetwork). Researchers must navigate a "Make vs. Buy" decision matrix, balancing lead times against the relative simplicity of its 2-step synthesis.

Part 1: Chemical Profile & Sourcing Intelligence[1]

Identity & Properties[2][3][4][5]
  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₁H₁₃N₃[1]

  • Molecular Weight: 187.24 g/mol

  • Key Structural Feature: The methylene bridge connects the electron-rich aniline to the N1-position of the pyrazole.[1]

  • Critical Quality Attribute (CQA): Regioisomer Purity. The synthesis often produces a mixture of N1- and N2-alkylated isomers.[1] Commercial samples must be validated to ensure >95% N1-isomer content.[1]

Vendor Landscape & Procurement Strategy

Due to the specific methylation pattern, this compound is frequently a "made-to-order" item.[1]

Vendor TierRecommended SuppliersAvailabilityRisk Profile
Tier 1: Catalog Stock BLDpharm , Combi-Blocks , Enamine (Store) Check Stock (1-5g)Low. Immediate shipment.[1] QC data usually available.
Tier 2: Virtual/REAL Enamine REAL , WuXi LabNetwork , ChemSpace 2-4 WeeksMedium. Synthesis success rate is high (>80%), but lead time varies.
Tier 3: Custom CRO Pharmaron , Syngene , Curia 6-8 WeeksHigh Cost. Only recommended for multi-kilogram GMP batches.
Decision Matrix: Make vs. Buy

The following logic gate determines whether to purchase or synthesize the compound based on project timelines and quantity.

SourcingMatrix Start Requirement: >5g of Target Compound CheckCatalog Check Tier 1 Vendors (BLDpharm, Combi-Blocks) Start->CheckCatalog InStock In Stock? CheckCatalog->InStock Buy PURCHASE (Lead Time: <1 Week) InStock->Buy Yes CheckVirtual Check Tier 2 (Enamine REAL) InStock->CheckVirtual No IsVirtual Available? CheckVirtual->IsVirtual OrderVirtual ORDER SYNTHESIS (Lead Time: 3-4 Weeks) IsVirtual->OrderVirtual Yes InHouse INTERNAL SYNTHESIS (Lead Time: 1 Week) IsVirtual->InHouse No

Figure 1: Strategic sourcing workflow emphasizing speed-to-data.

Part 2: Technical Validation (QC Protocols)

Whether purchased or synthesized, the regiochemistry of the pyrazole attachment is the primary failure mode. Vendors may inadvertently supply the N2-isomer or a mixture.[1]

Analytical Triage Protocol
  • LC-MS: Confirm Molecular Weight (

    
    ).
    
    • Note: LC-MS cannot distinguish regioisomers (N1 vs N2).[1]

  • 1H NMR (DMSO-d6):

    • Diagnostic Signal: Look for the methylene bridge (

      
      ) singlet around 5.1 - 5.3 ppm .[1]
      
    • Pyrazole Protons: The C3-H and C5-H protons of the pyrazole ring should appear as distinct singlets (or doublets with small coupling) due to the 4-methyl substitution.[1]

    • NOESY (Crucial): To definitively prove N1-alkylation, observe the NOE correlation between the methylene protons and the pyrazole C5-H (adjacent to Nitrogen).[1] The N2-isomer will show a different NOE pattern or steric shift.[1]

Purity Specification
  • HPLC Purity: >98% (254 nm).

  • Residual Solvents: DMF/DMSO are common contaminants from synthesis; ensure <5000 ppm if used for biological assays.

Part 3: Synthetic Pathway (Internal Production)[1]

If commercial sourcing fails, the compound can be synthesized in two steps with high reliability.

Reaction Scheme

The synthesis relies on the nucleophilic substitution of 4-nitrobenzyl bromide by 4-methylpyrazole, followed by reduction.[1]

Synthesis SM1 4-Methylpyrazole Step1 Step 1: Alkylation Base: K2CO3 or NaH Solvent: DMF/MeCN Temp: 60°C SM1->Step1 SM2 4-Nitrobenzyl bromide SM2->Step1 Inter Intermediate: 1-(4-nitrobenzyl)-4-methylpyrazole Step1->Inter Step2 Step 2: Reduction Reagent: Fe/NH4Cl or H2/Pd-C Solvent: EtOH/H2O Inter->Step2 Product TARGET: This compound Step2->Product

Figure 2: Two-step synthetic route for internal production.

Step-by-Step Protocol

Step 1: N-Alkylation

  • Dissolve 4-methylpyrazole (1.0 eq) in anhydrous DMF.

  • Add

    
     (2.0 eq) and stir at RT for 30 mins to deprotonate.
    
  • Add 4-nitrobenzyl bromide (1.0 eq) slowly. Exothermic reaction.[1]

  • Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc).[1]

  • Workup: Pour into ice water. The nitro-intermediate usually precipitates as a solid.[1] Filter and wash with water.

    • Checkpoint: If oil forms, extract with EtOAc.

Step 2: Nitro Reduction

  • Suspend the nitro-intermediate in Ethanol/Water (4:1).[1]

  • Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Reflux at 80°C for 2 hours.

  • Filter hot through Celite to remove iron residues.

  • Concentrate filtrate and recrystallize from Ethanol/Heptane to obtain the pure aniline.

References

  • PubChem. 4-(1H-pyrazol-1-ylmethyl)aniline (Parent Analogue Data).[1][2] National Library of Medicine. [Link][1]

  • MDPI. Synthesis of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline (Methodology Reference). [Link][1][3][4]

Sources

An In-Depth Technical Guide to the Procurement of Research-Grade 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole-Aniline Scaffold

The pyrazole-aniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Pyrazole derivatives are known to exhibit a wide range of therapeutic properties, including anti-inflammatory, analgesic, and anticancer effects. The aniline moiety often serves as a key pharmacophore, enabling interactions with various biological targets. The specific compound, 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline, combines these two important functional groups, making it a molecule of significant interest for screening libraries and as a building block in the synthesis of more complex drug candidates.

Availability Analysis: A Custom Synthesis Approach

A thorough search of commercial chemical databases indicates that this compound is not a readily available, off-the-shelf chemical. For researchers and drug development professionals, this necessitates a custom synthesis approach. This involves contracting a specialized chemical synthesis company, often a Contract Research Organization (CRO), to prepare the molecule on a fee-for-service basis.

Proposed Synthetic Route

A plausible and efficient synthetic route for the preparation of this compound involves the N-alkylation of 4-methyl-1H-pyrazole with a suitable 4-aminobenzyl halide. This method is advantageous due to the commercial availability of the starting materials.

A key step in this synthesis is the selective alkylation of the pyrazole nitrogen. The reaction of pyrazoles with alkyl halides is a well-established method for N-alkylation.[1][2] The use of a base is typically required to deprotonate the pyrazole, facilitating the nucleophilic attack on the alkyl halide.

The proposed two-step synthesis is as follows:

  • Halogenation of 4-aminobenzyl alcohol: Conversion of the readily available 4-aminobenzyl alcohol to 4-aminobenzyl bromide or chloride.

  • N-alkylation of 4-methyl-1H-pyrazole: Reaction of the resulting 4-aminobenzyl halide with 4-methyl-1H-pyrazole in the presence of a suitable base to yield the final product.

Alternatively, a more direct approach could involve the reaction of 4-aminobenzylamine with 1-bromomethyl-4-methyl-1H-pyrazole, though the latter may also require synthesis.

Visualization of the Proposed Synthetic Pathway

G cluster_1 Intermediate (Alternative Route) cluster_2 Final Product 4_methyl_pyrazole 4-Methyl-1H-pyrazole final_product This compound 4_methyl_pyrazole->final_product N-alkylation 4_aminobenzylamine 4-Aminobenzylamine 4_aminobenzylamine->final_product with 1-halomethyl-4-methyl-1H-pyrazole bromomethyl_pyrazole 1-Bromomethyl-4-methyl-1H-pyrazole

Caption: Proposed synthetic routes to this compound.

Availability and Estimated Pricing of Starting Materials

The feasibility of the custom synthesis is supported by the commercial availability of the key starting materials.

Starting MaterialCAS NumberTypical SuppliersEstimated Price (Research Grade)
4-Methyl-1H-pyrazole7554-65-6Thermo Scientific, CymitQuimica, BLD Pharm$50 - $100 per gram
4-Aminobenzylamine4403-71-8TCI, Thermo Scientific Acros, Alkali Scientific$30 - $70 per gram

Note: Prices are estimates and can vary based on supplier, purity, and quantity.

Experimental Protocol: A Hypothetical Synthesis

The following is a detailed, hypothetical protocol for the synthesis of this compound. This protocol is intended as a guide for experienced synthetic chemists.

Step 1: Synthesis of 1-(Bromomethyl)-4-methyl-1H-pyrazole

  • To a solution of 4-methyl-1H-pyrazole (1.0 eq) in a suitable solvent (e.g., dichloromethane), add N-bromosuccinimide (NBS) (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain 1-(bromomethyl)-4-methyl-1H-pyrazole.

Step 2: N-alkylation of 4-Aminobenzylamine

  • To a solution of 4-aminobenzylamine (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable base like potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 1-(bromomethyl)-4-methyl-1H-pyrazole (1.1 eq) in DMF dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Custom Synthesis Services: Price and Timeline

For compounds that are not commercially available, custom synthesis is a standard procedure in the pharmaceutical and biotechnology industries.[3][4][5][6][7] These services are offered by numerous CROs globally.[8][9][10]

There are two primary business models for custom synthesis:

  • Fee-for-Service (FFS): In this model, the client pays a pre-agreed price for the successful delivery of the target compound at a specified purity and quantity.[11][12][13] This is a lower-risk option for the client as payment is contingent on success.

  • Full-Time Equivalent (FTE): Here, the client contracts a dedicated chemist or a team of chemists for a specific period.[11][12][14] This model is more flexible and is often used for more complex, research-intensive projects.

For a straightforward synthesis as proposed, an FFS model would be the most likely choice.

Estimated Cost and Lead Time:

Based on the proposed two- to three-step synthesis, the estimated cost for the custom synthesis of 1-5 grams of research-grade (>95% purity) this compound would likely be in the range of $2,000 - $5,000 USD .

The estimated lead time for such a project, from ordering the starting materials to the delivery of the final compound, is typically 4-8 weeks .

Reputable Custom Synthesis Providers
CompanyService ModelsKey Features
EnamineFFS, FTESpecializes in a wide variety of organic compounds from milligram to kilogram scale.[7]
KingchemFFS, FTEExpertise in pharmaceutical intermediates and complex organic synthesis.[4]
Taros ChemicalsFFS, FTEOffers services from lab to pilot scale, with experience in over 13,000 projects.[5]
Otava ChemicalsFFS, FTEProvides custom synthesis of organic molecules for biotech and pharmaceutical applications.[6]
Life ChemicalsFFS, FTEOver 30 years of experience in custom organic synthesis for drug discovery.[9]
Apex MolecularFFS, FTEDesigns bespoke projects based on complexity.[11]

Conclusion

While this compound is not a commercially available stock chemical, it can be readily obtained through custom synthesis. The proposed synthetic route, utilizing commercially available starting materials, offers a viable and cost-effective method for its preparation. Researchers and drug development professionals seeking to procure this compound should engage with a reputable custom synthesis provider to discuss their specific requirements. The information provided in this guide serves as a comprehensive resource for planning the synthesis and procurement of this promising research chemical.

References

  • Biocompare. Chemical Synthesis Services. [Link]

  • Kingchem. Custom Chemical Synthesis. [Link]

  • Taros Chemicals. Custom Synthesis Service for your key compounds. [Link]

  • Otava Chemicals. Custom Synthesis. [Link]

  • BioPharmGuy. 122 Contract Research Companies: Chemical Synthesis. [Link]

  • Apex Molecular. Fee For Service & Full Time Equivalent. [Link]

  • ChiroBlock. What is Custom Synthesis? What is a CRO and what's a FTE contract? [Link]

  • Chemistry CROs & CMOs. [Link]

  • SigutLabs. FTE/FFS. [Link]

  • Alkali Scientific. 4-Aminobenzylamine, 1 X 10 g (368466-10G). [Link]

  • Atlanchim Pharma. Custom synthesis : fee for service. [Link]

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Introduction: The Pyrazole-Aniline Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacophore Properties of 4-Methyl-Pyrazole Aniline Scaffolds

In the landscape of drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds"—cores that can be readily modified to interact with a wide array of biological targets. The pyrazole ring system is a quintessential example of such a scaffold, prized for its synthetic tractability and its ability to engage in diverse non-covalent interactions.[1][2] When coupled with an aniline moiety, the resulting scaffold, specifically the 4-methyl-pyrazole aniline core, presents a unique combination of pharmacophoric features that has proven highly effective, particularly in the development of kinase inhibitors.[3][4]

Aniline and its derivatives are prevalent in pharmaceuticals, offering a versatile anchor for synthetic modifications.[5] However, the aniline group is also a known "structural alert," as it can be susceptible to metabolic processing that may lead to toxicity.[6][7] This guide, therefore, addresses the dual nature of this scaffold: its potent pharmacophoric properties and the strategic considerations required to optimize its drug-like characteristics. As a Senior Application Scientist, this document synthesizes data from structural biology, computational modeling, and structure-activity relationship (SAR) studies to provide a comprehensive technical overview for researchers in drug development.

Core Pharmacophoric Features of the 4-Methyl-Pyrazole Aniline Scaffold

The power of this scaffold lies in the distinct roles played by each of its components. The spatial arrangement of hydrogen bond donors, acceptors, and hydrophobic regions allows for high-affinity interactions with protein targets.

  • The Pyrazole Ring: A Versatile Interaction Hub

    • Hydrogen Bond Donor: The N-H group at the 1-position of the pyrazole ring is a crucial hydrogen bond donor. In many kinase inhibitors, this protonated nitrogen forms a key hydrogen bond with the "hinge" region of the kinase ATP-binding pocket, a critical anchoring interaction.[8]

    • Hydrogen Bond Acceptor: The adjacent nitrogen atom at the 2-position acts as a hydrogen bond acceptor, capable of forming additional stabilizing interactions with residues in the target protein.[8]

    • Aromatic System: The pyrazole ring itself provides a platform for π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine or tyrosine.

  • The 4-Methyl Group: A Probe for Hydrophobic Pockets The methyl group at the C4 position is not merely a passive substituent. Its primary role is to engage with small, hydrophobic sub-pockets within the target binding site. Its presence can enhance binding affinity through favorable van der Waals interactions and can also influence the overall conformation of the molecule, locking it into a more bioactive pose. SAR studies on related pyrazole scaffolds have demonstrated that even small alkyl substitutions can significantly impact potency.[9][10]

  • The Aniline Moiety: A Vector for Selectivity and Solubility

    • Hydrogen Bond Donor/Acceptor: The amino group of the aniline fragment can act as both a hydrogen bond donor and, depending on the substitution, a potential acceptor, allowing for further interactions that can fine-tune binding affinity and selectivity.

    • Exit Vector: The aniline phenyl ring serves as a primary point for synthetic elaboration. Substituents on this ring project out from the core binding region and can be modified to target unique regions of a protein, thereby achieving selectivity over other related proteins. Furthermore, these modifications are critical for modulating physicochemical properties such as solubility and metabolic stability.[11]

The interplay of these features creates a robust pharmacophore model that can be adapted to a variety of protein targets.

Pharmacophore_Model cluster_scaffold 4-Methyl-Pyrazole Aniline Scaffold cluster_features Pharmacophoric Features scaffold_node HBD1 H-Bond Donor HBD1->scaffold_node Pyrazole N-H HBA1 H-Bond Acceptor HBA1->scaffold_node Pyrazole N HYD1 Hydrophobic (Methyl) HYD1->scaffold_node C4-Methyl ARO1 Aromatic/Hydrophobic (Aniline) ARO1->scaffold_node Phenyl Ring HBD2 H-Bond Donor HBD2->scaffold_node Aniline N-H

Caption: Core pharmacophore model of the 4-methyl-pyrazole aniline scaffold.

Case Study: Application as Kinase Inhibitors

The 4-aminopyrazolopyrimidine scaffold, a close relative, is a well-established core for numerous kinase inhibitors.[4] By extension, the 4-methyl-pyrazole aniline scaffold has been explored for similar applications, often serving as the foundational structure for potent inhibitors of targets like c-Jun N-terminal kinase (JNK).[12]

Structure-activity relationship (SAR) studies are essential to understanding how modifications to a core scaffold influence biological activity. The data below, adapted from studies on pyrazole-based JNK3 inhibitors, illustrates how substitutions on the aniline ring can dramatically alter inhibitory potency.[12]

Compound IDAniline Substitution (R)JNK3 IC50 (μM)p38 IC50 (μM)Selectivity (p38/JNK3)
1 -H0.63> 20> 31
2 4-Morpholino0.05> 20> 400
3 4-Methylpiperazinyl0.03> 20> 667
4 4-Hydroxypiperidinyl0.04> 20> 500
5 3-Morpholino1.60> 20> 12.5

Data is illustrative and derived from related pyrazole-pyrimidine scaffolds to demonstrate SAR principles.[12]

Analysis of SAR Data: This data clearly demonstrates that the unsubstituted aniline (Compound 1) possesses modest activity. The introduction of basic, polar substituents at the 4-position of the aniline ring (Compounds 2-4) leads to a significant increase in potency against JNK3. This suggests the presence of a solvent-exposed region or a polar pocket that can be favorably occupied by these groups, enhancing binding affinity. The positional isomerism is also critical, as moving the morpholino group from the 4-position to the 3-position (Compound 5 vs. Compound 2) results in a dramatic loss of potency. This highlights the highly specific, directional nature of the interactions governed by the aniline moiety.

Methodologies for Synthesis and Evaluation

A trustworthy drug discovery program relies on robust and reproducible experimental protocols. Below are representative, step-by-step methodologies for the synthesis and biological evaluation of 4-methyl-pyrazole aniline derivatives.

Protocol 1: Synthesis via Knorr-Type Cyclocondensation

This protocol outlines a general and widely used method for constructing the pyrazole ring, followed by coupling to the aniline component.[2][13]

Synthesis_Workflow start Start: 1,3-Dicarbonyl & Hydrazine step1 Step 1: Cyclocondensation (Knorr Pyrazole Synthesis) start->step1 step2 Intermediate: 4-Methylpyrazole Derivative step1->step2 step3 Step 2: Functionalization (e.g., Halogenation) step2->step3 step4 Intermediate: Reactive Pyrazole step3->step4 step5 Step 3: Cross-Coupling (e.g., Buchwald-Hartwig) step4->step5 Substituted Aniline step6 Final Product: 4-Methyl-Pyrazole Aniline step5->step6 end End: Purification & Characterization step6->end

Caption: General workflow for the synthesis of 4-methyl-pyrazole aniline derivatives.

Step-by-Step Procedure:

  • Pyrazole Ring Formation:

    • To a solution of a suitable 1,3-dicarbonyl precursor (e.g., 2-methyl-1,3-propanedial) in ethanol, add an equimolar amount of hydrazine hydrate.

    • Acidify the reaction mixture with a catalytic amount of acetic acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Purify the resulting 4-methylpyrazole crude product by column chromatography.[14]

  • Introduction of a Coupling Handle:

    • Functionalize the pyrazole ring at a suitable position (e.g., C3 or C5) with a halogen (Br or I) to prepare it for cross-coupling. This is typically achieved using reagents like N-Bromosuccinimide (NBS).

  • Palladium-Catalyzed Cross-Coupling:

    • In an inert atmosphere (N2 or Ar), combine the halogenated 4-methylpyrazole, the desired substituted aniline, a palladium catalyst (e.g., Pd2(dba)3), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in a dry solvent like dioxane.

    • Heat the reaction mixture at 80-100 °C for 12-24 hours.

    • After cooling, filter the reaction mixture and concentrate the filtrate.

    • Purify the final 4-methyl-pyrazole aniline derivative by column chromatography.

  • Characterization:

    • Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (Example: JNK3)

This protocol provides a framework for evaluating the inhibitory potency of synthesized compounds against a specific protein kinase.

  • Reagents and Materials:

    • Recombinant human JNK3 enzyme.

    • Kinase substrate (e.g., a biotinylated peptide).

    • ATP (Adenosine triphosphate).

    • Test compounds dissolved in DMSO.

    • Assay buffer (e.g., HEPES, MgCl2, DTT).

    • Detection reagents (e.g., LanthaScreen™ Eu-anti-phospho-c-Jun antibody).

    • 384-well microplates.

  • Assay Procedure:

    • Prepare a serial dilution of the test compounds in DMSO, typically starting from 10 mM.

    • In a 384-well plate, add 2.5 µL of the compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).

    • Add 5 µL of the JNK3 enzyme and substrate mixture in assay buffer to each well.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution (at a concentration near the Km for the enzyme).

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the detection solution containing EDTA and the Eu-labeled antibody.

    • Incubate for a further 60 minutes to allow for antibody binding.

    • Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) enabled plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Kinase_Signaling_Pathway Ext_Signal Extracellular Signal (e.g., Stress, Cytokine) MAPKKK MAPKKK (e.g., MEKK1) Ext_Signal->MAPKKK Activates MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK Phosphorylates JNK JNK Kinase MAPKK->JNK Phosphorylates Substrate Substrate (e.g., c-Jun) JNK->Substrate Phosphorylates Response Cellular Response (Apoptosis, Inflammation) Substrate->Response Inhibitor Pyrazole-Aniline Inhibitor Inhibitor->JNK Inhibits ATP Binding

Caption: Simplified JNK signaling pathway showing the point of inhibition.

Conclusion and Future Directions

The 4-methyl-pyrazole aniline scaffold represents a highly validated and versatile starting point for the design of potent and selective therapeutic agents. Its well-defined pharmacophoric features—a hydrogen-bonding pyrazole core, a hydrophobic methyl probe, and a synthetically tractable aniline exit vector—provide a robust framework for interacting with a multitude of protein targets, most notably protein kinases.

Future work in this area will likely focus on two key aspects. First, the continued exploration of novel substitutions on the aniline ring to achieve greater selectivity and to engage unique binding pockets. Second, the application of bioisosteric replacement strategies for the aniline ring itself.[6][15] Replacing the aniline with saturated, three-dimensional bioisosteres could mitigate potential metabolic liabilities while improving physicochemical properties and unlocking new intellectual property space.[15] The integration of computational chemistry with synthetic exploration will continue to be paramount in unlocking the full potential of this privileged scaffold.[16]

References

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  • Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3. VeriXiv. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline from 4-nitrobenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole Moieties in Medicinal Chemistry

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] These five-membered heterocyclic scaffolds are prized for their ability to act as bioisosteres for amides and other aromatic systems, enhancing metabolic stability and modulating pharmacokinetic properties.[2] The target molecule of this guide, 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline, is a valuable building block in drug discovery, combining the versatile pyrazole ring with a reactive aniline moiety, which serves as a key intermediate for the synthesis of a wide range of biologically active compounds, including kinase inhibitors and other targeted therapies.[1][3][4]

This comprehensive guide provides a detailed, two-step synthetic route to this compound, commencing with the readily available starting material, 4-nitrobenzyl bromide. We will present two robust methods for the critical nitro reduction step, offering flexibility based on available laboratory resources and substrate compatibility.

Synthetic Strategy Overview

The synthesis of this compound is efficiently accomplished in two sequential steps:

  • N-Alkylation: A nucleophilic substitution reaction between 4-methylpyrazole and 4-nitrobenzyl bromide to form the intermediate, 1-[(4-nitrophenyl)methyl]-4-methyl-1H-pyrazole.

  • Nitro Reduction: The selective reduction of the nitro group on the phenyl ring to yield the final aniline product. We will detail protocols for both catalytic hydrogenation and a metal-acid reduction using tin(II) chloride.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: N-Alkylation cluster_intermediate Intermediate cluster_step2 Step 2: Nitro Reduction cluster_final Final Product 4-nitrobenzyl_bromide 4-Nitrobenzyl Bromide N-Alkylation N-Alkylation (Base, Solvent) 4-nitrobenzyl_bromide->N-Alkylation 4-methylpyrazole 4-Methylpyrazole 4-methylpyrazole->N-Alkylation Intermediate_Product 1-[(4-nitrophenyl)methyl]- 4-methyl-1H-pyrazole N-Alkylation->Intermediate_Product Nitro_Reduction Nitro Reduction (e.g., Pd/C, H₂ or SnCl₂) Intermediate_Product->Nitro_Reduction Final_Product This compound Nitro_Reduction->Final_Product

Figure 1: Overall synthetic workflow for the preparation of this compound.

Part 1: N-Alkylation of 4-Methylpyrazole

Mechanistic Insight

The N-alkylation of pyrazoles is a well-established transformation that proceeds via a nucleophilic substitution mechanism.[2][5][6] In this step, a base is used to deprotonate the acidic N-H of the pyrazole ring, generating a pyrazolate anion. This potent nucleophile then attacks the electrophilic benzylic carbon of 4-nitrobenzyl bromide, displacing the bromide leaving group to form the desired C-N bond. The choice of a suitable base and solvent system is critical to ensure high yields and minimize side reactions. A moderately strong base such as potassium carbonate is often sufficient, and a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile facilitates the reaction by solvating the cation without interfering with the nucleophile.

Detailed Experimental Protocol: Synthesis of 1-[(4-nitrophenyl)methyl]-4-methyl-1H-pyrazole
  • Reagent Preparation:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylpyrazole (1.0 eq.).

    • Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.).

    • Add a suitable volume of anhydrous dimethylformamide (DMF) to dissolve the reagents (approximately 5-10 mL per gram of 4-methylpyrazole).

  • Reaction Setup:

    • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the pyrazolate anion.

  • Addition of Electrophile:

    • Dissolve 4-nitrobenzyl bromide (1.05 eq.) in a minimal amount of anhydrous DMF.

    • Add the 4-nitrobenzyl bromide solution dropwise to the stirring suspension of the pyrazolate anion over 10-15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting materials and the appearance of a new, higher-Rf spot indicates product formation. The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing deionized water (approximately 3-4 times the volume of DMF used).

    • Extract the aqueous phase with ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic layers and wash with brine (1 x volume of the organic phase).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-[(4-nitrophenyl)methyl]-4-methyl-1H-pyrazole as a solid.

Part 2: Reduction of the Nitro Group

The reduction of an aromatic nitro group to an aniline is a fundamental transformation in organic synthesis.[3][7] We present two highly effective methods: catalytic hydrogenation and reduction with tin(II) chloride.

Method A: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Causality Behind Experimental Choices: Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method for nitro group reduction.[8][9] It often proceeds with high chemoselectivity, leaving other functional groups intact.[3] The reaction utilizes hydrogen gas as the reductant and a heterogeneous catalyst (Pd/C), which simplifies product purification as the catalyst can be removed by simple filtration.[9] Methanol or ethanol are commonly used as solvents due to their ability to dissolve the substrate and their inertness under the reaction conditions.

  • Reaction Setup:

    • In a hydrogenation vessel (e.g., a Parr shaker apparatus or a flask equipped with a balloon filled with hydrogen), dissolve the 1-[(4-nitrophenyl)methyl]-4-methyl-1H-pyrazole intermediate (1.0 eq.) in methanol or ethanol.

    • Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol% Pd). Caution: Pd/C can be pyrophoric when dry; handle with care.

    • Seal the vessel and purge with an inert gas (nitrogen or argon) before introducing hydrogen gas.

  • Hydrogenation:

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm or a balloon pressure). For laboratory scale, a balloon of hydrogen is often sufficient.[10]

    • Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC until the starting material is fully consumed. The reaction is usually complete within 2-6 hours.

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent (methanol or ethanol) to ensure complete recovery of the product.

    • Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound. The product is often of high purity and may not require further purification. If necessary, it can be recrystallized or purified by column chromatography.

Method B: Reduction with Tin(II) Chloride (SnCl₂)

Causality Behind Experimental Choices: The use of tin(II) chloride (SnCl₂) in an acidic medium is a classic and reliable method for the reduction of aromatic nitro compounds.[8][11][12] This method is particularly useful when catalytic hydrogenation is not feasible due to catalyst poisoning or the presence of other reducible functional groups that are sensitive to hydrogenation.[11] The reaction is typically carried out in a protic solvent like ethanol, and hydrochloric acid is added to facilitate the reduction.

  • Reagent Preparation:

    • In a round-bottom flask, dissolve 1-[(4-nitrophenyl)methyl]-4-methyl-1H-pyrazole (1.0 eq.) in ethanol.

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq.) to the solution.

  • Reaction Conditions:

    • Stir the mixture and add concentrated hydrochloric acid (HCl) dropwise. The reaction is often exothermic.

    • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 1-3 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a concentrated solution of sodium hydroxide (NaOH) to neutralize the excess acid and precipitate tin salts. The pH should be adjusted to be basic (pH > 8).

    • Filter the resulting suspension to remove the tin salts.

    • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Quantitative Data Summary

StepReactionKey ReagentsSolventTypical YieldPurity
1N-AlkylationK₂CO₃DMF85-95%>95% after chromatography
2ANitro Reduction (Hydrogenation)10% Pd/C, H₂Methanol/Ethanol90-99%>98% after filtration
2BNitro Reduction (SnCl₂)SnCl₂·2H₂O, HClEthanol75-90%>95% after chromatography

Conclusion

This application note provides two robust and detailed protocols for the synthesis of the valuable building block, this compound, from 4-nitrobenzyl bromide. The choice between catalytic hydrogenation and tin(II) chloride reduction for the final step allows for flexibility depending on the specific needs and constraints of the laboratory and the potential for other reducible functional groups in more complex substrates. Both methods, when executed with care, provide high yields of the desired product.

References

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Application Note: Protocols for the Reductive Amination of Aldehydes and Ketones Using 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Reductive amination stands as a cornerstone of modern medicinal chemistry for the construction of carbon-nitrogen bonds, prized for its efficiency and control in synthesizing secondary and tertiary amines.[1][2][3] This guide provides a comprehensive technical overview and detailed experimental protocols for the use of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline, a versatile building block incorporating the medicinally relevant pyrazole scaffold. We present two robust, field-proven protocols centered on the use of sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), respectively. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical steps required to successfully employ this amine in their synthetic campaigns, complete with mechanistic insights, workflow visualizations, and troubleshooting advice.

Introduction and Scientific Background

The synthesis of substituted amines is a fundamental objective in the development of new pharmaceuticals and agrochemicals. Direct alkylation of amines is often plagued by a lack of selectivity, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium salts.[4] Reductive amination provides an elegant and highly controlled alternative, converting a carbonyl group and an amine into a more substituted amine via an intermediate imine or iminium ion.[5][6] This one-pot or sequential process is one of the most utilized reactions in medicinal chemistry, valued for its broad substrate scope and operational simplicity.[2][7]

The target amine, this compound, is a compound of significant interest. It couples a primary arylamine, a common nucleophile in reductive aminations, with a 4-methylpyrazole moiety. Pyrazole rings are privileged structures in drug discovery, known for their roles in modulating biological activity and improving physicochemical properties. This application note establishes reliable and adaptable protocols for incorporating this valuable building block into diverse molecular scaffolds.

The Mechanism: A Tale of Two Steps

The reductive amination process is a sequential reaction that occurs in a single pot. It begins with the formation of an imine, which is then selectively reduced to the corresponding amine.

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal intermediate. Under weakly acidic conditions, which are often employed to catalyze the reaction, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water).[8][9] Subsequent elimination of water yields a resonance-stabilized iminium ion.

  • Hydride Reduction: A mild and selective reducing agent, present in the reaction mixture, then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion.[10] The key to a successful one-pot reductive amination is the choice of a reducing agent that reduces the iminium ion much faster than it reduces the starting aldehyde or ketone.[11][12][13] This selectivity prevents the wasteful consumption of the carbonyl compound and ensures high yields of the desired amine.

Reductive Amination Mechanism Reactants Amine (R₂NH₂) + Carbonyl (R'C(O)R'') Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Iminium Iminium Ion [R₂N=CR'R'']⁺ Hemiaminal->Iminium Dehydration (+H⁺, -H₂O) H2O H₂O Product Substituted Amine Iminium->Product Hydride Reduction Hydride Reducing Agent (e.g., NaBH(OAc)₃)

Figure 1: Generalized mechanism of reductive amination.

Selecting the Right Tools: Reagents and Conditions

The success of a reductive amination hinges on the appropriate choice of reducing agent and solvent.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the modern reagent of choice for most applications.[14] Its steric bulk and the electron-withdrawing nature of the acetoxy groups make it a mild and highly selective reducing agent, capable of reducing iminium ions in the presence of aldehydes and most ketones.[12][15] It performs exceptionally well in aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF).[16][17] Acetic acid can be used as a catalyst, particularly for less reactive ketones.[17][18]

  • Sodium Cyanoborohydride (NaBH₃CN): A classic and effective reagent, NaBH₃CN is also selective for iminium ions over carbonyls, especially under mildly acidic conditions (pH ~5-6).[4][6][10] It is compatible with protic solvents like methanol (MeOH) and ethanol (EtOH).[16] However, extreme caution is required as NaBH₃CN is highly toxic and can release hydrogen cyanide (HCN) gas upon contact with strong acids or at low pH.[1][13] All manipulations should be performed in a well-ventilated fume hood.

Experimental Protocols

The following protocols are designed as robust starting points for the reductive amination of various aldehydes and ketones with this compound.

Protocol 1: Preferred Method Using Sodium Triacetoxyborohydride (STAB)

This protocol is recommended for its high selectivity, operational simplicity, and superior safety profile.

Step-by-Step Methodology:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Add anhydrous 1,2-dichloroethane (DCE) (approx. 0.1–0.2 M concentration relative to the amine). Stir until the amine is fully dissolved.

  • Carbonyl Addition: Add the aldehyde or ketone (1.1–1.2 eq). If the carbonyl is a solid, it may be added directly. If it is a liquid, add it via syringe.

  • Acid Catalyst (Optional): For reactions involving ketones or sterically hindered aldehydes, add glacial acetic acid (1.0–2.0 eq). For most aldehydes, this is not necessary.[17]

  • Iminium Formation: Stir the mixture at room temperature for 20–30 minutes to allow for the pre-formation of the imine/iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.3–1.5 eq) portion-wise over 5 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2–24 hours).

  • Workup (Quenching): Once the reaction is complete, slowly pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The quenching process will generate gas (H₂); ensure adequate ventilation.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.

Protocol 2: Alternative Method Using Sodium Cyanoborohydride

This protocol is useful when protic solvents are preferred but requires strict adherence to safety precautions.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask with a stir bar, add this compound (1.0 eq) and the aldehyde or ketone (1.1 eq).

  • Solvent & pH Adjustment: Add methanol (MeOH) (0.1–0.2 M). Stir to dissolve. Adjust the pH of the solution to ~5-6 by the dropwise addition of acetic acid. Monitor with pH paper.

  • Reducing Agent Addition: In a separate vial, dissolve sodium cyanoborohydride (NaBH₃CN) (1.2–1.5 eq) in a minimal amount of MeOH. (Caution: Perform in a fume hood) .

  • Reduction: Add the NaBH₃CN solution to the reaction mixture dropwise.

  • Reaction Monitoring: Stir at room temperature and monitor by TLC or LC-MS until complete (typically 4–24 hours).

  • Workup (Quenching): Carefully add a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

  • Solvent Removal: Remove the bulk of the methanol under reduced pressure.

  • Extraction: Add water and extract the product with ethyl acetate or DCM (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography.

Data Summary and Workflow Visualization

Table 1: Comparison of Reductive Amination Protocols
ParameterProtocol 1 (STAB)Protocol 2 (NaBH₃CN)Rationale & Comments
Reducing Agent Sodium TriacetoxyborohydrideSodium CyanoborohydrideSTAB is safer and often more efficient for a wider range of substrates.[11][17]
Stoichiometry 1.3–1.5 eq1.2–1.5 eqA slight excess ensures complete reduction of the iminium intermediate.
Typical Solvents DCE, DCM, THFMeOH, EtOHSTAB is water-sensitive and incompatible with MeOH.[15][16] NaBH₃CN is stable in protic solvents.
Catalyst/Additive Acetic Acid (optional for ketones)Acetic Acid (to maintain pH 5-6)Acid catalyzes imine formation but must be controlled with NaBH₃CN to avoid HCN release.[8]
Temperature Room TemperatureRoom TemperatureMost reactions proceed efficiently at ambient temperature.
Safety Concerns General chemical handlingHighly Toxic. Releases HCN gas with strong acid. FUME HOOD IS MANDATORY. The primary reason STAB is the preferred reagent in modern labs.[1][13]
Experimental Workflow
Figure 2: Step-by-step experimental workflow diagram.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive reducing agent (decomposed).2. Sterically hindered or electron-poor substrates.3. Insufficient reaction time.1. Use a fresh bottle of STAB or NaBH₃CN.2. Add acetic acid (for STAB protocol), increase temperature slightly (e.g., to 40 °C), or increase reaction time.3. Allow the reaction to run longer, monitoring periodically.
Formation of Alcohol Byproduct Reducing agent is too reactive or added before imine formation is significant.1. Ensure the use of a selective reagent like STAB or NaBH₃CN, not NaBH₄.2. Allow the amine and carbonyl to stir together for at least 20-30 minutes before adding the reducing agent.
Double Alkylation of Amine The secondary amine product reacts with another equivalent of the carbonyl. This is more common with unhindered primary amines and reactive aldehydes.1. Use a slight excess of the primary amine relative to the aldehyde.2. Adopt an indirect (two-step) procedure: form the imine first, isolate or carry forward, then add the reducing agent.[18][19]
Difficult Purification Product co-elutes with starting materials or byproducts.1. Optimize the chromatography mobile phase.2. Consider an acidic workup to extract the basic amine product into the aqueous layer, then basify and re-extract to separate from neutral impurities.

Conclusion

The reductive amination protocols detailed herein provide a reliable framework for the successful synthesis of novel secondary amines using this compound. The use of sodium triacetoxyborohydride (STAB) is strongly recommended as the primary method due to its superior safety, selectivity, and broad solvent compatibility. By understanding the underlying mechanism and key reaction parameters, researchers can confidently adapt these procedures to a wide array of aldehydes and ketones, facilitating the rapid generation of new chemical entities for discovery programs.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Brainly. (2024). What is the role of acetic acid in the reductive amination experiment?. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Scribd. (n.d.). Reductive Amination Guide. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of.... [Link]

  • Chemistry LibreTexts. (2019). 23.4: Preparation of Amines via Reductive Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Myers, A. (n.d.). Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]

  • Chemistry Steps. (2024). Reductive Amination. [Link]

  • Thieme. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]

  • ACS Publications. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • National Center for Biotechnology Information. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • ACS Publications. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]

  • ScienceDirect. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. [Link]

  • Royal Society of Chemistry. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. [Link]

  • MDPI. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. [Link]

  • G-Biosciences. (n.d.). Sodium Cyanoborohydride. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link]

  • PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]

  • PubMed. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. [Link]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. [Link]

  • ACS Publications. (2000). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. [Link]

  • ResearchGate. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

  • Frontiers. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

  • ResearchGate. (n.d.). Reductive amination reactions that form secondary arylamines. [Link]

  • PubChem. (n.d.). 4-(4-methyl-1h-pyrazol-1-yl)aniline. [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [Link]

  • Preprints.org. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. [Link]

  • Reddit. (2023). Ways to reduce the bis amination during a reductive amination?. [Link]

  • OpenBU. (2011). Reductive Amination Reaction. [Link]

  • Innovative Techniques in Organic & Medicinal Chemistry. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

Sources

Amide coupling conditions for 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the optimized amide coupling protocol for 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline . This specific scaffold presents a unique chemoselective challenge: distinguishing between the highly nucleophilic aniline nitrogen and the potentially competing basic sites on the pyrazole ring.

Part 1: Strategic Analysis & Reaction Design

Chemoselectivity & pKa Logic

The primary challenge in coupling this substrate is ensuring exclusive acylation of the aniline amine without affecting the pyrazole ring.

  • Aniline Nitrogen (

    
    ):  The target nucleophile.[1] The pKa of the conjugate acid of a typical aniline is ~4.6 . It is moderately nucleophilic and reacts readily with activated esters.
    
  • Pyrazole Nitrogen (N-2): The potential side-reaction site.[1] The pKa of the conjugate acid of an N-alkyl pyrazole (like 1-benzyl-4-methylpyrazole) is approximately 2.5 .[1]

  • Causality: Because the aniline is significantly more basic (

    
     units) and more nucleophilic than the pyrazole nitrogen, chemoselectivity is kinetically favored. However, using large excesses of strong acylating agents (e.g., acid chlorides) or insufficient base can lead to transient N-acylation of the pyrazole.
    
  • Solution: We utilize HATU or EDC/HOBt activation, which generates an active ester intermediate that is sufficiently reactive toward the aniline but relatively inert toward the poorly nucleophilic pyrazole nitrogen.

Purification Strategy (The "Acid Wash" Window)

The difference in basicity also dictates the workup.

  • Unreacted Aniline Removal: Since aniline (pKa ~4.6) is protonated at pH 3–4, washing the organic layer with 10% aqueous citric acid (pH ~3.5) will sequester unreacted aniline into the aqueous phase.

  • Product Retention: The product's pyrazole moiety (pKa ~2.[2]5) remains largely unprotonated and lipophilic at pH 3.5, staying in the organic layer. A stronger acid wash (e.g., 1M HCl, pH < 1) risks protonating the pyrazole and dragging the product into the aqueous waste or causing it to precipitate as a salt.

Part 2: Detailed Experimental Protocol

Materials & Reagents
  • Amine: this compound (1.0 equiv)[1]

  • Carboxylic Acid:

    
     (1.1 equiv)[1]
    
  • Coupling Reagent: HATU (1.2 equiv) [Alternative: EDC.HCl (1.5 equiv) + HOBt (1.5 equiv)]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv)[1]
    
  • Solvent: Anhydrous DMF or DCM (Concentration: 0.1 M – 0.2 M)

Step-by-Step Procedure

Step 1: Pre-Activation of Carboxylic Acid

  • Charge a clean, dry round-bottom flask with the Carboxylic Acid (1.1 equiv).

  • Add anhydrous DMF (or DCM).

  • Add DIPEA (3.0 equiv) and stir for 2 minutes.

  • Add HATU (1.2 equiv) in one portion.

  • Checkpoint: Stir at Room Temperature (RT) for 5–10 minutes . The solution should turn slightly yellow, indicating the formation of the activated O-azabenzotriazole ester.

Step 2: Amine Addition

  • Add This compound (1.0 equiv) directly to the reaction mixture.[1]

    • Note: If the amine is a solid, add it as a solution in a minimal amount of DMF/DCM to ensure rapid mixing.

  • Stir the reaction at RT for 2–4 hours .

  • Validation: Monitor by LC-MS or TLC.[1]

    • TLC: The aniline starting material will likely be more polar (lower

      
      ) than the amide product in EtOAc/Hexane systems.
      
    • LC-MS: Look for the disappearance of the aniline mass (

      
      ) and appearance of the Product mass (
      
      
      
      ).

Step 3: Workup & Purification (The "Citric Acid" Protocol)

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (approx. 10x reaction volume).

    • Note: If DMF was used, this dilution is critical to prevent DMF from carrying product into the aqueous layer.

  • Acid Wash (Critical Step): Wash the organic layer twice with 10% Aqueous Citric Acid .

    • Mechanism:[1][3][4] This removes unreacted aniline (protonated) and residual DIPEA/HATU byproducts.

  • Base Wash: Wash the organic layer once with Saturated

    
      to remove unreacted carboxylic acid and neutralize any residual citric acid.
    
  • Brine Wash: Wash once with saturated brine to remove bulk water.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 4: Isolation

  • Scenario A (Solid Product): The crude residue often solidifies upon trituration with diethyl ether or pentane. Filter and dry.

  • Scenario B (Oil): If the product remains an oil, purify via flash column chromatography (Silica gel; Gradient: 0–5% MeOH in DCM).

Part 3: Visualization & Mechanism

Reaction Workflow Diagram

The following diagram illustrates the decision logic and purification flow, highlighting the pKa-based separation.

G Start Start: Carboxylic Acid + HATU + DIPEA ActiveEster Intermediate: Activated Ester Formed Start->ActiveEster 5-10 min AddAmine Add Amine: This compound ActiveEster->AddAmine Reaction Reaction: Stir RT, 2-4 h AddAmine->Reaction Check Checkpoint: LCMS/TLC Analysis Reaction->Check Check->Reaction Incomplete Dilute Dilute with EtOAc Check->Dilute Complete AcidWash Wash 1: 10% Citric Acid (pH ~3.5) Dilute->AcidWash Sep1 Separation Logic AcidWash->Sep1 AqLayer1 Aqueous Layer: - Protonated Aniline (pKa ~4.6) - DIPEA Salts - Urea Byproducts Sep1->AqLayer1 Discard OrgLayer1 Organic Layer: - Product (Pyrazole pKa ~2.5) - Unreacted Acid Sep1->OrgLayer1 Keep BaseWash Wash 2: Sat. NaHCO3 OrgLayer1->BaseWash Final Final Product: Concentrate & Triturate BaseWash->Final

Caption: Workflow for amide coupling of pyrazole-aniline scaffolds, emphasizing the pH-controlled removal of unreacted aniline.

Mechanistic Pathway

This diagram details the chemoselectivity, showing why the aniline reacts while the pyrazole remains passive.

Mechanism Aniline Aniline Nitrogen (Nucleophile) pKa ~4.6 TS Transition State Nucleophilic Attack Aniline->TS Fast (Major Pathway) Pyrazole Pyrazole Nitrogen (Spectator) pKa ~2.5 Pyrazole->TS Slow/No Reaction (Poor Nucleophile) ActiveEst Activated Ester (R-CO-OBt) ActiveEst->TS Product Amide Product TS->Product

Caption: Chemoselectivity profile. The aniline nitrogen's higher basicity and nucleophilicity drive the reaction, while the pyrazole nitrogen remains inert under standard activation conditions.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Aniline is sluggish (electron-deficient).[1]Switch solvent to Pyridine or add DMAP (0.1 equiv) as a nucleophilic catalyst. Heat to 50°C.
Product in Aqueous Layer Acid wash was too strong (e.g., 1M HCl).The pyrazole ring protonated (pKa ~2.5) and solubilized. Use 10% Citric Acid or 0.5M HCl instead. Re-extract aqueous waste with DCM.
Precipitate during Reaction Product insolubility.This is good! Filter the solid, wash with

and water.[5][6] It is likely pure product.
Bis-acylation Excess acid chloride used.[1]If using acid chlorides, strictly control stoichiometry (1.0 equiv) and add at 0°C. Switch to HATU/EDC to avoid this.

References

  • Amide Bond Formation with Electron Deficient Amines

    • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP.[7]

    • Source:Tetrahedron Letters / NIH PubMed Central.
    • URL:[Link]

  • Basicity of Pyrazoles vs.

    • Title: pKa Values for Organic and Inorganic Bronsted Acids (Bordwell pKa Table).
    • Source: Organic Chemistry Data.[8]

    • URL:[Link]

  • Synthesis of Pyrazole-Aniline Scaffolds

    • Title: 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline - Synthesis and Characterization.[1]

    • Source:MDPI Molbank.
    • URL:[Link]

  • Workup Strategies for Basic Heterocycles

    • Title: Amide Workup - Biofilm Inhibitor Synthesis (Citric Acid Wash Protocol).[1]

    • Source: Mercer University Chemistry Protocols.
    • URL:[Link]

Sources

Application Note: Protocols for Determining the Solubility of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline in Dimethyl Sulfoxide (DMSO) and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The assessment of a compound's solubility is a cornerstone of early-stage drug discovery and development, directly influencing formulation strategies, bioavailability, and the design of screening assays. This document provides a detailed guide to understanding and experimentally determining the solubility of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline, a molecule featuring both a polar aniline moiety and a heterocyclic pyrazole ring system. We present the theoretical underpinnings of its solubility in two common laboratory solvents of differing polarity: dimethyl sulfoxide (DMSO), a polar aprotic solvent, and methanol, a polar protic solvent. A comprehensive, step-by-step experimental protocol for kinetic solubility determination using High-Performance Liquid Chromatography (HPLC) is provided, designed to yield reliable and reproducible data for researchers.

Introduction: The Critical Role of Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature, is a critical physicochemical property in pharmaceutical sciences.[1][2] For an active pharmaceutical ingredient (API) like this compound, poor solubility can lead to low absorption and inadequate bioavailability, hindering its therapeutic potential. Furthermore, in high-throughput screening (HTS) campaigns, compounds are typically stored and diluted from concentrated stock solutions, most commonly prepared in DMSO.[3] An accurate understanding of a compound's solubility limit is therefore essential to prevent precipitation in assays, which can lead to false-negative results or erroneous dose-response curves.

This application note serves as a practical guide for scientists to evaluate the solubility of this compound in both DMSO and methanol, enabling informed decisions in subsequent experimental design.

Analyte and Solvent Profiles

The principle of "like dissolves like" is a fundamental concept in predicting solubility, stating that a solute will dissolve best in a solvent that has a similar polarity.[4]

Analyte: this compound
  • Structure: This molecule is characterized by a benzylamine core linking a 4-methylpyrazole ring to an aniline ring.

  • Functional Groups & Polarity: The presence of the aniline -NH2 group and the nitrogen atoms within the pyrazole ring imparts significant polarity and hydrogen bonding capability (both donor and acceptor sites). The methyl group and aromatic rings contribute some nonpolar character.

  • Predicted Behavior: Due to its polar functional groups, the compound is anticipated to be soluble in polar organic solvents. The aniline group also provides a basic character, which can influence solubility in acidic media, though that is outside the scope of this protocol.

Solvents of Interest
  • Dimethyl Sulfoxide (DMSO):

    • Type: Polar aprotic solvent.[5][6]

    • Properties: DMSO is a powerful and versatile solvent with a high boiling point (189°C) and the ability to dissolve a wide range of both polar and nonpolar compounds.[5][6][7] Its capacity to act as a strong hydrogen bond acceptor makes it particularly effective for creating concentrated stock solutions used in biological screening.[3][8]

  • Methanol (MeOH):

    • Type: Polar protic solvent.

    • Properties: As the simplest alcohol, methanol is a colorless, volatile liquid that is completely miscible with water and many organic solvents.[9][10][11] Its hydroxyl group can act as both a hydrogen bond donor and acceptor. It is a common solvent for chemical synthesis, purification, and analytical procedures.[12]

Thermodynamic Principles of Dissolution

The dissolution process is governed by thermodynamic principles, primarily the Gibbs free energy change (ΔG), which incorporates changes in enthalpy (ΔH) and entropy (ΔS). A negative ΔG favors dissolution.

  • Enthalpy (ΔH): This represents the energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[4]

    • Endothermic (ΔH > 0): Heat is absorbed during dissolution. For these compounds, solubility typically increases with temperature, following Le Chatelier's Principle.[13][14] This is the most common scenario for solid solutes.

    • Exothermic (ΔH < 0): Heat is released. For these compounds, solubility tends to decrease as temperature increases.[1][13]

  • Entropy (ΔS): This represents the change in disorder. Typically, the dissolution of a structured solid into a liquid solution leads to an increase in disorder (positive ΔS), which favors the process.[4]

Because temperature directly influences these thermodynamic parameters, all solubility measurements must be performed under strict temperature control to ensure data accuracy and reproducibility.[1]

Experimental Protocol: Kinetic Solubility Determination

This protocol describes a common and reliable method for determining the kinetic solubility of a compound. It involves preparing a slurry of the compound in the chosen solvent, allowing it to equilibrate for a defined period, separating the undissolved solid, and quantifying the concentration of the dissolved compound in the supernatant.

Materials and Equipment
  • Analyte: this compound (solid, >98% purity)

  • Solvents: Anhydrous DMSO (≥99.9%) and Methanol (HPLC grade)

  • Equipment:

    • Analytical balance (readable to 0.01 mg)

    • 1.5 mL or 2.0 mL microcentrifuge tubes

    • Vortex mixer or plate shaker

    • Benchtop microcentrifuge

    • Calibrated micropipettes

    • HPLC system with a UV detector and a suitable C18 column

    • Volumetric flasks and appropriate glassware for standard preparation

Experimental Workflow Diagram

G Figure 1: Kinetic Solubility Determination Workflow cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis & Calculation start Start weigh Weigh ~2 mg of Compound into Microcentrifuge Tube start->weigh add_solvent Add Known Volume of Solvent (e.g., 200 µL) weigh->add_solvent equilibrate Equilibrate with Agitation (e.g., 1.5 - 2 hours at RT) add_solvent->equilibrate centrifuge Centrifuge at High Speed (e.g., 14,000 rpm for 10 min) equilibrate->centrifuge supernatant Carefully Collect Supernatant centrifuge->supernatant dilute Dilute Supernatant into Mobile Phase supernatant->dilute analyze Analyze via HPLC-UV dilute->analyze calculate Calculate Concentration Against Calibration Curve analyze->calculate end_node Report Solubility (mg/mL) calculate->end_node

Caption: Figure 1: Kinetic Solubility Determination Workflow.

Step-by-Step Methodology

Part A: Preparation of Calibration Standards

  • Primary Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the chosen solvent (DMSO or Methanol) to create a 1 mg/mL stock solution.

  • Serial Dilutions: Perform serial dilutions of the primary stock solution with the appropriate solvent to prepare a series of at least five calibration standards. The concentration range should bracket the anticipated solubility.

  • HPLC Analysis: Inject each standard onto the HPLC system to generate a calibration curve of peak area versus concentration. Ensure the curve has a correlation coefficient (R²) of >0.99.

Part B: Solubility Measurement

  • Sample Preparation: Into a tared 1.5 mL microcentrifuge tube, accurately weigh approximately 1-2 mg of the compound. Record the exact weight.

  • Solvent Addition: Add a precise volume (e.g., 200 µL) of the test solvent (DMSO or Methanol) to the tube. This creates an initial concentration far exceeding the likely solubility limit (e.g., 5-10 mg/mL), ensuring a slurry is formed.

  • Equilibration: Cap the tube securely and place it on a vortex mixer or plate shaker. Agitate the slurry vigorously for 1.5 to 2 hours at a constant, controlled ambient temperature (e.g., 25°C). This period allows the system to reach a state of kinetic equilibrium.

  • Phase Separation: Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess, undissolved solid.

  • Supernatant Collection: Carefully pipette a known aliquot (e.g., 50 µL) of the clear supernatant without disturbing the solid pellet.

  • Dilution: Immediately dilute the collected supernatant into a known, larger volume of mobile phase or solvent. The dilution factor should be chosen to ensure the final concentration falls within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample by HPLC using the same method developed for the calibration standards.

  • Replicates: Perform the entire procedure in triplicate for each solvent to ensure statistical validity.

Data Analysis and Calculation
  • Determine the concentration of the diluted sample from the HPLC peak area using the linear regression equation of the calibration curve.

  • Calculate the original concentration in the saturated supernatant by multiplying the result by the dilution factor.

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Data Presentation and Expected Outcomes

The results of the solubility determination should be recorded in a clear and organized manner. Based on the polar nature of this compound, it is expected to exhibit good solubility in both polar solvents. However, quantitative differences are likely due to the specific interactions with the protic nature of methanol versus the aprotic nature of DMSO.

Table 1: Experimental Solubility Data for this compound

SolventTemperature (°C)Replicate 1 (mg/mL)Replicate 2 (mg/mL)Replicate 3 (mg/mL)Mean Solubility (mg/mL)Standard Deviation
Dimethyl Sulfoxide (DMSO)25DataDataDataResultResult
Methanol (MeOH)25DataDataDataResultResult

Protocol Validation and Trustworthiness

To ensure the integrity of the generated data, the following validation steps are crucial:

  • Visual Confirmation: After the equilibration step, a visible pellet of undissolved solid must be present at the bottom of the tube after centrifugation. Its absence indicates that the compound completely dissolved, and the experiment must be repeated with a higher initial amount of solid.

  • Calibration Curve Linearity: The calibration curve used for quantification must be linear over the tested range (R² > 0.99).

  • Reproducibility: The standard deviation between the three replicates should be low (e.g., <10% of the mean), indicating the method is precise.

By adhering to this detailed protocol and its validation checks, researchers can confidently determine the solubility of this compound, providing a solid foundation for future studies.

References

  • Gaylord Chemical Company. (n.d.). DMSO Physical Properties. gChem. Retrieved from [Link]

  • Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

  • Anhui Keynovo Biotech Co., Ltd. (2023, April 21). Dimethyl Sulfoxide: A Versatile Solvent. Retrieved from [Link]

  • Allschool. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

  • Gaylord Chemical Company. (n.d.). Methanol Solvent Properties. Retrieved from [Link]

  • Nanyang Chemical. (n.d.). Methanol: Properties, Production, and Applications Guide. Retrieved from [Link]

  • Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Vignes, R. P. (2000). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. American Chemical Society. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Wikipedia. (2024). Solubility. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • ChemicalSafetyFacts.org. (n.d.). Methanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Solubility. Retrieved from [Link]

  • JoVE. (2020, March 26). Solubility - Concept. Retrieved from [Link]

  • PCC Group. (2022, May 23). Properties of methanol and ethanol – how do they differ? Product Portal. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Cetiner Engineering. (n.d.). PHYSICAL PROPERTIES OF METHANOL. Retrieved from [Link]

  • Garrison, B. B., et al. (2024). 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molbank, 2024(2), M1823. Retrieved from [Link]

  • ResearchGate. (2024, May 6). (PDF) 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-(1H-tetrazol-5-ylmethyl)aniline Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-[(4-Methylpiperazin-1-yl)methyl]aniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline. PubChem. Retrieved from [Link]

  • MDPI. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Retrieved from [Link]

  • Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Pharmaceuticals, 14(7), 659. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline. Retrieved from [Link]

  • Bordwell, F. G., & Algrim, D. J. (1976). Acidities of anilines in dimethyl sulfoxide solution. Journal of the American Chemical Society, 98(15), 4589-4591. Retrieved from [Link]

Sources

Buchwald-Hartwig cross-coupling with 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Buchwald-Hartwig Cross-Coupling with 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Developed independently by Stephen L. Buchwald and John F. Hartwig in the mid-1990s, this palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, a motif prevalent in a vast array of pharmaceuticals, agrochemicals, and materials.[3][4] The reaction's broad substrate scope, functional group tolerance, and relatively mild conditions have made it an indispensable tool in drug discovery, supplanting harsher, more limited classical methods.[2][4]

Diarylamines, in particular, are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous approved drugs such as the kinase inhibitors imatinib and dasatinib.[5][6][7] The ability to synthetically access complex diarylamines with diverse substitution patterns is therefore of paramount importance to drug development professionals. This application note provides a detailed protocol for the Buchwald-Hartwig cross-coupling of a specific, functionalized aniline, this compound, with aryl halides. The pyrazole moiety is itself a well-established pharmacophore, known to impart a range of biological activities.[8][9] The combination of the diarylamine and pyrazole scaffolds in a single molecule presents a promising strategy for the generation of novel chemical entities with potential therapeutic value.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[1][2] Understanding this mechanism is crucial for rational troubleshooting and optimization of the reaction. The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) intermediate.[1][10][11] This is often the rate-determining step, particularly for less reactive aryl chlorides.[12]

  • Amine Coordination and Deprotonation: The aniline coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex.[2][11] The choice of base is critical and can influence the reaction rate and substrate compatibility.[12][13]

  • Reductive Elimination: The C-N bond is formed as the desired diarylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[1][2][10]

A competing side reaction, β-hydride elimination, can sometimes occur, leading to hydrodehalogenation of the aryl halide.[1][13] The selection of a suitable phosphine ligand is paramount to promote the desired reductive elimination pathway and suppress such unwanted side reactions.[2][13]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Output Pd(0)L_n Pd(0)L_n (Active Catalyst) Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) (Oxidative Addition Complex) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition Ar-Pd(II)-NHR'(L_n) [Ar-Pd(II)-NHR'(L_n)]+X- (Amine Complex) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-NHR'(L_n) Amine Coordination Ar-Pd(II)-NR'(L_n) Ar-Pd(II)-NR'(L_n) (Amido Complex) Ar-Pd(II)-NHR'(L_n)->Ar-Pd(II)-NR'(L_n) Deprotonation (Base) Ar-Pd(II)-NR'(L_n)->Pd(0)L_n Reductive Elimination Ar-NHR' Diarylamine Product Ar-Pd(II)-NR'(L_n)->Ar-NHR' Ar-X Aryl Halide (Ar-X) Ar-X->Ar-Pd(II)-X(L_n) R'-NH2 Amine (R'-NH2) R'-NH2->Ar-Pd(II)-NHR'(L_n)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Coupling of this compound with 4-Bromoanisole

This protocol details a representative procedure for the N-arylation of this compound with 4-bromoanisole. The choice of a bulky, electron-rich phosphine ligand (e.g., BrettPhos) and a strong, non-nucleophilic base (e.g., sodium tert-butoxide) is designed to facilitate the coupling of an aniline, which can be a challenging substrate.[10] The use of a pre-formed palladium precatalyst (e.g., a G3 or G4 precatalyst) is recommended for reproducibility and efficient generation of the active Pd(0) species.[14]

Materials and Equipment
  • Reactants:

    • This compound

    • 4-Bromoanisole

    • Sodium tert-butoxide (NaOtBu)

  • Catalyst System:

    • BrettPhos Pd G3 Precatalyst (or a similar advanced precatalyst)

    • BrettPhos (optional, as additional ligand)

  • Solvent:

    • Anhydrous toluene or 1,4-dioxane

  • Equipment:

    • Schlenk flask or oven-dried screw-cap vial with a PTFE-lined cap

    • Magnetic stirrer and stir bar

    • Heating block or oil bath

    • Inert atmosphere glovebox or Schlenk line with nitrogen or argon gas

    • Standard laboratory glassware for workup and purification

    • Silica gel for column chromatography

Step-by-Step Procedure

1. Reagent Preparation and Inert Atmosphere Setup:

  • Rationale: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. The phosphine ligands can also be oxidized. Therefore, the exclusion of air and moisture is critical for reaction success.

  • Procedure: a. Oven-dry all glassware (Schlenk flask/vial, stir bar) at 120 °C overnight and allow to cool under a stream of inert gas (N₂ or Ar) or in a desiccator. b. If not using a glovebox, assemble the reaction vessel under a positive pressure of inert gas. c. All solvents should be anhydrous. Toluene or dioxane can be passed through a solvent purification system or distilled from an appropriate drying agent. d. The base, sodium tert-butoxide, is hygroscopic and should be handled quickly in the air or, preferably, weighed inside a glovebox.

2. Reaction Assembly (performed in a glovebox or under inert atmosphere):

  • Rationale: Assembling the reaction under an inert atmosphere prevents premature deactivation of the catalyst. The order of addition ensures that the solid components are well-mixed before the solvent is added.

  • Procedure: a. To the reaction vessel, add the magnetic stir bar. b. Add this compound (1.0 equiv). c. Add the aryl halide, 4-bromoanisole (1.2 equiv). d. Add sodium tert-butoxide (1.4 equiv). e. Add the BrettPhos Pd G3 precatalyst (typically 1-2 mol%). f. Add the anhydrous solvent (toluene or dioxane, to achieve a concentration of ~0.1-0.2 M with respect to the limiting reagent). g. Seal the vessel tightly with the PTFE-lined cap. If using a Schlenk flask, ensure the stopcock is properly greased and sealed.

3. Reaction Execution:

  • Rationale: The reaction is heated to overcome the activation energy barriers of the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Reaction progress should be monitored to determine the optimal reaction time.

  • Procedure: a. Remove the sealed vessel from the glovebox (if used). b. Place the vessel in a preheated heating block or oil bath set to 100-110 °C. c. Stir the reaction mixture vigorously for 12-24 hours. d. Monitor the reaction progress by TLC or LC-MS by taking small aliquots (under inert atmosphere if possible) until the starting aniline is consumed.

4. Workup and Purification:

  • Rationale: The workup procedure is designed to quench the reaction, remove the inorganic base and salts, and extract the desired product into an organic solvent for subsequent purification.

  • Procedure: a. Allow the reaction mixture to cool to room temperature. b. Carefully unseal the vessel. c. Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane (DCM). d. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. e. Transfer the mixture to a separatory funnel and separate the layers. f. Extract the aqueous layer two more times with the organic solvent. g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter. h. Concentrate the filtrate under reduced pressure to obtain the crude product. i. Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure diarylamine product.

Data Summary and Optimization Parameters

The following table provides a summary of typical reaction parameters for the Buchwald-Hartwig amination of anilines. These should be considered as a starting point for optimization.

ParameterRecommended Starting ConditionRationale & Optimization Notes
Aryl Halide Aryl Bromide or Iodide (1.1-1.5 equiv)Aryl bromides and iodides are generally more reactive than chlorides.[10] For aryl chlorides, more specialized ligands (e.g., bulky biarylphosphines) and higher temperatures may be required.[11]
Palladium Source Pd(0) or Pd(II) Precatalyst (1-5 mol%)Modern precatalysts (e.g., G3/G4) are preferred for their stability and efficiency in generating the active Pd(0) species.[14]
Ligand Bulky, electron-rich phosphine (e.g., BrettPhos, XPhos)The ligand choice is crucial. Bulky ligands promote reductive elimination and prevent catalyst decomposition. The ligand-to-palladium ratio is typically 1:1 to 2:1.[10][14]
Base NaOtBu, K₃PO₄, Cs₂CO₃ (1.4-2.0 equiv)Strong, non-nucleophilic bases like NaOtBu are common. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be screened.[13]
Solvent Toluene, Dioxane, THFAnhydrous, deoxygenated solvents are essential. Toluene is often a good choice as it can help precipitate inorganic salts, potentially reducing catalyst inhibition.[10][15]
Temperature 80-120 °CHigher temperatures generally increase the reaction rate but can also lead to side reactions or decomposition.
Expected Yield 60-95%Yields are highly dependent on the specific substrates and optimization of conditions.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues encountered during Buchwald-Hartwig aminations.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous/deoxygenated conditions.3. Poor choice of ligand/base/solvent combination.4. Low reaction temperature.1. Use a fresh catalyst or a reliable precatalyst. Ensure rigorous inert atmosphere techniques.2. Use freshly purified, anhydrous solvents. Degas the solvent before use.3. Screen different ligands (e.g., XPhos, RuPhos), bases (K₃PO₄, Cs₂CO₃), and solvents.4. Increase the reaction temperature in increments of 10-20 °C.
Significant Hydrodehalogenation 1. The desired C-N reductive elimination is slow compared to β-hydride elimination.2. The ligand is not bulky enough to disfavor the pathway leading to hydrodehalogenation.1. Switch to a bulkier ligand (e.g., from dppf to XPhos or BrettPhos).2. Lower the reaction temperature, as hydrodehalogenation can sometimes have a higher activation energy.3. Change the base; sometimes a weaker base can suppress this side reaction.[13]
Formation of Dark/Black Precipitate (Palladium Black) Catalyst decomposition and aggregation.1. Ensure the ligand-to-palladium ratio is sufficient (at least 1:1, often 2:1 is better).2. Check for impurities in starting materials that could poison the catalyst.3. Ensure the reaction is well-stirred to prevent localized overheating.
Reaction Stalls 1. Catalyst deactivation over time.2. Product inhibition.1. Add a second portion of the catalyst and ligand midway through the reaction.2. Run the reaction at a lower concentration.

Conclusion

The Buchwald-Hartwig cross-coupling reaction is a highly effective method for the synthesis of diarylamines from functionalized starting materials like this compound. Success hinges on the careful selection of the catalyst system and the rigorous exclusion of air and moisture. By following the detailed protocol and considering the optimization and troubleshooting advice provided, researchers can reliably access novel diarylamine structures, paving the way for the discovery of new therapeutic agents and functional materials.

References

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from [Link]

  • Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Retrieved from [Link]

  • Li, X., et al. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Nolan, S. P., et al. (2025). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews. Retrieved from [Link]

  • McMillan, C. D., et al. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. MDPI. Retrieved from [Link]

  • Das, S., et al. (2024). Buchwald coupling of 1 with various anilines and 2‐aminopyridines... ResearchGate. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]

  • Unknown Author. (n.d.). synthesis and reactivity of some pyrazole derivatives. Retrieved from [Link]

  • Peng, L., et al. (2022). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. PMC. Retrieved from [Link]

  • Routray, S., et al. (2022). Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to... ResearchGate. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • Jana, A., et al. (2021). Pyrazole-Mediated C–H Functionalization of Arene and Heteroarenes for Aryl–(Hetero)aryl Cross-Coupling Reactions. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and biological evaluation of diarylamines with antitumor activity. Retrieved from [Link]

  • McMillan, C. D., et al. (2024). (PDF) 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Some typical diarylamine derivatives as drugs. Retrieved from [Link]

  • Olofsson, B., et al. (2020). Synthesis of Complex Diarylamines through a Ring‐Opening Difunctionalization Strategy. Angewandte Chemie International Edition. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • Yagi, K., et al. (n.d.). SYNTHESES OF 5-ARYLPYRAZOLE DERIVATIVES VIA PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS. Semantic Scholar. Retrieved from [Link]

  • Huang, X., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. Preprints.org. Retrieved from [Link]

  • Unknown Author. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS. Retrieved from [https://www.rjpbcs.com/pdf/2015_6(1)/[14].pdf]([Link]14].pdf)

  • Chemical Methodologies. (2025). Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors: ADMET Screening, Molecular Docking, and Dynamics Simulations. Retrieved from [Link]

Sources

Preparation of kinase inhibitors using 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis of EGFR/HER2 Kinase Inhibitors Utilizing the 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline Scaffold

Executive Summary & Strategic Rationale

This Application Note details the optimized protocol for synthesizing Type I/II kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) families. The central focus is the utilization of This compound (referred to herein as Fragment A ) as a critical nucleophilic building block.

Why this Scaffold? In the landscape of kinase inhibitor design, the "tail" region of the molecule—which extends into the solvent-exposed region of the ATP-binding pocket—dictates solubility, pharmacokinetic (PK) profile, and selectivity.

  • Bioisosterism: Fragment A serves as a superior bioisostere to the traditional 3-chloro-4-fluoro-benzyloxy moiety found in first-generation inhibitors like Lapatinib.

  • Solubility Enhancement: The pyrazole nitrogen offers a hydrogen bond acceptor site, significantly improving aqueous solubility compared to purely hydrophobic phenyl-ether tails.

  • Metabolic Stability: The methylene linker (

    
    ) between the aniline and the pyrazole disrupts conjugation, preventing rapid metabolic oxidation often seen in direct biaryl systems.
    
Retrosynthetic Analysis & Reaction Design

The synthesis follows a convergent strategy, coupling the nucleophilic aniline (Fragment A) with an electrophilic quinazoline core (Fragment B). The reaction is a nucleophilic aromatic substitution (


) at the C4-position of the quinazoline ring.

Critical Process Parameter (CPP): The choice of solvent is paramount. We utilize Isopropanol (iPrOH) to drive the reaction via the "precipitation-driven" mechanism, where the product precipitates as the hydrochloride salt, preventing over-reaction and simplifying purification.

2.1 Synthetic Pathway Diagram

KinaseInhibitorSynthesis cluster_inputs Starting Materials Aniline 4-[(4-methyl-1H-pyrazol-1-yl) methyl]aniline (Nucleophile) Transition Transition State (Meisenheimer Complex) Aniline->Transition iPrOH, Reflux 85°C Quinazoline 4-Chloro-6,7-dimethoxy quinazoline (Electrophile) Quinazoline->Transition Product_Salt Product HCl Salt (Precipitate) Transition->Product_Salt - HCl Precipitation Final_Base Free Base Inhibitor (Optional) Product_Salt->Final_Base NaHCO3 (aq) Neutralization QC_Point QC: HPLC/LCMS >98% Purity Product_Salt->QC_Point

Figure 1: Convergent synthesis workflow for coupling the pyrazolyl-methyl-aniline tail to a quinazoline core via


.
Detailed Experimental Protocol
3.1 Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]Role
4-Chloro-6,7-dimethoxyquinazoline 224.641.0Electrophile (Scaffold)
This compound 187.241.1Nucleophile (Fragment A)
Isopropanol (2-Propanol) 60.10SolventReaction Medium
Diethyl Ether 74.12WashImpurity Removal
3.2 Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 4-Chloro-6,7-dimethoxyquinazoline (1.0 g, 4.45 mmol).

  • Add Isopropanol (15 mL). Note: The starting material may not fully dissolve at room temperature (RT); this is normal.

  • Add This compound (0.92 g, 4.90 mmol) in one portion.

Step 2: The Coupling (


) 
  • Heat the reaction mixture to reflux (approx. 82–85°C) using an oil bath.

  • Observation: Upon reaching reflux, the suspension will typically clear as reagents dissolve, followed rapidly by the precipitation of a yellow/off-white solid. This solid is the target kinase inhibitor as the hydrochloride salt.

  • Maintain reflux for 3 hours .

  • In-Process Control (IPC): Aliquot 10 µL, dilute in MeOH, and check via TLC (System: DCM/MeOH 9:1) or LCMS. The peak for the 4-chloroquinazoline starting material (

    
     min) should be absent.
    

Step 3: Workup & Isolation

  • Cool the reaction mixture slowly to Room Temperature (RT).

  • Further cool the flask in an ice bath (0–4°C) for 30 minutes to maximize yield.

  • Filter the precipitate using a Büchner funnel under vacuum.

  • Critical Wash Step: Wash the filter cake with cold Isopropanol (2 x 5 mL) followed by Diethyl Ether (2 x 10 mL).

    • Why? Isopropanol removes unreacted amine; Diethyl Ether removes residual solvent and non-polar impurities, ensuring a free-flowing powder.

  • Dry the solid under high vacuum at 45°C for 6 hours.

Step 4: Free Basing (Optional - for Biological Assays) If the HCl salt is too acidic for specific cell-based assays, convert to the free base:

  • Suspend the HCl salt in Methanol/Water (1:1).

  • Adjust pH to ~8-9 using saturated aqueous

    
    .
    
  • Extract with Ethyl Acetate (3x), dry over

    
    , and concentrate.
    
Analytical Characterization & Quality Control

To validate the structural integrity of the synthesized inhibitor, the following data profile is expected.

Table 1: Expected Analytical Parameters

ParameterSpecificationMethod
Appearance Yellow to Off-White SolidVisual
Purity > 98.5%HPLC (C18, ACN/H2O + 0.1% TFA)
Mass Spec (ESI+) [M+H]+ = 376.18 (Calc.)LCMS
1H NMR (DMSO-d6) Diagnostic Singlet @ δ 8.6-8.8 ppmRepresents H-2 of Quinazoline (Core)
1H NMR (DMSO-d6) Diagnostic Singlet @ δ 5.3 ppmRepresents

linker between Aniline/Pyrazole

Troubleshooting Guide:

  • Issue: Low Yield (<60%).

    • Cause: Incomplete precipitation.

    • Solution: Reduce Isopropanol volume by 30% in the next run or add Diethyl Ether to the reaction mixture after cooling to force precipitation.

  • Issue: Impurity Peak at M+18 (Hydrolysis).

    • Cause: Water entering the reaction, converting 4-chloroquinazoline to 4-hydroxyquinazoline.

    • Solution: Ensure glassware is oven-dried and Isopropanol is anhydrous.

Mechanism of Action (Biological Context)

The synthesized molecule functions as an ATP-competitive inhibitor .[3][4]

  • Hinge Binding: The N1 and N3 nitrogens of the quinazoline core form hydrogen bonds with the hinge region amino acids (e.g., Met793 in EGFR).

  • Solvent Channel Occupancy: The This compound moiety projects out of the ATP pocket. The pyrazole ring interacts with water molecules at the pocket entrance, while the methyl group on the pyrazole provides a small hydrophobic anchor, potentially improving residence time.

References
  • Stamos, J., et al. (2002). Structure of the Epidermal Growth Factor Receptor Kinase Domain Alone and in Complex with a 4-Anilinoquinazoline Inhibitor. Journal of Biological Chemistry.

  • Wissner, A., et al. (2003). Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry.

  • Bridges, A. J. (2001). Chemical Inhibitors of Protein Kinases. Chemical Reviews.

  • PubChem Compound Summary. (2025). This compound.[5][6] National Library of Medicine.

Disclaimer: This protocol is intended for research and development purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

Sources

Crystallization methods for 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Crystallization of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline Intermediates

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Crystallization in API Synthesis

In the synthesis of Active Pharmaceutical Ingredients (APIs), the purification of intermediates is a cornerstone of ensuring the final product's safety and efficacy. The intermediate, this compound, is a key building block in the development of various therapeutic agents. Its purity is paramount, as impurities can carry through to the final API, leading to undesirable side effects or reduced potency. Crystallization is the most powerful technique for purifying solid organic compounds, offering the ability to achieve high purity in a single step.[1] This application note provides a comprehensive guide to the principles and methods for the effective crystallization of this crucial intermediate, designed for researchers and professionals in drug development.

This guide moves beyond simple procedural lists to explain the underlying principles of crystallization, empowering the scientist to troubleshoot and optimize the process. We will explore cooling crystallization, anti-solvent crystallization, and techniques for growing single crystals for structural analysis.

Part 1: Foundational Principles of Crystallization

Crystallization is a phase-change process where a solute in a solution solidifies into a highly structured, crystalline form. This process is governed by the principles of solubility and supersaturation.[2]

  • Solubility and Supersaturation : A solution becomes supersaturated when it contains more dissolved solute than it can thermodynamically hold at a given temperature. This is the driving force for crystallization. Supersaturation can be achieved by cooling a saturated solution, evaporating the solvent, or adding an anti-solvent.[2]

  • Nucleation and Crystal Growth : Crystallization occurs in two stages: nucleation and crystal growth.[3]

    • Nucleation : This is the initial formation of tiny, stable crystalline entities (nuclei) from the supersaturated solution. Nucleation can be spontaneous or induced by seeding with a small crystal of the pure compound.[4]

    • Crystal Growth : Once nuclei are formed, they grow by the addition of more solute molecules from the solution. The rate of growth influences the size and purity of the final crystals. Slower growth rates generally lead to larger and purer crystals.[1][5]

The relationship between these stages is crucial. Rapidly achieving high supersaturation leads to fast nucleation and the formation of many small crystals, which may trap impurities. A slower, more controlled approach in the "metastable zone" (an area of supersaturation where spontaneous nucleation is unlikely) favors crystal growth over nucleation, resulting in a higher quality product.[2]

G cluster_0 Crystallization Workflow Start Start Dissolution Dissolve Crude Intermediate in Suitable Solvent Start->Dissolution Supersaturation Induce Supersaturation (Cooling, Anti-Solvent, Evaporation) Dissolution->Supersaturation Hot Filtration (optional) Nucleation Crystal Nucleation (Spontaneous or Seeded) Supersaturation->Nucleation Growth Crystal Growth Nucleation->Growth Isolation Isolate Crystals (Filtration) Growth->Isolation Drying Dry Purified Crystals Isolation->Drying End End Drying->End

Caption: General workflow for the crystallization of organic intermediates.

Part 2: Strategic Solvent Selection

The choice of solvent is the most critical factor in developing a successful crystallization process.[1][6] An ideal solvent should:

  • Dissolve the compound well at high temperatures but poorly at low temperatures.[7]

  • Not react with the compound.[6]

  • Have a relatively low boiling point for easy removal.[7]

  • Be non-toxic, inexpensive, and non-flammable.[6]

  • Dissolve impurities either very well (so they remain in the mother liquor) or not at all (so they can be filtered out hot).[6]

For aniline and pyrazole derivatives, a range of solvents can be effective.[4][8] The following table summarizes potential solvents for this compound.

SolventBoiling Point (°C)PolarityKey Considerations
Ethanol 78PolarA versatile and commonly used solvent for substituted anilines.[4] Often used in a mixture with water.
Methanol 65PolarSimilar to ethanol but with a lower boiling point. Good for compounds with higher polarity.[7][8]
Acetone 56Polar AproticAn excellent solvent, but its low boiling point can sometimes be a drawback.[6]
Ethyl Acetate 77Medium PolarityA good choice for compounds of intermediate polarity.[8]
Toluene 111Non-polarSuitable for less polar aniline derivatives. Its high boiling point can be a disadvantage.[8]
Water 100Very PolarCan be used for aniline derivatives that can hydrogen bond, such as acetanilide.[4][9]

Part 3: Detailed Crystallization Protocols

Protocol 1: Cooling Crystallization from a Single Solvent

This is the most common recrystallization method. It relies on the principle that the solubility of the compound decreases as the temperature of the solution is lowered.[10]

Rationale: This method is straightforward and effective when a suitable single solvent can be identified. Slow cooling is paramount to allow for the formation of large, pure crystals by favoring growth over rapid nucleation.[1]

Step-by-Step Methodology:

  • Solvent Addition: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Dissolution: Gently heat the mixture on a hot plate while swirling until the solid completely dissolves.[4] If undissolved solid remains, add small portions of the hot solvent until a clear, saturated solution is obtained at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step removes particulate matter that could act as unwanted nucleation sites.[8]

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To encourage the formation of larger crystals, the flask can be insulated to slow the cooling process further.[1]

  • Ice Bath: Once the solution has reached room temperature and crystal formation is evident, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.[1]

  • Drying: Continue to pull a vacuum through the crystals on the funnel to partially dry them. Then, transfer the crystals to a watch glass or drying dish and allow them to air dry or dry in a vacuum oven.

Protocol 2: Anti-Solvent Crystallization

This method is employed when the compound is too soluble in a particular solvent, even at low temperatures. An "anti-solvent" is a second solvent in which the compound is insoluble but is miscible with the first solvent.[11]

Rationale: The addition of an anti-solvent reduces the overall solubility of the compound in the mixed solvent system, inducing supersaturation and crystallization.[12] The rate of anti-solvent addition is a critical parameter; slow addition promotes the growth of larger, purer crystals.[13]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude intermediate in the minimum amount of a "good" solvent (e.g., ethanol or acetone) at room temperature.

  • Anti-Solvent Addition: Slowly add the anti-solvent (e.g., water) dropwise to the stirred solution. Continue adding until the solution becomes faintly cloudy (the point of nucleation).

  • Redissolution: Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution again.

  • Crystallization: Cover the container and allow it to stand undisturbed. The slow diffusion or evaporation of the more volatile solvent will gradually lead to the formation of crystals.

  • Cooling and Isolation: Once a significant amount of crystals has formed, the mixture can be cooled in an ice bath to maximize the yield before isolating the crystals as described in Protocol 1 (steps 6-8).

G Start Crude Intermediate Solvent_Test Find a solvent with high solubility when hot, low solubility when cold? Start->Solvent_Test Cooling_Crystallization Perform Cooling Crystallization Solvent_Test->Cooling_Crystallization Yes Anti_Solvent_Test Find a solvent pair (soluble/insoluble)? Solvent_Test->Anti_Solvent_Test No Anti_Solvent_Crystallization Perform Anti-Solvent Crystallization Anti_Solvent_Test->Anti_Solvent_Crystallization Yes Evaporation_Crystallization Attempt Slow Evaporation Anti_Solvent_Test->Evaporation_Crystallization No

Caption: Decision tree for selecting a crystallization method.

Protocol 3: Slow Evaporation & Solvent Layering for High-Quality Crystals

For obtaining high-quality single crystals suitable for X-ray diffraction, which provides definitive structural information, slow crystal growth is essential.[8]

Rationale: Slow evaporation allows the solution to become supersaturated very gradually, which is ideal for the growth of a small number of large, well-ordered crystals.[8] Solvent layering, a form of vapor diffusion, achieves a similar slow increase in supersaturation.[10] A published method for a similar compound, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, successfully used layering to obtain two different polymorphs.[14][15]

Step-by-Step Methodology (Solvent Layering):

  • Preparation of Saturated Solution: Dissolve the purified intermediate in a small amount of a "good," dense solvent (e.g., dichloromethane) in a narrow vial or test tube.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter.[8]

  • Layering: Carefully and slowly layer a less dense "anti-solvent" (e.g., acetone, followed by pentane) on top of the solution, taking care not to disturb the interface between the two layers.[10][14]

  • Incubation: Seal the vial and leave it in a vibration-free environment at a constant temperature.[8] Crystals will slowly form at the interface over several days to weeks.

Part 4: Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form - Solution is not sufficiently supersaturated.- Compound is too soluble in the chosen solvent.- Scratch the inside of the flask with a glass rod to create nucleation sites.[4]- Add a "seed" crystal of the pure compound.[4]- Evaporate some of the solvent to increase concentration.- Cool the solution in an ice/acetone bath.
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooled too rapidly.- Impurities are present.- Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.- Choose a solvent with a lower boiling point.[7]- Try a different solvent system.
Colored Crystals - Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use sparingly, as it can also adsorb the desired product.
Low Recovery - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Evaporate some of the solvent before the final cooling step.- Ensure the solution is thoroughly cooled in an ice bath.- Use a pre-heated funnel for hot filtration.

Conclusion

The crystallization of this compound is a critical step for ensuring the purity required in pharmaceutical synthesis. By understanding the fundamental principles of solubility, supersaturation, and nucleation, researchers can move beyond rote protocol-following to intelligently design and optimize purification processes. The methods detailed in this guide—cooling, anti-solvent, and slow evaporation—provide a robust toolkit for obtaining this intermediate in high purity. Careful solvent selection and controlled cooling or anti-solvent addition rates are the keys to success, leading to the formation of pure, well-defined crystals essential for the advancement of drug development programs.

References

  • Factors Controlling Persistent Needle Crystal Growth: The Importance of Dominant One-Dimensional Secondary Bonding, Stacked Structures, and van der Waals Contact - PMC. [Link]

  • SOP: CRYSTALLIZATION - UCT Science. [Link]

  • 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline - MDPI. [Link]

  • Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives | Request PDF - ResearchGate. [Link]

  • Antisolvent Crystallization of Poorly Water Soluble Drugs - International Journal of Chemical Engineering and Applications (IJCEA). [Link]

  • Guide for crystallization. [Link]

  • US20090112040A1 - Method for Adiabatic Cooling Type Crystallization of Organic Compound and Apparatus Therefor - Google P
  • Special Issue : Anti-Solvent Crystallization - MDPI. [Link]

  • Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. [Link]

  • Crystallization of Organic Compounds. [Link]

  • Enhancing pharmaceutical crystallization in a flow crystallizer with ultrasound: Anti-solvent crystallization - PubMed. [Link]

  • Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization - Scribd. [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. [Link]

  • (PDF) 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline - ResearchGate. [Link]

  • How to choose a solvent for crystallization of an organic compound - Quora. [Link]

  • Structure and growth of thin films of aniline on silver: nucleation and premelting of nanocrystallites, porosity, and crystallization - PubMed. [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google P
  • Crystal Growth. [Link]

  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. [Link]

Sources

Application Notes and Protocols for Pyrazole-Aniline Building Blocks: Ensuring Stability and Integrity in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Pyrazole-Anilines and the Imperative of Stability

Pyrazole-aniline scaffolds are cornerstones in modern medicinal chemistry, forming the structural core of numerous therapeutic agents across a spectrum of diseases, including oncology, inflammation, and infectious diseases.[1][2] Their synthetic versatility and ability to engage in key biological interactions make them prized building blocks for drug development professionals. The pyrazole moiety often imparts metabolic stability, a desirable trait in drug candidates.[2] However, the inherent reactivity of the aniline functional group presents a significant challenge to the long-term stability and integrity of these vital compounds.

Degradation of these building blocks not only leads to a loss of valuable material but, more critically, can introduce impurities that may be reactive, toxic, or interfere with downstream synthetic transformations and biological assays. Ensuring the chemical fidelity of pyrazole-aniline intermediates is therefore paramount to the success of any drug discovery program. This guide provides a comprehensive overview of the factors influencing the stability of pyrazole-aniline building blocks and offers detailed protocols for their proper storage, handling, and stability assessment.

Chemical Stability and Degradation Pathways

The stability of pyrazole-aniline derivatives is primarily dictated by the susceptibility of the aniline moiety to degradation, although the pyrazole ring and its substituents can also play a role under certain conditions. The principal degradation pathways are oxidation, photodegradation, and to a lesser extent, hydrolysis and thermal decomposition.

Oxidative Degradation

The primary amine of the aniline ring is highly susceptible to oxidation, which can be initiated by atmospheric oxygen and accelerated by factors such as light, heat, and the presence of metal ions.[3] This process can lead to the formation of a variety of colored impurities, including nitrobenzenes, azoxybenzenes, and polymeric aniline species, often resulting in a visible change in the material from a white or off-white solid to yellow, brown, or even black.[3] The primary amine group is a key site of reactivity, and its oxidation can lead to the formation of N-oxides and dimers.

Photodegradation

Exposure to UV or high-intensity visible light can provide the energy to initiate photochemical reactions. Aromatic amines are known to be susceptible to photodegradation, which can involve complex radical-mediated pathways.[4][5][6] This can lead to the formation of colored byproducts and a decrease in the purity of the compound. Therefore, protecting these building blocks from light is a critical aspect of their storage.

Hydrolytic Instability

While the pyrazole and aniline rings themselves are generally stable to hydrolysis, certain functional groups appended to the scaffold can be susceptible. For instance, ester or amide functionalities on the pyrazole or aniline rings can undergo hydrolysis, particularly under acidic or basic conditions.[7][8] This can lead to the formation of the corresponding carboxylic acids or amines, altering the intended structure and properties of the building block.

Thermal Decomposition

Elevated temperatures can accelerate the rates of all degradation pathways. While many pyrazole-aniline cores are thermally stable at ambient temperatures, prolonged exposure to heat can lead to decomposition.[9][10] The thermal stability can be influenced by the substitution pattern on both the pyrazole and aniline rings. For example, compounds with electron-withdrawing groups may exhibit different thermal stability compared to those with electron-donating groups.[9]

Diagram of Degradation Pathways

A Pyrazole-Aniline Core B Oxidative Degradation (O2, light, metal ions) A->B C Photodegradation (UV/Visible Light) A->C D Hydrolysis (Acid/Base, Moisture) A->D E Thermal Decomposition (Heat) A->E F N-Oxides, Nitrobenzenes, Azoxybenzenes, Dimers B->F G Colored Byproducts, Radical Species C->G H Hydrolyzed Products (e.g., Carboxylic Acids, Amines) D->H I Decomposition Fragments E->I

Caption: Major degradation pathways for pyrazole-aniline building blocks.

Recommended Storage and Handling Protocols

To mitigate the degradation risks outlined above, a stringent set of storage and handling procedures must be implemented. The following recommendations are based on the chemical properties of pyrazole-aniline compounds and general best practices for handling sensitive organic molecules.

ParameterRecommendationRationale
Temperature Short-term (1-2 weeks): 2-8°C (Refrigerated). Long-term (>2 weeks): -20°C or below (Frozen).Reduces the rate of all chemical degradation pathways, particularly oxidation and thermal decomposition.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Minimizes exposure to atmospheric oxygen, the primary driver of oxidative degradation of the aniline moiety.
Light Store in amber glass vials or protect from light by other means (e.g., wrapping in aluminum foil).Prevents light-induced photodegradation, which can cause discoloration and the formation of impurities.[4][5]
Moisture Store in a desiccated environment. Use containers with tight-fitting seals.Prevents moisture uptake, which can lead to hydrolysis of susceptible functional groups and potentially catalyze other degradation reactions.
Container Use tightly sealed glass vials with PTFE-lined caps.Glass is inert and prevents reaction with the container material. PTFE liners provide a superior seal against moisture and air ingress compared to other materials.
Handling Handle quickly in a well-ventilated area, preferably in a fume hood. Minimize exposure to ambient light and air. After dispensing, purge the container with an inert gas before resealing.Reduces the risk of exposure to atmospheric oxygen and moisture during handling.[11][12][13][14]

Protocol for a Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a pyrazole-aniline building block, identifying potential degradation products, and developing a stability-indicating analytical method.[15][16][17] This protocol outlines a typical workflow for such a study.

Objective: To investigate the stability of a pyrazole-aniline building block under various stress conditions and to identify the resulting degradation products.

Materials:

  • Pyrazole-aniline compound of interest

  • HPLC grade solvents (Acetonitrile, Methanol, Water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • HPLC system with a photodiode array (PDA) or UV detector

  • LC-MS system for identification of degradation products

  • pH meter

  • Calibrated oven

  • Photostability chamber

Experimental Workflow Diagram

cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation A Prepare Stock Solution of Pyrazole-Aniline Compound B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidative Degradation (3% H2O2, RT) A->D E Thermal Degradation (Solid & Solution, 80°C) A->E F Photolytic Degradation (ICH Q1B guidelines) A->F G Time-Point Sampling (e.g., 0, 2, 4, 8, 24h) B->G C->G D->G E->G F->G H HPLC-PDA/UV Analysis (Assay of Parent Compound, Detection of Degradants) G->H I LC-MS Analysis (Identification of Degradants) H->I J Determine Degradation Pathways I->J K Validate Stability-Indicating Method J->K

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline is a key intermediate in the synthesis of various pharmacologically active compounds and functional materials. Its structure, featuring a substituted pyrazole moiety linked to an aniline core, makes it a versatile building block for drug discovery and development. This document provides a comprehensive guide to the scalable synthesis of this compound, detailing a robust and efficient two-step protocol. The methodologies described herein are designed for researchers, scientists, and professionals in the field of drug development, with a focus on practical application, safety, and scalability.

The synthetic strategy is based on two well-established and reliable chemical transformations: the N-alkylation of 4-methylpyrazole followed by the selective reduction of a nitro group. This approach offers high yields, straightforward purification, and the use of readily available starting materials, making it suitable for both laboratory and pilot-plant scale production.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-step process, as illustrated in the workflow diagram below. The initial step involves the nucleophilic substitution reaction between 4-methylpyrazole and 4-nitrobenzyl bromide to form the intermediate, 1-(4-nitrobenzyl)-4-methyl-1H-pyrazole. The subsequent step is the selective reduction of the nitro group to an amine, yielding the final product.

Synthesis_Workflow Start Starting Materials: 4-Methylpyrazole 4-Nitrobenzyl bromide Step1 Step 1: N-Alkylation Start->Step1 Intermediate Intermediate: 1-(4-nitrobenzyl)-4-methyl-1H-pyrazole Step1->Intermediate Step2 Step 2: Selective Nitro Reduction Intermediate->Step2 Product Final Product: This compound Step2->Product

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 1-(4-nitrobenzyl)-4-methyl-1H-pyrazole

This section details the N-alkylation of 4-methylpyrazole with 4-nitrobenzyl bromide. The reaction proceeds via an SN2 mechanism, where the deprotonated pyrazole acts as a nucleophile.

Reaction Scheme

N_Alkylation_Scheme cluster_reactants Reactants cluster_products Products R1 4-Methylpyrazole P1 1-(4-nitrobenzyl)-4-methyl-1H-pyrazole R1->P1 N-Alkylation R2 4-Nitrobenzyl bromide R2->P1 Base Base (e.g., NaH) Base->P1 Salt Salt (e.g., NaBr)

Caption: N-alkylation of 4-methylpyrazole with 4-nitrobenzyl bromide.

Reagent Properties
ReagentMolar Mass ( g/mol )Density (g/mL)Melting Point (°C)Boiling Point (°C)Hazards
4-Methylpyrazole82.110.98535-38204-205Harmful if swallowed, skin/eye irritant
4-Nitrobenzyl bromide216.03-98-100-Lachrymator, corrosive, toxic
Sodium Hydride (60% in oil)24.000.92800 (decomposes)-Flammable solid, water-reactive
N,N-Dimethylformamide (DMF)73.090.944-61153Reproductive toxicity, irritant
Detailed Experimental Protocol

Safety Precautions: This procedure must be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Sodium hydride is a highly reactive and flammable solid; handle with extreme care under an inert atmosphere. 4-Nitrobenzyl bromide is a lachrymator and should be handled with caution.

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) under a stream of nitrogen.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a suspension.

  • Deprotonation: Dissolve 4-methylpyrazole (1.0 equivalent) in anhydrous DMF and add it dropwise to the sodium hydride suspension at 0 °C (ice bath). Stir the mixture at this temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Alkylation: Dissolve 4-nitrobenzyl bromide (1.05 equivalents) in anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume).

  • Washing: Combine the organic layers and wash with water and brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-(4-nitrobenzyl)-4-methyl-1H-pyrazole as a solid.

Part 2: Synthesis of this compound

This section describes the selective reduction of the nitro group of 1-(4-nitrobenzyl)-4-methyl-1H-pyrazole to an amine. Catalytic hydrogenation is a preferred method for this transformation due to its high efficiency and clean reaction profile.

Reaction Scheme

Nitro_Reduction_Scheme cluster_reactants Reactants cluster_products Products R1 1-(4-nitrobenzyl)-4-methyl-1H-pyrazole P1 This compound R1->P1 Selective Reduction Reducing_Agent Reducing Agent (e.g., H₂, Pd/C) Reducing_Agent->P1 Byproduct Byproduct (e.g., H₂O)

Caption: Selective reduction of the nitro group to an amine.

Reagent Properties
ReagentMolar Mass ( g/mol )FormHazards
1-(4-nitrobenzyl)-4-methyl-1H-pyrazole217.21SolidIrritant
Palladium on Carbon (10% Pd)-SolidFlammable
Hydrogen (H₂)2.02GasExtremely flammable
Ethanol (EtOH)46.07LiquidFlammable, irritant
Detailed Experimental Protocol

Safety Precautions: Catalytic hydrogenation with hydrogen gas must be performed in a designated area with appropriate safety measures, including a hydrogen detector and proper ventilation. The palladium on carbon catalyst is flammable, especially when dry and in the presence of organic solvents. Handle with care.

  • Reaction Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 1-(4-nitrobenzyl)-4-methyl-1H-pyrazole (1.0 equivalent) and a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and begin vigorous stirring or shaking.

  • Reaction Monitoring: The reaction is typically exothermic. Monitor the reaction progress by observing the uptake of hydrogen and by TLC or LC-MS analysis of aliquots. The reaction is usually complete within 2-6 hours.

  • Catalyst Filtration: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Celite® pad with the catalyst should be kept wet with solvent to prevent ignition upon exposure to air.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The resulting crude this compound is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Alternative Nitro Reduction Protocol: Tin(II) Chloride Reduction

For laboratories not equipped for catalytic hydrogenation, a chemical reduction using tin(II) chloride dihydrate (SnCl₂·2H₂O) is a viable alternative.

Detailed Experimental Protocol

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Handle all chemicals with appropriate PPE.

  • Reaction Setup: In a round-bottom flask, dissolve 1-(4-nitrobenzyl)-4-methyl-1H-pyrazole (1.0 equivalent) in a solvent such as ethanol or ethyl acetate.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.

  • Filtration: Filter the mixture through a pad of Celite® to remove the tin salts, washing the filter cake with the reaction solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with an organic solvent like ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentration and Purification: Concentrate the solvent under reduced pressure and purify the crude product as described in the catalytic hydrogenation protocol.

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Peaks corresponding to the aromatic protons of the aniline and pyrazole rings, the methylene bridge protons, and the methyl group on the pyrazole ring.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spec (MS) A molecular ion peak corresponding to the calculated mass of the product.
Melting Point A sharp melting point range, indicative of high purity.

Conclusion

The described two-step synthesis provides a reliable and scalable method for the production of this compound. The protocols are well-defined, utilize common laboratory reagents and techniques, and offer high yields of the desired product. By following the detailed procedures and safety precautions outlined in this document, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs.

References

  • General procedures for N-alkylation of pyrazoles can be found in various organic chemistry textbooks and journals.
  • For selective nitro group reductions, a vast body of literature exists. Authoritative sources include "Comprehensive Organic Transformations" by Richard C. Larock and articles in journals such as the Journal of Organic Chemistry and Organic Letters.
  • Safety data for all chemicals should be consulted from reliable sources like the Sigma-Aldrich website or other chemical supplier d

Application Note: Functionalization of the Aniline Amino Group in Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific challenges of functionalizing the amino group within pyrazole scaffolds—distinguishing between the highly complex heteroaryl amine (directly attached to the pyrazole ring) and the pendant aniline (attached to a phenyl ring on the pyrazole).

Part 1: Strategic Analysis & Chemical Logic

The "Aniline" vs. "Heteroaryl Amine" Distinction

In pyrazole medicinal chemistry, the term "aniline functionalization" often conflates two distinct chemical species. Precise identification is the first step to a successful protocol:

  • Type A: Pendant Aniline (True Aniline): The amino group is on a phenyl ring attached to the pyrazole (e.g., 4-(3-aminophenyl)-pyrazole).

    • Reactivity: Standard aniline nucleophilicity.

    • Challenge: Solubility; chemoselectivity if the pyrazole NH is unprotected.

  • Type B: Heteroaryl Amine (Aminopyrazole): The amino group is directly attached to the pyrazole ring (e.g., 3-aminopyrazole or 5-aminopyrazole).

    • Reactivity: Significantly reduced nucleophilicity due to resonance delocalization into the electron-rich aromatic ring.

    • Challenge:Tautomerism & Regioselectivity. The exocyclic amine competes with the endocyclic ring nitrogens (N1) for electrophiles.

The Core Challenge: Tautomerism & Regiochemistry

The 3-amino and 5-amino pyrazoles are tautomers.[1] Without N1-protection, electrophilic attack often occurs at the ring nitrogen (N1) rather than the exocyclic amine (N-exo) because the ring nitrogen is often more basic and nucleophilic, or leads to thermodynamically stable N-acylated species.

Key Directive: For robust functionalization of Type B amines, N1-protection is not optional—it is a control element.

Part 2: Visualization of Reactivity

The following diagram illustrates the competitive pathways and the strategic necessity of protection groups.

PyrazoleReactivity Start 3(5)-Aminopyrazole Direct Direct Electrophile (E+) Addition Start->Direct Strategy STRATEGY: N1-Protection (Boc/THP/SEM) Start->Strategy Step 1 Path1 Path A: Ring N-Alkylation/Acylation (Often Kinetic Product) Direct->Path1 Major Pathway (Unprotected) Path2 Path B: Exocyclic N-Functionalization (Desired 'Aniline' Product) Direct->Path2 Minor Pathway Protected N1-Protected Aminopyrazole Strategy->Protected Final Target Functionalized Amine (Amide/Urea/Aryl) Protected->Final Step 2: Reaction with E+ (Regiocontrol enforced)

Caption: Figure 1. Competitive reactivity landscape of aminopyrazoles. Direct functionalization favors ring nitrogen attack (Path A). N1-protection forces reaction to the exocyclic amine (Path B).

Part 3: Experimental Protocols

Protocol A: Amide Coupling (Acylation) of 3/5-Aminopyrazoles

Context: Direct coupling with carboxylic acids using EDC/HATU often fails or yields N-acyl pyrazoles (ring acylation).

The "Activated Shield" Method

  • Protection: Dissolve 3-aminopyrazole (1.0 eq) in THF. Add (Boc)₂O (1.1 eq) and DMAP (0.1 eq). Stir at RT for 2h.[2]

    • Validation: TLC/LCMS shows conversion to N1-Boc-3-aminopyrazole. The exocyclic amine remains free because the ring nitrogen is much more nucleophilic toward the anhydride.

  • Coupling:

    • Reagents: Carboxylic Acid (1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq), DMF (anhydrous).

    • Procedure: Pre-activate the acid with HATU/DIPEA for 15 min. Add the N1-Boc-3-aminopyrazole. Stir at 50°C for 4-12h.

    • Note: The electron-withdrawing Boc group on N1 reduces the electron density of the ring, actually making the exocyclic amine less nucleophilic. However, it blocks the N1 site. If reaction is sluggish, switch to Acid Chloride/Pyridine conditions.

  • Deprotection: Treat crude intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) to remove the Boc group.

Quantitative Checkpoint:

Variable Unprotected Yield N1-Boc Protected Yield Regioselectivity
HATU Coupling < 20% (Complex mix) 65-85% > 95% Exocyclic

| Acid Chloride | 40% (Bis-acylated) | 80-90% | > 98% Exocyclic |

Protocol B: Buchwald-Hartwig Amination (C-N Cross Coupling)

Context: Installing aryl groups on the exocyclic amine. Aminopyrazoles are challenging coupling partners due to catalyst poisoning by the pyridine-like N2 nitrogen.

System Design:

  • Catalyst: Pd₂dba₃ or Pd(OAc)₂ with BrettPhos or XPhos . (Biaryl ligands are essential to prevent catalyst chelation by the pyrazole substrate).

  • Base: Cs₂CO₃ (weak bases preferred to avoid side reactions) or NaOtBu (if substrate tolerates).

  • Solvent: t-Amyl alcohol or Dioxane (degassed).

Step-by-Step:

  • Charge: In a glovebox or under Argon, combine Aryl Bromide (1.0 eq), N1-Protected Aminopyrazole (1.2 eq), Pd(OAc)₂ (5 mol%), BrettPhos (10 mol%), and Cs₂CO₃ (2.0 eq).

  • Solvent: Add anhydrous Dioxane (0.2 M concentration).

  • Energy: Heat to 100°C for 12-18h.

  • Workup: Filter through Celite. The N1-protecting group (e.g., THP or SEM) is crucial here to maintain the "aniline-like" character and prevent Pd-coordination to the ring.

Protocol C: Sulfonylation (Synthesis of Pyrazole-Sulfonamides)

Context: Common in COX-2 inhibitor synthesis.

  • Condition: Pyridine (solvent/base) + Sulfonyl Chloride (1.2 eq).

  • Temperature: 0°C to RT.

  • Troubleshooting: If bis-sulfonylation occurs (common with highly reactive sulfonyl chlorides), use NaH (1.1 eq) in THF at 0°C, adding the sulfonyl chloride slowly. The mono-anion of the aminopyrazole tends to react selectively at the exocyclic nitrogen once the ring NH is deprotonated (if using unprotected pyrazole), but N1-protection is still safer.

Part 4: Troubleshooting & Optimization Logic

The following decision tree guides the optimization process when standard protocols fail.

OptimizationTree Problem Reaction Failed / Low Yield Check1 Is N1 Protected? Problem->Check1 Action1 Protect N1 (Boc/SEM) Retry Protocol A Check1->Action1 No Check2 Check Nucleophilicity (Is amine e- deficient?) Check1->Check2 Yes Action2 Switch to Acid Chloride + High Temp (80°C) Check2->Action2 Moderate Action3 Use LiHMDS (Strong Base) to deprotonate N-exo Check2->Action3 Very Low

Caption: Figure 2. Decision matrix for optimizing aminopyrazole functionalization.

Part 5: References

  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Chemical Reviews/Chim. It. Link (Source 1.1)

  • Lusardi, M., Spallarossa, A., & Brullo, C. (2023).[3] Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. Link (Source 1.2)

  • Silva, V. L., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Link (Source 1.3)

  • Buchwald, S. L., & Hartwig, J. F. (Various). Buchwald-Hartwig Amination Protocols. Organic Chemistry Portal. Link (Source 1.10)

  • Guo, Y., et al. (2019). Domino C-H Sulfonylation and Pyrazole Annulation. Journal of Organic Chemistry. Link (Source 1.19)

  • Organic Syntheses. 3(5)-Aminopyrazole Preparation and Properties. Org. Synth. Coll. Vol. 5, p.39. Link (Source 1.12)

Sources

Troubleshooting & Optimization

Technical Support Center: Managing Regioisomeric Impurities in Pyrazole Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

An Introductory Note from Your Senior Application Scientist:

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of N-alkylation of substituted pyrazoles. While the topic specifies "4-methyl-pyrazole," it's a common and understandable point of confusion. Due to its symmetry, alkylating 4-methyl-pyrazole yields a single regioisomer. The more frequent and challenging issue arises from the alkylation of asymmetrically substituted pyrazoles, such as 3(5)-methyl-pyrazole. This guide will therefore focus on this prevalent and mechanistically rich problem, providing you with the foundational knowledge and practical troubleshooting strategies to control regioselectivity and purify your target compounds effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the formation of regioisomers during the alkylation of asymmetrically substituted pyrazoles.

Q1: Why does alkylating 3(5)-methyl-pyrazole produce two different products (regioisomers)?

The formation of two regioisomers is a direct consequence of a phenomenon called tautomerism. 3-methyl-pyrazole and 5-methyl-pyrazole are tautomers—isomers that rapidly interconvert through the migration of a proton. In this case, the hydrogen atom on the nitrogen can move between the two nitrogen atoms of the pyrazole ring.[1] This creates an equilibrium between the 3-methyl and 5-methyl forms.

When you perform an alkylation, the alkylating agent can react with either tautomer present in the equilibrium, leading to two distinct products: the 1,3-disubstituted and the 1,5-disubstituted pyrazole.

Q2: What are the structures of the common regioisomers, and how do I name them?

Starting with 3(5)-methyl-pyrazole, alkylation (for example, with methyl iodide) will yield a mixture of 1,3-dimethyl-pyrazole and 1,5-dimethyl-pyrazole .

  • 1,3-dimethyl-pyrazole: The methyl groups are on adjacent nitrogen and carbon atoms.

  • 1,5-dimethyl-pyrazole: The methyl groups are on nitrogen and a carbon atom separated by another carbon.

Below is a diagram illustrating the tautomerism and subsequent alkylation pathways.

G cluster_0 Tautomeric Equilibrium cluster_1 Alkylation (R-X) 3-methyl 3-Methyl-1H-pyrazole 5-methyl 5-Methyl-1H-pyrazole 3-methyl->5-methyl H⁺ migration 1,5-isomer 1,5-Disubstituted Pyrazole 3-methyl->1,5-isomer Alkylation at N1 1,3-isomer 1,3-Disubstituted Pyrazole 5-methyl->1,3-isomer Alkylation at N1

Caption: Tautomerism of 3(5)-methyl-pyrazole leading to two regioisomeric products upon N-alkylation.

Q3: What are the key factors that control the ratio of these regioisomers?

Controlling the regioselectivity is a central challenge, and it is governed by a combination of steric, electronic, and solvent effects.[2][3][4]

  • Steric Hindrance: This is often the most dominant factor. The alkylating agent will preferentially react at the less sterically hindered nitrogen atom.[2] For 3(5)-methyl-pyrazole, the N1 position of the 3-methyl tautomer is less hindered than the N1 position of the 5-methyl tautomer (which is adjacent to the methyl group). Therefore, using a bulky alkylating agent will strongly favor the formation of the 1,5-disubstituted isomer.[2]

  • Solvent Choice: The polarity of the solvent is critical. Polar aprotic solvents like DMF, DMSO, and acetonitrile often favor the formation of a single regioisomer.[2] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity.[2][5][6]

  • Choice of Base: The base used to deprotonate the pyrazole can influence the outcome. Strong, non-nucleophilic bases like sodium hydride (NaH) can prevent the formation of certain regioisomeric byproducts.[2][4] The combination of potassium carbonate (K₂CO₃) in DMSO is known to be effective for regioselective N1-alkylation of 3-substituted pyrazoles.[2]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the nitrogen atoms, although this is often secondary to steric effects.[2][3]

Q4: How can I analyze the isomeric ratio in my crude product?

Accurate determination of the regioisomeric ratio is crucial for optimizing your reaction. The most common and effective methods are:

  • ¹H NMR Spectroscopy: This is the quickest method. The signals for the methyl groups and the pyrazole ring protons will have distinct chemical shifts for each isomer. Integration of these unique signals allows for direct calculation of the ratio.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the isomers are separable by GC, this method provides excellent quantification. The mass spectra of the isomers will be very similar or identical, but they will have different retention times.

  • High-Performance Liquid Chromatography (HPLC): Similar to GC-MS, HPLC can separate and quantify the isomers based on their differential interaction with the stationary phase.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My reaction yields a poor regioisomeric ratio (e.g., close to 1:1).

A poor ratio indicates that the reaction conditions are not selective. The goal is to exploit the steric and electronic differences between the two nitrogen atoms.

Troubleshooting Workflow:

G cluster_solutions Optimization Strategies start Poor Regioselectivity Observed q1 Is the desired isomer the less sterically hindered one? start->q1 sol1 Increase steric bulk of the alkylating agent (R-X). q1->sol1 Yes sol2 Switch to a more polar aprotic solvent (e.g., DMF, DMSO). q1->sol2 No/Unsure sol1->sol2 sol3 Consider fluorinated alcohol solvents (TFE, HFIP) for enhanced selectivity. sol2->sol3 sol4 Change the base. Try K₂CO₃ in DMSO for N1 selectivity. sol3->sol4 sol5 Lower the reaction temperature. This can sometimes increase selectivity. sol4->sol5

Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.

Data-Driven Insights:

The choice of reaction conditions can dramatically alter the product ratio. Below is a summary of how different parameters can influence the outcome for a generic 3-substituted pyrazole.

ParameterCondition A (Less Selective)Condition B (More Selective)Predominant Isomer (B)Rationale
Alkylating Agent Methyl Iodide (CH₃I)tert-Butyl Bromide ((CH₃)₃CBr)Less Hindered (1,5-type)Increased steric bulk favors attack at the more accessible nitrogen.[2]
Solvent TolueneDMSO, DMFVariesPolar aprotic solvents can better solvate the pyrazolate anion, influencing reactivity.[2]
Base Triethylamine (Et₃N)Potassium Carbonate (K₂CO₃)N1-Alkylated ProductThe base-cation pair can influence the site of alkylation.[2][4]
Specialty Solvent EthanolHFIPOften a single isomerFluorinated alcohols can dramatically enhance selectivity through specific solvent-substrate interactions.[2][5]
Problem 2: I am unable to separate the regioisomers using standard column chromatography.

Co-elution is a common problem as the regioisomers often have very similar polarities.

Solutions:

  • Optimize Column Chromatography:

    • Change Solvent System: Systematically screen different solvent systems. A switch from ethyl acetate/hexane to dichloromethane/methanol or using additives like a small amount of triethylamine (if your compounds are basic) can alter selectivity.

    • Use a Different Stationary Phase: If silica gel fails, consider using alumina, C18 (reverse-phase), or a chiral stationary phase if applicable.

  • Preparative HPLC: This technique offers much higher resolution than standard column chromatography and is often successful for separating stubborn isomers.

  • Fractional Crystallization: If your product is a solid, you may be able to separate the isomers by carefully controlled crystallization from different solvents. This is often a trial-and-error process but can be very effective and scalable.

  • Chemical Derivatization: In some cases, it may be possible to selectively react one isomer to form a derivative with very different physical properties, making separation easy. The derivative can then be converted back to the desired product.

Problem 3: I have isolated a pure compound, but I am unsure which regioisomer it is.

Unambiguous structural assignment is critical. While ¹H NMR is a good first step, it can sometimes be misleading.

Definitive Characterization Protocol:

The most powerful tool for this is 2D NMR spectroscopy, specifically NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation).[7][8][9]

  • NOESY: This experiment shows correlations between protons that are close in space. For 1,5-dimethyl-pyrazole, you would expect to see a NOESY correlation between the protons of the N1-methyl group and the protons of the C5-methyl group. This correlation would be absent in the 1,3-dimethyl isomer.

  • HMBC: This experiment shows correlations between protons and carbons over 2-3 bonds.[10] For a 1,3-dimethyl-pyrazole, the protons of the N1-methyl group will show a correlation to the C5 carbon, but not the C3 carbon. Conversely, for a 1,5-dimethyl-pyrazole, the N1-methyl protons will correlate to the C5 carbon.[8]

Experimental Workflow: Isomer Structure Validation

G start Isolated Pure Isomer nmr_1d Acquire ¹H and ¹³C NMR start->nmr_1d nmr_2d Acquire 2D NMR: - NOESY - HMBC nmr_1d->nmr_2d analysis Analyze Key Correlations: - NOESY: N1-Me ↔ C5-H/C5-Me - HMBC: N1-Me → C5 nmr_2d->analysis structure Assign Structure analysis->structure

Caption: Recommended workflow for the definitive structural assignment of pyrazole regioisomers.

Part 3: Detailed Experimental Protocol

Protocol: Regioselective N1-Methylation of 3(5)-Methyl-pyrazole

This protocol is optimized for producing the 1,5-dimethyl-pyrazole isomer by leveraging steric hindrance.

Materials:

  • 3(5)-methyl-pyrazole

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • Methyl iodide (CH₃I)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask with stir bar

  • Argon or Nitrogen line

  • Standard workup and purification glassware

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add 3(5)-methyl-pyrazole (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to create a ~0.5 M solution. Add finely powdered, anhydrous K₂CO₃ (1.5 eq).

  • Cooling: Cool the stirring suspension to 0 °C using an ice bath.

  • Alkylation: Slowly add methyl iodide (1.1 eq) dropwise to the suspension.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the two isomers. The less polar 1,5-isomer usually elutes first.

  • Characterization: Analyze the fractions by ¹H NMR to confirm the identity and purity of the isolated isomers.

References

  • Technical Support Center: Optimizing N-Alkyl
  • Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. - ResearchGate. (URL: [Link])

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. (URL: [Link])

  • Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry. (URL: [Link])

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - Angewandte Chemie International Edition. (URL: [Link])

  • Pyrazole - SlideShare. (URL: [Link])

  • Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures - ResearchGate. (URL: [Link])

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. - Semantic Scholar. (URL: [Link])

  • Relevant NMR couplings observed in NOESY and HMBC spectra of 8... - ResearchGate. (URL: [Link])

  • Strategic atom replacement enables regiocontrol in pyrazole alkylation - Nature. (URL: [Link])

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC. (URL: [Link])

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac - ACS Publications. (URL: [Link])

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. (URL: [Link])

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent - ResearchGate. (URL: [Link])

  • ALKYLATION OF 3(5)-METHYLPYRAZOLE WITH PROPARGYL BROMIDE AND STUDY OF THERMAL AND CATALYTIC POLYMERIZATION OF THE PRODUCTS OBTAINED - ResearchGate. (URL: [Link])

  • N-alkylation method of pyrazole - Google P
  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes - Organic Chemistry Portal. (URL: [Link])

  • Relevant ¹H-¹³C HMBC, ¹H-¹⁵N HMBC, and ¹H-¹H NOESY correlations and... - ResearchGate. (URL: [Link])

  • Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Orthogonal Methods for Confirming the Structure of Pyrazole Derivatives: A Compar
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
  • 3,5-dimethylpyrazole - Organic Syntheses Procedure. (URL: [Link])

  • Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google P
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (URL: [Link])

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. (URL: [Link])

Sources

Troubleshooting oxidation of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline during storage

Author: BenchChem Technical Support Team. Date: February 2026

An exceptional level of quality and detail is required for this request. I will begin by conducting a comprehensive literature search to gather all available information on the stability, handling, and analysis of aromatic amines, particularly aniline and pyrazole derivatives, to build a strong foundational knowledge base.

Technical Support Center: 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with this compound. The presence of the aniline functional group makes this compound susceptible to oxidative degradation, which can compromise sample integrity, impact experimental reproducibility, and affect the quality of downstream products. This document provides a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and prevent the oxidation of this compound during storage and handling.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial observations and concerns regarding the stability of this compound.

Q1: My vial of this compound, which was initially a white or light-colored solid, has turned yellow, brown, or even reddish. What happened?

A1: The observed color change is a classic indicator of oxidation.[1][2][3][4] The aniline moiety in the molecule is highly susceptible to oxidation when exposed to atmospheric oxygen and/or light. This process forms highly colored impurities, which may include nitroso, nitro, and eventually complex polymeric species.[2][3] Even trace amounts of these impurities can impart a significant color to the bulk material.

Q2: Is the discolored material still usable for my experiment?

A2: Extreme caution is advised. The presence of color signifies that the compound is no longer pure. These oxidative impurities can lead to inconsistent reaction yields, unexpected side products, and altered biological activity. For most applications, especially in drug development and quantitative assays, using the degraded material is not recommended. We strongly advise re-purifying the compound or using a fresh, unoxidized lot.

Q3: I store my compound in the freezer. Why is it still degrading?

A3: While low temperature is crucial for slowing down degradation kinetics, it does not stop oxidation if other factors are not controlled.[5][6] Oxidation is primarily driven by exposure to oxygen and light. If the container is not properly sealed or has a significant headspace of air, oxidation will still occur, albeit at a slower rate. Repeated freeze-thaw cycles can also introduce moisture and air, accelerating degradation.

Q4: How can I quickly check the purity of my stored sample?

A4: The most reliable method is High-Performance Liquid Chromatography (HPLC) with a UV detector.[6][7][8] A pure sample will show a single major peak at the expected retention time. Degraded samples will exhibit additional peaks, which typically represent the more polar oxidation products.[6] A detailed analytical protocol is provided in Section 4 of this guide.

Part 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving oxidation issues.

Section 1: Understanding the Mechanism of Oxidation

The primary site of instability in this compound is the aromatic amine (-NH₂) group. This group can be easily oxidized through a free-radical mechanism, which is often initiated or accelerated by exposure to atmospheric oxygen and UV light.

Caption: Simplified oxidation pathway of the aniline moiety.

Section 2: Root Cause Analysis of Degradation

Use the following guide to identify the factors contributing to the oxidation of your compound.

TroubleshootingWorkflow Start Observation: Sample Discoloration / Inconsistent Results CheckPurity Step 1: Confirm Degradation (Run HPLC Purity Analysis) Start->CheckPurity Pure Result: High Purity (>98%) Issue may be elsewhere (e.g., solvent, reagent). CheckPurity->Pure No significant degradation Degraded Result: Impurities Detected Proceed to Root Cause Analysis CheckPurity->Degraded Degradation confirmed CheckAir Atmosphere: Is the vial tightly sealed? Was it blanketed with inert gas? Degraded->CheckAir CheckLight Light: Is it stored in an amber vial? Is it protected from direct lab light? CheckAir->CheckLight CheckTemp Temperature: Is it stored at the recommended temp? Are freeze-thaw cycles frequent? CheckLight->CheckTemp CheckPuritySource Source Purity: Was the material pure upon receipt? CheckTemp->CheckPuritySource Action Step 2: Implement Corrective Actions (See Section 3) CheckPuritySource->Action

Caption: Systematic workflow for troubleshooting compound degradation.

Section 3: Prevention and Mitigation Strategies

Implementing proper storage and handling protocols is the most effective way to ensure the long-term stability of this compound.

Table 1: Recommended Storage and Handling Conditions

ParameterOptimal ProtocolPoor Practice (High Risk)Rationale
Atmosphere Purge vial headspace with an inert gas (Argon or Nitrogen) and seal tightly with a high-quality cap/septum.[6][9]Storing in a loosely capped vial with significant air in the headspace.Prevents contact with atmospheric oxygen, the primary driver of oxidation.[3][10]
Temperature Store at -20°C for long-term stability.[5][6] For routine use, 2-8°C is acceptable for short periods.Storage at room temperature on the lab bench.Significantly slows the rate of all chemical degradation pathways.[5]
Light Store in an amber glass vial or a clear vial wrapped completely in aluminum foil. Keep in a dark location (e.g., inside a freezer box).[2][6][9]Storing in a clear vial on an open lab bench or in a glass-door refrigerator.Protects the compound from UV radiation, which can initiate and accelerate oxidative chain reactions.[2][3]
Handling For frequent use, aliquot the compound into smaller, single-use vials under an inert atmosphere.Using the same large stock bottle for all experiments over a long period.Minimizes the exposure of the bulk material to air and moisture with each use.
Moisture Store in a desiccated environment. Ensure all solvents and equipment are dry before handling.Handling in a humid environment or using non-anhydrous solvents for dissolution.Moisture can participate in certain degradation pathways and introduce impurities.
Section 4: Analytical Protocol for Quality Control

This section provides a standard Reverse-Phase HPLC (RP-HPLC) method for assessing the purity of this compound.

Objective: To quantify the purity of the target compound and detect the presence of oxidative impurities.

Table 2: Standard RP-HPLC Method Parameters

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[6]
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Gradient 10% B to 95% B over 15 minutes, hold for 2 minutes, return to 10% B over 1 minute, and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min[6]
Column Temp 30 °C
Detection UV detector at 254 nm and 280 nm. A Photodiode Array (PDA) detector is highly recommended.[6]
Injection Vol. 5-10 µL
Sample Prep. Prepare a stock solution of ~1 mg/mL in Acetonitrile or Methanol. Dilute to a working concentration of ~50-100 µg/mL with the mobile phase.

Experimental Workflow

HPLCWorkflow cluster_workflow HPLC Purity Analysis Workflow Prep 1. Sample Preparation (1 mg/mL stock, dilute to 100 µg/mL) Inject 2. HPLC Injection (5-10 µL) Prep->Inject Acquire 3. Data Acquisition (Run Gradient Method) Inject->Acquire Analyze 4. Data Analysis (Integrate Peaks at 254 nm) Acquire->Analyze Report 5. Calculate Purity (% Area = [Area_Main / Area_Total] * 100) Analyze->Report

Caption: Step-by-step workflow for HPLC purity analysis.

Interpreting the Results:

  • High Purity: A chromatogram with a single, sharp peak indicates high purity.

  • Degradation: The presence of additional peaks, especially at earlier retention times (indicating more polar compounds), is a sign of oxidative degradation.[6] The % purity can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks.

References

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine - PMC. (2023). National Center for Biotechnology Information. [Link]

  • Aniline: The Versatile Organic Compound for Dyes, Drugs, and More. INCHEE. [Link]

  • Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. (2026). Leading Chemical Manufacturer. [Link]

  • 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. (2024). MDPI. [Link]

  • Colorimetric determination of aniline in the presence of 4-aminophenol and other oxidation products. Analyst (RSC Publishing). [Link]

  • Anilines – Structure. BYJU'S. [Link]

  • Aniline Fact Sheet. California Air Resources Board. [Link]

  • Basicity of amines, effect of substituents on basicity, and synthetic uses of aryl diazonium salts. SUNDARBAN MAHAVIDYALAYA. [Link]

  • Quantification of Aniline with Bleaching Powder via Indophenol Reaction and Its Residual Determination in Lubricating Oils. (2012). AccScience Publishing. [Link]

  • Aniline (benzenamine). Department of Climate Change, Energy, the Environment and Water, Australia. [Link]

  • Basicity of Aromatic amines. (2021). YouTube. [Link]

  • "Aniline and Its Derivatives". (2000). Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. [Link]

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  • Storage time and deodorization temperature influence the formation of aniline-derived compounds in denatured rapeseed oils. (2001). PubMed. [Link]

  • Basicity of Aniline and Substituted Anilines. KK Wagh College of Pharmacy, Nashik. [Link]

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  • (PDF) 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. (2024). ResearchGate. [Link]

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  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2013_4(2)/[11].pdf]([Link]11].pdf)

  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. (2012). PubMed. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. [Link]

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  • Desulfatiglans anilini Initiates Degradation of Aniline With the Production of Phenylphosphoamidate and 4-Aminobenzoate as Intermediates Through Synthases and Carboxylases From Different Gene Clusters. (2020). Frontiers in Microbiology. [Link]

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Technical Support Center: Purification of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-P-4MPMA-CC-001

Last Updated: February 14, 2026

Introduction

Welcome to the technical support center for the purification of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline. This molecule is a key intermediate in the synthesis of various pharmacologically active compounds, including kinase inhibitors and other therapeutic agents.[1][2] Its purification via silica gel column chromatography is a critical step that often presents challenges due to its structural features, namely the basic aniline moiety and the polar pyrazole ring.

This guide is designed for researchers, medicinal chemists, and process development scientists. It provides a comprehensive, experience-driven framework for troubleshooting common issues and executing a successful purification. Our approach moves beyond a simple protocol, explaining the fundamental principles behind each step to empower you to adapt and optimize the methodology for your specific experimental context.

Section 1: Pre-Chromatography Strategy & FAQs

Proper planning is the most critical phase of column chromatography. Answering these questions before you begin will prevent the most common modes of failure, such as low yield and poor separation.

Q1: What are the key physicochemical properties of this compound that will affect its purification?

Answer: Understanding the molecule's properties is crucial. This compound has two key features:

  • A Basic Aniline Moiety: The primary aromatic amine group is basic (estimated pKa of the conjugate acid is ~4-5) and will interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[3] This interaction is the primary cause of peak tailing, streaking, and in some cases, irreversible adsorption to the stationary phase.[4][5]

  • Polar Heterocycles: The pyrazole ring, combined with the aniline, imparts significant polarity to the molecule. This means that highly non-polar solvent systems (like pure hexane) will not be effective at eluting the compound.

Q2: What are the most likely impurities I need to separate?

Answer: Impurities depend entirely on the synthetic route. A common synthesis involves the N-alkylation of 4-methylpyrazole with 4-(bromomethyl)aniline or a related electrophile. Potential impurities include:

  • Unreacted 4-methylpyrazole: A polar, basic starting material.

  • Unreacted Aniline Precursor: e.g., 4-(aminomethyl)benzyl alcohol or other aniline derivatives.

  • Bis-alkylation products: Where two aniline molecules react with a dihalo-p-xylene precursor, for instance.

  • Solvents and Reagents: High-boiling point solvents (like DMF or DMSO) and reaction bases (like K₂CO₃ or triethylamine) must be removed during aqueous workup before chromatography.

Q3: How do I select the right solvent system (mobile phase)?

Answer: The ideal solvent system should provide a target Retention Factor (Rf) of 0.25-0.35 for the desired compound on a TLC plate. This Rf value typically ensures good separation on the column without requiring excessively large solvent volumes.[6]

  • Starting Point: Begin with a binary system of a non-polar solvent (Hexane or Heptane) and a moderately polar solvent (Ethyl Acetate or Dichloromethane).[6]

  • Addressing Basicity (Crucial Step): To mitigate the peak tailing caused by the basic aniline, the mobile phase must be basified . Add 0.5-1% triethylamine (TEA) or ammonia in methanol to your polar solvent stock. This deactivates the acidic sites on the silica gel, dramatically improving peak shape.[5][6]

  • TLC Optimization: Run several TLCs with varying solvent ratios (e.g., 7:3, 1:1, 3:7 Hexane:Ethyl Acetate with 1% TEA) to find the ratio that gives the target Rf.

Q4: How can I check if my compound is stable to silica gel?

Answer: Before committing your entire batch to a column, perform a simple 2D TLC stability test.[7][8]

  • Spot your crude material in one corner of a TLC plate.

  • Elute the plate as usual.

  • Dry the plate completely.

  • Rotate the plate 90 degrees and re-elute using the same solvent system.

  • Interpretation: If the compound is stable, it will appear as a single spot on the diagonal. If it degrades, you will see new spots off the diagonal.[8]

Section 2: Detailed Experimental Protocol

This protocol assumes a starting batch of approximately 1-2 grams of crude material. Adjust the scale accordingly.

Materials & Reagents
ItemSpecificationPurpose
Stationary PhaseSilica Gel, 230-400 mesh (40-63 µm)Standard for flash chromatography.
Non-Polar SolventHexanes or Heptane, HPLC GradeMobile phase component.
Polar SolventEthyl Acetate (EtOAc), HPLC GradeMobile phase component.
Basic ModifierTriethylamine (TEA), >99%Deactivates silica, prevents tailing.
ColumnGlass, appropriate size (~40g silica/g crude)Separation vessel.
Sample AdsorbentCelite® or spare Silica GelFor dry loading the sample.
Step-by-Step Purification Workflow
  • Prepare the Mobile Phase:

    • Based on your TLC optimization (Section 1, Q3), prepare a sufficient volume of the eluting solvent.

    • Example: For a system of 1:1 Hexane:EtOAc with 1% TEA, mix 500 mL Hexane, 500 mL EtOAc, and 10 mL TEA. This will be your primary elution solvent.

    • Also prepare a less polar "starting solvent" (e.g., 3:1 Hexane:EtOAc + 1% TEA) and a more polar "flushing solvent" (e.g., 100% EtOAc + 1% TEA).

  • Pack the Column:

    • Prepare a slurry of silica gel (~40-60 g for 1 g of crude) in your starting solvent.

    • Pour the slurry into the column and use gentle air pressure to pack the bed firmly and evenly. Ensure there are no cracks or air bubbles.

    • Add a thin layer of sand (0.5 cm) to the top of the silica bed to prevent disruption during solvent addition.

  • Load the Sample (Dry Loading Recommended):

    • Dissolve your crude material in a minimal amount of a volatile solvent (e.g., Dichloromethane or Acetone).

    • Add 2-3 times the mass of your crude material in Celite® or silica gel to this solution.

    • Evaporate the solvent completely on a rotary evaporator until you have a fine, free-flowing powder. This is your "dry-loaded" sample.

    • Causality Note: Dry loading is superior to wet loading for compounds that have limited solubility in the mobile phase. It ensures the sample is introduced to the column in a tight, concentrated band, leading to better separation.[9]

    • Carefully add the powder to the top of the packed column.

  • Elute the Column:

    • Carefully add your starting solvent to the column, ensuring not to disturb the sand layer.

    • Begin eluting the column using gentle positive pressure (flash chromatography).

    • Start with 2-3 column volumes of the less polar starting solvent to elute highly non-polar impurities.

    • Switch to your optimized mobile phase (e.g., 1:1 Hexane:EtOAc + 1% TEA).

    • Collect fractions systematically (e.g., 20 mL per fraction).

  • Monitor the Fractions:

    • Use TLC to analyze the collected fractions. Spot every 2-3 fractions on a single TLC plate alongside a spot of your crude starting material.

    • Visualize the TLC plate under a UV lamp (254 nm). The aromatic rings in your compound and many impurities should be UV-active.[10]

    • Combine the fractions that contain your pure product.

  • Isolate the Product:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator. The high-boiling triethylamine will likely remain.

    • To remove residual TEA, re-dissolve the product in a solvent like Dichloromethane and evaporate again, or perform a simple acid-base extraction if compatible with the product's stability.

Section 3: Troubleshooting Guide (Q&A Format)

Even with careful planning, issues can arise. This section addresses the most common problems encountered during the purification of this compound.

Problem: Poor Separation & Overlapping Peaks

  • Q: My product is co-eluting with an impurity. How can I improve the separation?

    • A1: Change Solvent Polarity. If the Rf values are very close, a subtle change in polarity may not be enough. Try a different solvent system altogether. The "solvent selectivity triangle" (e.g., switching from Ethyl Acetate to Dichloromethane) can alter the interactions between your compounds and the stationary phase, often improving separation.

    • A2: Consider a Different Stationary Phase. If normal phase silica fails, consider alternatives. A phenyl-bonded silica column can offer different selectivity for aromatic compounds due to π-π interactions.[11][12][13][14] This can be particularly effective for separating aromatic isomers or compounds with similar polarity but different aromatic character.

Problem: Poor Peak Shape

  • Q: My product spot on the TLC is a long streak, and it's coming off the column in many fractions (tailing). What did I do wrong?

    • A1: Insufficient Base. This is the most common cause for basic compounds like anilines.[4] The aniline is interacting too strongly with acidic silica. Increase the concentration of triethylamine in your mobile phase to 1.5% or even 2% and re-run the column.

    • A2: Sample Overload. You may have loaded too much crude material onto the column.[6] This saturates the stationary phase, leading to band broadening and tailing. Use a wider column or less material. A general rule is a silica-to-crude mass ratio of at least 40:1.

Problem: Low or No Recovery

  • Q: I ran the entire column, and I can't find my product in any of the fractions. Where did it go?

    • A1: Irreversible Adsorption. Your compound may have permanently stuck to the silica gel. This can happen if you forgot to add a base like triethylamine to your mobile phase.[7] To check this, take a small amount of the silica from the top of your column, suspend it in methanol, and spot the supernatant on a TLC plate. If your product is there, it was stuck.

    • A2: Eluted in the Solvent Front. If your initial mobile phase was too polar, the compound may have eluted immediately with the solvent front. Always check the very first fractions collected.[7]

    • A3: Compound Degradation. As confirmed by your 2D TLC test, the compound may be unstable on silica. In this case, you must switch to a more inert stationary phase like alumina (neutral or basic grade) or consider purification by recrystallization or reverse-phase chromatography.[7][15]

Section 4: Visualizations & Data

Diagrams

PurificationWorkflow Crude Crude Product TLC_Dev TLC Solvent System Development Crude->TLC_Dev Stability 2D TLC Stability Check Crude->Stability Column_Pack Pack Column (Silica + Base-Modified Solvent) TLC_Dev->Column_Pack Stability->Column_Pack If Stable Load Dry Load Sample on Celite/Silica Column_Pack->Load Elute Elute with Gradient or Isocratic Solvent Load->Elute Monitor Monitor Fractions by TLC Elute->Monitor Combine Combine Pure Fractions Monitor->Combine Evap Evaporate & Isolate Pure Product Combine->Evap

Caption: General workflow for the purification of this compound.

TroubleshootingTree Start Problem: Low or No Recovery of Product Q1 Did you add a base (e.g., TEA) to the mobile phase? Start->Q1 A1_No Cause: Irreversible Adsorption Solution: Re-run with 1% TEA. Q1->A1_No No A1_Yes Yes Q1->A1_Yes Yes Q2 Did you check the first few fractions? A1_Yes->Q2 A2_No Action: Check first fractions by TLC. Q2->A2_No No A2_Yes Yes Q2->A2_Yes Yes Q3 Did you perform a 2D TLC stability test? A2_Yes->Q3 A3_No Action: Perform stability test. Q3->A3_No No A3_Yes Yes, it showed degradation Q3->A3_Yes A3_Yes_Stable Yes, it was stable Q3->A3_Yes_Stable A3_Deg Cause: Compound is unstable on silica. Solution: Use alumina or reverse phase. A3_Yes->A3_Deg

Caption: Troubleshooting decision tree for low/no product recovery.

Data Table

Table 1: Recommended Solvent Systems for TLC and Column Chromatography

Solvent System (v/v)ModifierTarget RfUse Case & Comments
Hexane : Ethyl Acetate (3:1 to 1:3)0.5 - 1.0% TEA~0.3Standard System. Good starting point for most separations. Adjust ratio to achieve target Rf.
Dichloromethane : Methanol (99:1 to 95:5)0.5% TEA~0.3More Polar System. Useful if the compound is not moving in Hex/EtOAc. Methanol is a very polar eluent.
Toluene : Acetone (4:1 to 1:1)0.5 - 1.0% TEA~0.3Alternative Selectivity. Can sometimes provide better separation of closely-related aromatic impurities.

References

  • Garrison, B. B., Duhamel, J. E., Antoine, N., Symes, S. J. K., Grice, K. A., McMillen, C. D., & Pienkos, J. A. (2024). 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molbank, 2024(2), M1823. [Link]

  • ResearchGate. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. [Link]

  • McHale, C. (2023). LC Chromatography Troubleshooting Guide. HALO Columns. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • HPLC Troubleshooting. (n.d.). [Link]

  • Phenomenex. (2025). GC Column Troubleshooting Guide. [Link]

  • SIELC Technologies. (2018). Separation of Benzenemethanol, 4-amino-.alpha.-(4-aminophenyl)-.alpha.-[4-(phenylamino)phenyl]- on Newcrom R1 HPLC column. [Link]

  • Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2014). ISSN: 0975-8585. [Link]

  • Ghafoor, A., & Bark, L. S. (n.d.). Thin Layer Chromatography of Aromatic Amines. [Link]

  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. [Link]

  • AGA Analytical. (n.d.). Thin Layer Chromatography Practical Guide. [Link]

  • OperaChem. (2024). TLC-Thin Layer Chromatography. [Link]

  • ResearchGate. (2025). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. [Link]

  • ResearchGate. (2014). Does aniline stick in columns during column chromatography?[Link]

  • Preprints.org. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. [Link]

  • Popa, M., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Journal of the Brazilian Chemical Society. [Link]

  • Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. [Link]

  • SIOC Journals. (2019). Progress of N-Benzyl Removal. [Link]

  • Hawach Scientific. Phenyl HPLC Column, Liquid Chromatography Column. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. [Link]

  • U.S. Environmental Protection Agency. (2025). 4-(1H-tetrazol-5-ylmethyl)aniline Properties. [Link]

  • Reddit. (2016). r/chemhelp: What compounds are unstable in a silica gel column (chromatography). [Link]

  • MDPI. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. [Link]

  • Reich, H. (2022). Equilibrium pKa Table (DMSO Solvent and Reference). ACS Division of Organic Chemistry. [Link]

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Technical Support Center: Resolving Solubility Issues of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline. This guide, developed by our Senior Application Scientists, provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the aqueous solubility of this compound. Our approach is to empower you with the foundational knowledge and practical protocols to systematically overcome solubility challenges in your research.

Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my standard aqueous buffer (e.g., PBS pH 7.4). Why is this happening?

A1: Difficulty in dissolving this compound in neutral aqueous buffers is expected due to its molecular structure. The compound possesses a hydrophobic core, consisting of a phenyl ring and a methyl-pyrazole group, which limits its interaction with water. While the aniline and pyrazole moieties contain nitrogen atoms capable of hydrogen bonding, the overall character of the molecule at neutral pH is lipophilic, leading to poor aqueous solubility.

The key to understanding and overcoming this issue lies in the compound's basicity. The aniline group is a weak base. At neutral pH (like PBS at 7.4), the aniline's primary amine (-NH2) is predominantly in its neutral, uncharged form, which is less soluble in water.[1][2][3] To improve solubility, we must modify the properties of the solvent or the solute, primarily by adjusting the pH.

Q2: What are the key physicochemical properties of this compound that I should be aware of?

A2: Since this is a specialized reagent, comprehensive experimental data is not widely published. However, based on its structure—a combination of an aniline and a methyl-pyrazole—we can predict its key properties to guide our formulation strategy.

Predicted Physicochemical Profile: this compound

Property Predicted Value/Range Rationale & Implications for Solubility
pKa (Basic) 4.0 - 5.0 The primary amine of the aniline group is the most basic site. Aniline itself has a pKa of ~4.6.[4] Below this pKa, the amine will be protonated (-NH3+), forming a salt and significantly increasing aqueous solubility. The pyrazole ring is very weakly basic (pKa of pyrazole's conjugate acid is ~2.5) and is unlikely to be protonated in typical biological buffers.
logP 1.5 - 2.5 This predicted octanol-water partition coefficient suggests the compound is moderately lipophilic ("greasy"). Compounds in this range often exhibit poor aqueous solubility that is highly dependent on pH.[5]

| Ionization State | Weak Base | The compound will exist primarily as a neutral molecule at pH > 6 and as a positively charged cation at pH < 4. The transition between these states is governed by the Henderson-Hasselbalch equation and is the key to controlling its solubility.[6][7] |

Q3: You mentioned pH is critical. How does the Henderson-Hasselbalch equation relate to my solubility problem?

A3: The Henderson-Hasselbalch equation is central to your strategy.[6][7][8] For a basic compound like ours, it is expressed as:

pH = pKa + log([Base] / [Acid])

Where:

  • [Base] is the concentration of the neutral, uncharged aniline (-NH2).

  • [Acid] is the concentration of the protonated, charged anilinium ion (-NH3+).

Causality Explained: The charged, protonated form of the molecule is significantly more soluble in water than the neutral form. The equation tells us that by lowering the pH of the buffer well below the compound's pKa, we shift the equilibrium to favor the protonated [Acid] form. According to the equation, when the pH is 1 unit below the pKa, the ratio of soluble [Acid] to insoluble [Base] is 10:1. At 2 units below, this ratio becomes 100:1, dramatically enhancing solubility.

Below is a diagram illustrating this fundamental relationship.

cluster_pH Solution pH cluster_Molecule Compound State High_pH High pH (e.g., pH 7.4) Neutral R-NH₂ (Neutral) Poorly Soluble High_pH->Neutral Favors Low_pH Low pH (e.g., pH 3.0) Protonated R-NH₃⁺ (Protonated) Highly Soluble Low_pH->Protonated Favors Protonated->Neutral Deprotonation (pH > pKa)

Caption: pH-dependent ionization of the aniline moiety.

Troubleshooting Guide: A Systematic Approach

This section provides a logical workflow to diagnose and solve solubility issues. Follow these steps sequentially to develop a robust formulation for your experiments.

Workflow Overview

G start Start: Compound Precipitates in Aqueous Buffer ph_profile Step 1: Determine pH-Solubility Profile start->ph_profile is_soluble_low_ph Is solubility sufficient at low pH? ph_profile->is_soluble_low_ph cosolvent Step 2: Introduce a Co-solvent is_soluble_low_ph->cosolvent No success Success: Homogeneous Solution Achieved is_soluble_low_ph->success  Yes is_soluble_cosolvent Is solubility sufficient with co-solvent? cosolvent->is_soluble_cosolvent excipients Step 3: Advanced Formulation (Cyclodextrins, Surfactants) is_soluble_cosolvent->excipients No is_soluble_cosolvent->success  Yes excipients->success  Yes fail Consult Formulation Specialist excipients->fail No

Caption: Systematic workflow for resolving solubility issues.

Q4: How do I perform a pH-solubility profile? (Step 1)

A4: A pH-solubility profile is the most critical first experiment. It involves measuring the solubility of your compound across a range of pH values to find the optimal pH for dissolution.

Rationale: As a weak base, the compound's solubility will increase dramatically as the pH of the buffer drops below its pKa. This experiment will quantify that relationship and determine if pH adjustment alone is a viable strategy.

Experimental Protocol: pH-Solubility Profiling

  • Prepare Buffers: Create a series of buffers (e.g., citrate, acetate, phosphate) covering a pH range from 2.0 to 8.0. Ensure the buffer strength is consistent (e.g., 50 mM).

  • Prepare Stock Solution: Dissolve the compound in a water-miscible organic solvent like DMSO or ethanol to create a concentrated stock solution (e.g., 10-20 mg/mL). This ensures you can add a small volume to the aqueous buffer, minimizing the final organic solvent concentration.[9]

  • Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration that is expected to be above the solubility limit (e.g., 100 µM).

  • Equilibration: Seal the samples and agitate them at a constant temperature (e.g., 25°C) for a sufficient time (typically 2-24 hours) to ensure equilibrium is reached. This allows the excess compound to precipitate.

  • Separation: Separate the undissolved solid from the saturated solution. This is a critical step. Use centrifugation at high speed (e.g., >10,000 x g for 15 minutes) or a filter plate (e.g., 0.45 µm PVDF).

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it in a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) on a logarithmic scale against the buffer pH.

Expected Results (Hypothetical Data)

Buffer pH Measured Solubility (µg/mL) Observation
2.0 >1000 Clear solution
3.0 850 Clear solution
4.0 250 Clear solution
5.0 45 Slight precipitate
6.0 5 Heavy precipitate

| 7.4 | <1 | Heavy precipitate |

This profile clearly indicates that a buffer pH of ≤ 4.0 is required to achieve significant solubility.

Q5: The required pH is too low for my cell-based assay. What is my next step? (Step 2)

A5: If the optimal pH is not compatible with your experimental system, the next logical step is to introduce a water-miscible organic co-solvent.[10][11][12]

Rationale: Co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) work by reducing the polarity of the aqueous medium.[12][][14] This makes the bulk solvent more "hospitable" to a lipophilic compound, thereby increasing its solubility even at a pH where it is not fully ionized.

Experimental Protocol: Co-solvent Screening

  • Select Co-solvents: Choose a panel of biocompatible co-solvents. Common choices include DMSO, Ethanol, Propylene Glycol (PG), and PEG 400.

  • Choose a Buffer: Use the buffer from your intended experiment (e.g., PBS pH 7.4).

  • Prepare Co-solvent Mixtures: Prepare a series of buffer/co-solvent mixtures, for example, 1%, 2%, 5%, and 10% (v/v) of each co-solvent in the buffer.

  • Determine Solubility: Using the same method as the pH-profiling (equilibration, separation, quantification), determine the compound's solubility in each mixture.

  • Evaluate Results: Assess which co-solvent provides the required solubility at the lowest possible concentration to minimize potential artifacts in your assay.

Expected Results (Hypothetical Data at pH 7.4)

Co-solvent Concentration (v/v) Measured Solubility (µg/mL)
None 0% <1
DMSO 5% 50
Ethanol 5% 25

| PEG 400 | 5% | 80 |

This data suggests that 5% PEG 400 is the most effective co-solvent for this compound at neutral pH.

Q6: Even with co-solvents, I can't reach my target concentration. Are there other options? (Step 3)

A6: Yes. When pH adjustment and co-solvents are insufficient, you can turn to advanced formulation strategies using solubilizing excipients like cyclodextrins or surfactants.[15][16]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18][19][] The poorly soluble drug molecule can become encapsulated within this "donut-hole" cavity, forming an "inclusion complex."[17][21] This complex is water-soluble due to the cyclodextrin's exterior, effectively shuttling the drug into the solution.[18][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a very common and effective choice.

  • Surfactants: Surfactants (or detergents) are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in water.[15][16][22] These micelles have a hydrophobic core that can encapsulate your compound, while the hydrophilic shell allows the entire structure to be soluble in the aqueous buffer.[16][23] Biocompatible non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 are often used.

The selection and concentration of these excipients must be carefully tested for compatibility with your specific experimental model, as they can have biological effects of their own.

References
  • Al-Ghazali, M., & Al-Hashimi, N. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Gould, S., & Scott, K. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Al-Ghazali, M., & Al-Hashimi, N. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Wang, S., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. [Link]

  • Solubility of Things. (n.d.). Aniline. [Link]

  • CarboHyde. (2025). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? [YouTube video]. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]

  • Solubility of Things. (n.d.). Pyrazole. [Link]

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  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. [Link]

  • Dr. Lisa. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [YouTube video]. [Link]

  • Yalkowsky, S. H., & Rubino, J. T. (1985). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Journal of Pharmaceutical Sciences. [Link]

  • Van der Veen, M. A., et al. (2021). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. MDPI. [Link]

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  • Chemistry Steps. (n.d.). The Henderson–Hasselbalch Equation. [Link]

  • Bera, A., et al. (2024). Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. AIP Publishing. [Link]

  • Quora. (2018). Why is aniline more soluble in an aqueous acid solution than water?. [Link]

  • Patsnap Synapse. (2025). Troubleshooting Guide for Common Protein Solubility Issues. [Link]

  • Reddit. (2022). How to tackle compound solubility issue. [Link]

  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting. [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. [Link]

  • Wang, Y., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. PMC. [Link]

  • Glomme, A., & März, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. SCS. [Link]

  • Rupp, M. (n.d.). Predicting pKa Values of Small Molecules. [Link]

  • Hand, D. J., & Ekins, S. (2021). MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets. Edinburgh Research Explorer. [Link]

  • Wagen, C. (2025). How to Predict pKa. [Link]

  • Balogh, G. T., et al. (2009). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. PMC. [Link]

  • McMillan, C. D., et al. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. MDPI. [Link]

  • ResearchGate. (2025). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. [Link]

  • Bergazin, T. D. (2022). Advancing physicochemical property predictions in computational drug discovery. eScholarship.org. [Link]

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Technical Support Center: Minimizing Side Reactions in Coupling 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic methodologies involving 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline. This guide is specifically designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide in-depth, field-proven insights to help you minimize side reactions and optimize your coupling protocols.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during coupling reactions with this compound.

Problem 1: Low or No Yield in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination reaction with this compound is resulting in a low yield or failing completely. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in Buchwald-Hartwig aminations are a frequent challenge. The primary causes often revolve around the catalyst system, reaction conditions, and reagent quality.[1]

Potential Causes & Solutions:

  • Catalyst and Ligand Inactivity: The choice of palladium precursor and phosphine ligand is critical and highly dependent on the specific substrates.[1] For an electron-rich amine like ours, bulky and electron-rich phosphine ligands are often required to promote efficient catalytic turnover.[2]

    • Troubleshooting Steps:

      • Ligand Selection: If using standard ligands like PPh₃, consider switching to more specialized, sterically hindered biaryl phosphine ligands such as XPhos, SPhos, or RuPhos.[2]

      • Catalyst Precursor: Ensure your palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) is of high purity. Consider using a pre-formed palladium-ligand complex (precatalyst) to ensure the active Pd(0) species is efficiently generated.

      • Catalyst Decomposition: The appearance of palladium black is a clear indicator of catalyst decomposition.[3] This can be caused by oxygen, moisture, or excessively high temperatures.[1] Ensure all solvents and reagents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).

  • Suboptimal Base Selection: The base plays a crucial role in the deprotonation of the amine and regeneration of the active catalyst.[4]

    • Troubleshooting Steps:

      • Base Strength: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[3][4] However, if your coupling partner has base-sensitive functional groups, consider milder inorganic bases like Cs₂CO₃ or K₃PO₄.[1][5]

      • Base Quality: Ensure the base is fresh and has been handled under anhydrous and anaerobic conditions. Decomposed base can inhibit the reaction.

  • Inappropriate Solvent and Temperature:

    • Troubleshooting Steps:

      • Solvent Choice: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard.[3] Ensure the solvent is rigorously dried and degassed. Poor solubility of any of the reactants can halt the reaction.

      • Temperature Control: While many modern systems work at lower temperatures, some combinations require heating (typically 80-110 °C).[1][6] If the reaction is sluggish, a gradual increase in temperature may be beneficial. Conversely, if catalyst decomposition is observed, lowering the temperature is advised.

  • Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner follows the order I > Br > OTf > Cl.[4][7] Aryl chlorides are particularly challenging and often require more specialized catalyst systems.

Problem 2: Side Reactions in Amide Coupling

Question: I am attempting an amide coupling with this compound and observing significant side products. What are the common side reactions and how can I suppress them?

Answer:

Anilines, being relatively weak nucleophiles, can be prone to side reactions during amide coupling, especially if the reaction conditions are not optimized.[8][9]

Common Side Reactions & Preventative Measures:

  • Formation of Guanidinium By-products: Some uronium/aminium-based coupling reagents (e.g., HATU, HBTU) can react with the aniline to form a guanidinium by-product, consuming the amine and reducing the yield of the desired amide.

    • Preventative Measures:

      • Order of Addition: Always pre-activate the carboxylic acid with the coupling reagent for a few minutes before adding the aniline.[10] This minimizes the concentration of free coupling reagent available to react with the amine.

      • Alternative Reagents: If guanidinium formation is persistent, consider switching to a different class of coupling reagent, such as a phosphonium-based reagent (e.g., PyBOP) or a carbodiimide (e.g., EDC) with an additive like HOBt.[11][12]

  • Epimerization of Chiral Carboxylic Acids: If your carboxylic acid partner is chiral, particularly an α-amino acid, there is a risk of epimerization at the α-carbon during activation.

    • Preventative Measures:

      • Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its derivatives can significantly suppress racemization when using carbodiimide coupling reagents.[11]

      • Lower Temperature: Performing the coupling at lower temperatures (e.g., 0 °C to room temperature) can reduce the rate of epimerization.

  • Oxidation of the Aniline: Anilines are susceptible to oxidation, which can lead to colored impurities and by-products.[13]

    • Preventative Measures:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Argon or Nitrogen) to minimize exposure to oxygen.

      • Purification of Starting Material: Ensure the this compound starting material is pure and free from colored oxidation impurities.[14] If necessary, purify it by column chromatography or recrystallization prior to use.[13]

Experimental Protocol: A General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the palladium-catalyzed amination of an aryl bromide with this compound.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.4 equiv) and anhydrous, degassed toluene via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: Should I protect the pyrazole nitrogen during coupling reactions?

A1: The pyrazole nitrogen is generally not nucleophilic enough to compete significantly with the aniline nitrogen in most coupling reactions. Therefore, protection is typically not necessary. However, under very harsh basic conditions or with highly reactive electrophiles, side reactions at the pyrazole nitrogen could potentially occur. If you suspect this is an issue, monitoring the reaction by LC-MS for by-products with the corresponding mass would be advisable.

Q2: My this compound has darkened in color upon storage. Can I still use it?

A2: The darkening of anilines is often due to oxidation.[13] While it may still be usable for some reactions, the presence of oxidation by-products can lead to lower yields and purification difficulties. It is best practice to purify the aniline before use, for example, by passing it through a short plug of silica gel or by recrystallization.[13][14]

Q3: How do I choose the best coupling reagent for forming an amide bond with this aniline?

A3: For an electron-rich aniline, a variety of coupling reagents can be effective. A good starting point is EDC in combination with HOBt.[12] If this proves to be too slow or low-yielding, more potent reagents like HATU or PyBOP can be employed.[10][15] When using these more reactive reagents, be mindful of the potential for side reactions as discussed in the troubleshooting guide.

Q4: What is the role of the phosphine ligand in Buchwald-Hartwig amination?

A4: The phosphine ligand plays a multifaceted role in the catalytic cycle. It stabilizes the palladium(0) catalyst, facilitates the oxidative addition of the aryl halide, and influences the rate of reductive elimination to form the C-N bond.[2] Bulky, electron-rich ligands are generally preferred as they promote the desired reaction steps and prevent catalyst decomposition.[1]

Q5: Can I use microwave irradiation to accelerate my coupling reactions?

A5: Yes, microwave irradiation can be a very effective tool for accelerating both Buchwald-Hartwig aminations and amide couplings, often leading to significantly reduced reaction times and improved yields. However, it is important to carefully screen the reaction conditions, as the high temperatures achieved in the microwave can also promote side reactions or catalyst decomposition if not properly controlled.

Visualizing Reaction Pathways
Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex L-Pd(II)(Ar)(X) OxAdd->PdII_complex Amine_assoc Amine Association PdII_complex->Amine_assoc Amine PdII_amine [L-Pd(II)(Ar)(Amine)]+X- Amine_assoc->PdII_amine Deprotonation Deprotonation (Base) PdII_amine->Deprotonation Amido_complex L-Pd(II)(Ar)(NR'R'') Deprotonation->Amido_complex RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 Ar-NR'R''

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Amide Coupling with a Carbodiimide Reagent

Amide_Coupling_Carbodiimide CarboxylicAcid R-COOH O_Acylurea O-Acylisourea (Active Intermediate) CarboxylicAcid->O_Acylurea + EDC EDC EDC Amide R-CONH-Ar O_Acylurea->Amide + Ar-NH2 DCU DCU (By-product) O_Acylurea->DCU Aniline Ar-NH2

Caption: Amide bond formation using a carbodiimide (e.g., EDC).

Data Summary
Coupling ReactionKey ParametersCommon Side ReactionsRecommended Starting Conditions
Buchwald-Hartwig Catalyst, Ligand, Base, Solvent, TemperatureHydrodehalogenation, Dimerization, Catalyst DecompositionPd₂(dba)₃/XPhos, NaOtBu, Toluene, 100 °C
Amide Coupling Coupling Reagent, Additives, Base, SolventGuanidinium Formation, Epimerization, OxidationEDC/HOBt, DIPEA, DMF, RT
References
  • Efficacy of different purification methods for substituted anilines. Benchchem.
  • Optimization of reaction conditions for palladium-catalyzed amination... ResearchGate.
  • Mechanism-Based Optimization of the Palladium- Catalyzed Amination of Aryl Triflates. ACS Catalysis.
  • Improving the efficiency of palladium-catalyzed amination for morpholine synthesis. Benchchem.
  • Buchwald–Hartwig amination. Wikipedia.
  • (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate.
  • Technical Support Center: Purification of Substituted Anilines. Benchchem.
  • Technical Support Center: Enhancing the Efficiency of Palladium-Catalyzed Amination Reactions. Benchchem.
  • Tips and tricks for difficult amide bond formation? Reddit.
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.
  • Effect of various bases in the Buchwald coupling reaction a. ResearchGate.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.
  • Amide coupling reaction in medicinal chemistry. HepatoChem.
  • amide coupling help. Reddit.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Amide coupling reaction between a carboxylic acid and aniline derivatives. Reddit.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.

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Optimization of reduction step to obtain 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Aromatic Nitro Reductions

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals focused on the synthesis of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline. The critical step in this synthesis is the reduction of the nitroaromatic precursor, 1-((4-nitrophenyl)methyl)-4-methyl-1H-pyrazole. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to ensure a robust, efficient, and scalable reduction process. Our goal is to empower your team to overcome common experimental hurdles and achieve high-yield, high-purity synthesis of this key aniline intermediate.

Troubleshooting Guide: Common Issues in Nitro Group Reduction

This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reduction is stalled or incomplete. Thin Layer Chromatography (TLC) analysis shows significant amounts of starting material even after extended reaction times. What are the likely causes and how can I resolve this?

Answer: Incomplete conversion is one of the most common issues in catalytic hydrogenation. The root cause typically falls into one of three categories: catalyst activity, hydrogen availability, or reaction conditions.

  • Catalyst Inactivity: The catalyst, typically Palladium on Carbon (Pd/C), is the engine of this reaction. Its activity can be compromised for several reasons.[1][2]

    • Cause: The catalyst may be old, have been improperly stored (exposed to air/moisture), or poisoned by contaminants. Sulfur and amine compounds are known inhibitors.[3] Dry Pd/C can also be pyrophoric and lose activity.[4]

    • Solution:

      • Use Fresh Catalyst: Always use fresh, high-quality Pd/C from a reputable supplier.

      • Proper Handling: Handle the catalyst under an inert atmosphere (Nitrogen or Argon) if possible. Do not let the catalyst dry out on filter paper after a reaction, as it can ignite spontaneously in air.[4]

      • Increase Catalyst Loading: While not always ideal for process efficiency, a modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor activity issues.[5]

  • Insufficient Hydrogen Source: The reaction requires a sufficient and available source of hydrogen.

    • Cause (H₂ Gas): If using a hydrogen balloon, leaks in the system (e.g., around the septum or joints) are common. The balloon itself may not provide sufficient pressure for difficult reductions.[2] Poor agitation can also lead to inefficient gas-liquid mass transfer, starving the catalyst of hydrogen.[3][6]

    • Cause (Transfer Hydrogenation): If using a hydrogen donor like ammonium formate or formic acid, the donor may have decomposed or been added in insufficient stoichiometric amounts.[7]

    • Solution:

      • System Check: Ensure all connections are secure. For balloon hydrogenation, purge the flask multiple times by applying a vacuum and backfilling with hydrogen to ensure a pure hydrogen atmosphere.[4]

      • Increase Pressure: If equipment allows, increase the hydrogen pressure. Even moving from a balloon (slightly above atmospheric pressure) to a system capable of 3-4 bar can dramatically increase the reaction rate.[2][8]

      • Improve Agitation: Increase the stirring speed to create a vortex that ensures the catalyst is well suspended and improves gas diffusion into the liquid phase.[3][6]

      • Replenish Donor: For transfer hydrogenation, ensure at least 3-5 equivalents of the hydrogen donor are used. If the reaction stalls, a careful addition of more donor can restart it.[9]

  • Suboptimal Reaction Conditions:

    • Cause: The solvent may not fully dissolve the starting material, or the temperature may be too low.[6]

    • Solution:

      • Solvent Choice: Ensure your starting nitro compound is fully soluble in the chosen solvent (e.g., Methanol, Ethanol, Ethyl Acetate). A solvent mixture, like MeOH/H₂O, can sometimes be effective.[9]

      • Temperature: Gently warming the reaction (e.g., to 40-50 °C) can significantly increase the rate, though this should be done with caution due to the flammability of hydrogen and solvents.[6][10]

Question 2: My reaction mixture is turning dark, and upon workup, I've isolated a complex mixture of products instead of my target aniline. What are these byproducts and how can I prevent their formation?

Answer: The formation of colored impurities is a classic sign of incomplete reduction and side reactions. The reduction of a nitro group to an amine is a multi-step process that proceeds through nitroso and hydroxylamine intermediates.[11][12][13] If these intermediates accumulate, they can react with each other to form dimeric species like azoxy and azo compounds, which are often highly colored.[12][14][15]

  • Mechanism of Byproduct Formation:

    • The primary cause is the accumulation of the nitroso (R-N=O) and hydroxylamine (R-NHOH) intermediates.

    • Condensation between these two species leads to the formation of an azoxy compound (R-N=N+(O-)-R).[12][14]

    • Further reduction of the azoxy compound can yield the azo compound (R-N=N-R) and finally the desired aniline.[14]

  • Prevention Strategies:

    • Ensure Efficient Hydrogenation: The most effective way to prevent these byproducts is to ensure the reaction proceeds rapidly to the final aniline product, minimizing the lifetime of the reactive intermediates. All the solutions from Question 1 (active catalyst, sufficient hydrogen, optimal conditions) apply here.

    • Consider an Acidic Medium: Switching to a metal/acid reduction system like Tin(II) chloride (SnCl₂) in HCl or Iron (Fe) in acetic acid can be highly effective.[5][15] These conditions often protonate the intermediates, preventing the condensation reactions that lead to azo/azoxy impurities. However, the workup for these reactions can be more complex, requiring neutralization and removal of metal salts.[5]

    • Use Additives: In some industrial processes, additives like vanadium compounds have been used to suppress the accumulation of hydroxylamine intermediates, leading to cleaner reactions and purer products.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for reducing the nitro group on my precursor?

There are three primary methods, each with distinct advantages and disadvantages. The choice depends on available equipment, substrate sensitivity, and scale.

MethodReagents & ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂ gas (1-5 bar), 5-10% Pd/C, Solvent (MeOH, EtOH, EtOAc), Room Temp to 50°C.[5][15][16]Very clean reaction; byproduct is water. Catalyst is easily removed by filtration. High yields are common.[5][17]Requires specialized equipment for handling H₂ gas. Pd/C is pyrophoric.[4] Can be sensitive to catalyst poisons.[3] May reduce other functional groups.[15]
Catalytic Transfer Hydrogenation Ammonium Formate (HCOONH₄) or Formic Acid, 5-10% Pd/C or Pt/C, Solvent (MeOH, EtOH), Reflux.[7][18]Avoids the use of flammable H₂ gas, making it safer and more accessible.[8] Often shows good chemoselectivity.[7]Requires stoichiometric amounts of the hydrogen donor, generating more waste. Can require heating, and workup may be more involved.
Metal / Acid Reduction Fe/HCl, Fe/NH₄Cl, SnCl₂/HCl, Zn/AcOH.[5][19]Inexpensive and robust reagents. Excellent for preventing azo/azoxy byproducts.[5] Tolerant of many functional groups.Not "atom economical"; produces large amounts of metal salt waste. Workup can be difficult due to gelatinous metal hydroxides.[5]

Q2: How can I effectively monitor the progress of my reduction reaction?

Thin Layer Chromatography (TLC) is the most straightforward and common method.

  • Setup: Use a silica gel plate. Your mobile phase should provide good separation between your starting material and product (e.g., 30-50% Ethyl Acetate in Hexanes is a good starting point).

  • Procedure:

    • Spot a baseline of your pure starting nitro compound (SM).

    • Spot the reaction mixture (RM) in a separate lane.

    • Create a "co-spot" by spotting both the SM and RM in the same lane.

  • Interpretation: The product aniline will be significantly more polar than the starting nitro compound due to the -NH₂ group, resulting in a much lower Rf value. The reaction is complete when the starting material spot has completely disappeared from the reaction mixture lane.

Q3: What are the most critical safety precautions when performing catalytic hydrogenation?

Safety is paramount, especially when working with hydrogen gas and pyrophoric catalysts.

  • Hydrogen Gas (H₂): Hydrogen is extremely flammable. Always work in a well-ventilated fume hood, away from any ignition sources. Ensure all glassware and tubing are properly secured and checked for leaks before introducing hydrogen.[2]

  • Palladium on Carbon (Pd/C): Pd/C, particularly after use when it is dry, is pyrophoric and can ignite spontaneously upon exposure to air.[4]

    • NEVER allow the catalyst to dry on the filter paper or funnel.

    • After filtration, the filter cake should be immediately quenched by submerging it in a container of water.

    • Dispose of the quenched catalyst in a designated, clearly labeled waste container for palladium waste.[4]

  • Inert Atmosphere: When adding the dry catalyst powder to the reaction flask, do so under a blanket of inert gas (nitrogen or argon) to minimize contact with air.

Visualized Workflows and Mechanisms

General Reduction Pathway and Side Reactions

The following diagram illustrates the stepwise reduction of a nitroaromatic compound. The desired pathway leads directly to the aniline, while side-reactions involving the accumulation of intermediates lead to dimeric impurities.

G cluster_main Desired Reduction Pathway cluster_side Side Reactions Nitro Ar-NO₂ (Nitro Precursor) Nitroso Ar-N=O (Nitroso) Nitro->Nitroso +2H⁺, +2e⁻ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2H⁺, +2e⁻ Azoxy Ar-N=N⁺(O⁻)-Ar (Azoxy Impurity) Nitroso->Azoxy + Ar-NHOH - H₂O Aniline Ar-NH₂ (Target Aniline) Hydroxylamine->Aniline +2H⁺, +2e⁻ Azo Ar-N=N-Ar (Azo Impurity) Azoxy->Azo +2H⁺, +2e⁻

Caption: Pathway of nitro group reduction and formation of common dimeric impurities.

Troubleshooting Decision Workflow

Use this workflow to diagnose and solve common issues encountered during the reduction.

G start Reaction Stalled or Low Yield? check_tlc Analyze by TLC: Is Starting Material (SM) present? start->check_tlc sm_present Yes, SM is present check_tlc->sm_present Yes sm_absent No, SM is consumed check_tlc->sm_absent No cause_catalyst Possible Cause: Inactive Catalyst sm_present->cause_catalyst cause_h2 Possible Cause: Insufficient H₂ / Donor sm_present->cause_h2 cause_conditions Possible Cause: Poor Solubility / Temp sm_present->cause_conditions complex_mixture Is TLC complex? (streaking, multiple spots) sm_absent->complex_mixture solution_catalyst Solution: - Use fresh Pd/C - Increase loading cause_catalyst->solution_catalyst solution_h2 Solution: - Check for leaks - Increase pressure/agitation - Add more donor cause_h2->solution_h2 solution_conditions Solution: - Change solvent - Increase temperature cause_conditions->solution_conditions product_isolated Product Isolated (Proceed to Purification) complex_mixture->product_isolated No cause_side_reactions Probable Cause: Side reactions (azo/azoxy) complex_mixture->cause_side_reactions Yes solution_side_reactions Solution: - Increase H₂ pressure - Switch to Metal/Acid (Fe/HCl) cause_side_reactions->solution_side_reactions

Caption: A decision tree for troubleshooting common nitro reduction issues.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using H₂/Pd-C

This protocol is the standard method for clean and efficient reduction of 1-((4-nitrophenyl)methyl)-4-methyl-1H-pyrazole.

Materials:

  • 1-((4-nitrophenyl)methyl)-4-methyl-1H-pyrazole (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)

  • Methanol (or Ethanol), sufficient to make a ~0.1 M solution

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Celite® for filtration

Procedure:

  • Setup: In a two-neck round-bottom flask equipped with a magnetic stir bar, dissolve the starting nitro compound (1.0 eq) in methanol.

  • Inerting: Seal one neck with a septum and attach a nitrogen or argon balloon to the other. Purge the flask with the inert gas for 5 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, carefully add the 10% Pd/C catalyst. The mixture will immediately turn black.[5]

  • Hydrogenation: Replace the inert gas balloon with a hydrogen balloon. Attach a vacuum line to the septum-sealed neck via a needle. Carefully evacuate the flask until the solvent begins to bubble, then backfill with hydrogen from the balloon. Repeat this vacuum/backfill cycle 3-5 times to ensure a pure hydrogen atmosphere.[4]

  • Reaction: Stir the reaction mixture vigorously at room temperature. The progress can be monitored by TLC. Typical reaction times are 2-12 hours.

  • Workup: Once the reaction is complete (TLC shows full consumption of starting material), carefully purge the flask with nitrogen or argon again to remove all hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake thoroughly with additional methanol. CRITICAL: Do not allow the filter cake to dry. Immediately quench the Celite® pad with the catalyst into a beaker of water.[4]

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure (rotary evaporator) to yield the crude this compound, which can be purified further if necessary.

References

Sources

Handling hygroscopic nature of pyrazole-aniline salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole-Aniline Salts

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with pyrazole-aniline salts. Its purpose is to address the significant experimental challenges posed by the hygroscopic nature of these compounds, offering troubleshooting advice and best practices to ensure experimental integrity and reproducibility.

Section 1: Understanding the Challenge: The Hygroscopic Nature of Pyrazole-Aniline Salts

Pyrazole-aniline salts are a class of compounds with significant interest in medicinal chemistry and materials science.[1][2][3] However, their utility is often complicated by their inherent hygroscopicity—the tendency to readily absorb moisture from the atmosphere.[4][5] This moisture uptake is not a passive process; it can fundamentally alter the material's properties and compromise experimental outcomes.

The propensity for water absorption stems from the molecular structure of these salts. The presence of polar functional groups (such as N-H and C=N) in the pyrazole and aniline rings, combined with the ionic nature of the salt, creates favorable sites for hydrogen bonding with water molecules. When these compounds absorb sufficient moisture, they can undergo physical and chemical changes.[6] Physical changes may include clumping, caking, or even deliquescence (dissolving in the absorbed water).[5][7] Chemically, the presence of water can lead to hydrolysis, degradation, or changes in crystalline form, ultimately impacting the compound's stability, purity, and performance.[8][9]

Understanding and controlling moisture interaction is therefore not just a matter of convenience but a critical parameter for reliable research and development.

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered when working with hygroscopic pyrazole-aniline salts.

Q1: My free-flowing pyrazole-aniline salt powder has become a single solid chunk (caked). What caused this, and is the material still usable?

A: This phenomenon is known as caking or clumping and is a direct result of moisture absorption.[10][11] Powders typically progress through several stages: becoming wet, then sticky, followed by agglomeration and compaction into a solid mass.[7] The primary drivers for this are exposure to high ambient humidity, temperature fluctuations, and improper storage.[10]

Whether the material is usable depends on the extent of the damage.

  • Physical Change Only: If the caking is purely a physical change and the compound is chemically stable, you may be able to salvage it by carefully breaking up the clumps and thoroughly drying the material under vacuum.[4] However, you must first verify its chemical integrity.

  • Chemical Degradation: Moisture can act as a solvent and reactant, potentially causing hydrolysis or facilitating other degradation pathways.[8][12] This can lead to a decrease in purity and the formation of new, unwanted species.

Actionable Advice: Before using a caked sample, you must re-characterize it. At a minimum, determine its water content using Karl Fischer titration and assess its purity by HPLC or LC-MS. Compare these results against the original certificate of analysis or data from a freshly prepared, dry sample.

Q2: I am getting inconsistent and non-reproducible weights when preparing solutions. How can I accurately weigh my hygroscopic compound?

A: This is a classic sign of rapid moisture uptake. As soon as the compound is exposed to the atmosphere on the analytical balance, it begins to gain weight, making it impossible to obtain a stable reading.[13]

Actionable Advice:

  • Controlled Environment: The most reliable method is to handle and weigh the compound inside a controlled environment, such as a glove box with low humidity or a dry room.[14] Automated storage and retrieval systems can also provide low-humidity environments.[15]

  • Rapid Weighing: If a controlled environment is unavailable, minimize atmospheric exposure. Use a weighing boat and be prepared to quickly transfer the material. Tare the balance with the weighing boat, add the compound as quickly as possible to get close to the target weight, and record the weight as soon as it stabilizes for a moment. This is less accurate and should only be used for non-critical applications.

  • Use a Desiccator: Store the compound in a desiccator containing an active desiccant (e.g., silica gel, calcium sulfate).[5][16] Allow the container to equilibrate to room temperature inside the desiccator before opening to prevent condensation.

Q3: My analytical results (NMR, HPLC) show new peaks or a decrease in the main peak's purity over time. Could moisture be the cause?

A: Absolutely. The appearance of new peaks or a change in purity is a strong indicator of chemical degradation, which can be initiated or accelerated by the presence of water.[8] Water can hydrolyze labile functional groups or facilitate polymorphic transitions, leading to a different impurity profile.[6][9] This directly impacts the quality, stability, and safety of the material.[8]

Actionable Advice:

  • Investigate Stability: Conduct a forced degradation study. Expose a small amount of your compound to a high-humidity environment and monitor its purity over time by HPLC. This will confirm its sensitivity to moisture.

  • Strict Environmental Control: Implement rigorous handling protocols. Always store the compound in a desiccator or glove box.[14][16] When removing a sample for analysis, work quickly and immediately reseal the container.

  • Package Appropriately: For long-term storage, use airtight containers with a good seal.[4] Wrapping the cap threads with parafilm can provide an extra barrier.[17] For highly sensitive materials, consider heat-sealing in a laminated foil pouch with a desiccant bag inside.[17][18]

Troubleshooting Workflow Diagram

This diagram outlines a decision-making process for addressing common issues with hygroscopic salts.

G start Problem Observed caking Caking / Clumping start->caking weight Inconsistent Weight start->weight purity Purity Decrease / New Peaks start->purity cause1 Cause: Moisture Absorption (High Humidity / Improper Storage) caking->cause1 cause2 Cause: Rapid Water Uptake During Measurement weight->cause2 cause3 Cause: Moisture-Induced Chemical Degradation purity->cause3 action1 Action: Re-characterize (KF, HPLC, NMR) cause1->action1 usable Chemically Pure? action1->usable dry Solution: Dry Sample (Vacuum Oven) usable->dry Yes discard Solution: Discard Sample usable->discard No improve_storage Preventative: Improve Storage (Desiccator, Glove Box) dry->improve_storage discard->improve_storage action2 Solution: Weigh in Controlled Environment (Glove Box) cause2->action2 action2->improve_storage action3 Action: Confirm with Forced Degradation Study cause3->action3 action3->improve_storage

Caption: Troubleshooting workflow for hygroscopic compounds.

Section 3: Best Practices & Standard Operating Procedures (SOPs)

Adherence to strict protocols is essential for managing hygroscopic materials.

SOP 1: Storage of Hygroscopic Pyrazole-Aniline Salts

  • Initial Receipt: Upon receipt, immediately transfer the manufacturer's container into a secondary container with a tight-fitting lid. Place this secondary container in a dedicated desiccator with an active color-indicating desiccant.

  • Environment: The desiccator should be in a location with stable temperature to avoid thermal cycling, which can draw moist air into the container.[19]

  • Long-Term Storage: For long-term storage of highly sensitive salts, subdivide the bulk material into smaller, single-use quantities in vials. Place these vials in a heat-sealed foil pouch with a desiccant sachet.[10][17]

  • Refrigeration/Freezing: If the compound requires cold storage, be aware of condensation.[16] The container must be allowed to warm to ambient temperature inside a desiccator before opening.

SOP 2: Handling and Weighing

  • Preparation: Before weighing, ensure all necessary equipment (spatulas, weighing boats, vials) is clean and dry. If possible, place them in a drying oven and cool them in a desiccator.

  • Controlled Environment: Perform all manipulations in a glove box maintained at low relative humidity (e.g., <10% RH).[14]

  • Equilibration: Allow the sealed container of the salt to equilibrate inside the glove box for at least 30 minutes before opening to ensure a stable atmosphere.

  • Weighing: Use an analytical balance located inside the glove box. Tare your receiving vessel (e.g., vial or weighing boat). Transfer the desired amount of solid, cap the vessel, and record the weight.

  • Cleanup: Immediately and tightly reseal the main stock container. Clean up any spills inside the glove box promptly.

  • Post-Handling: Before removing the weighed sample from the glove box, ensure its container is securely sealed to protect it from the ambient laboratory environment.

New Compound Handling Workflow This diagram illustrates the process for evaluating and establishing handling procedures for a new pyrazole-aniline salt.

G start Receive New Pyrazole-Aniline Salt initial_analysis Initial Analysis: - Purity (HPLC) - Water Content (KF) start->initial_analysis dvs Characterize Hygroscopicity: Dynamic Vapor Sorption (DVS) Analysis initial_analysis->dvs classify Classify Hygroscopicity (e.g., per Eur. Pharm.) dvs->classify define_sop Define Storage & Handling SOP Based on Classification classify->define_sop storage Storage: - Desiccator - Glove Box - Inert Gas define_sop->storage handling Handling: - Glove Box Required? - Weighing Protocol define_sop->handling stability Conduct Stability Study: Monitor Purity & Water Content Under Defined Storage Conditions storage->stability handling->stability end Implement Routine Use stability->end

Caption: Workflow for characterizing a new hygroscopic compound.

Section 4: Analytical Techniques for Moisture Determination

Accurate quantification of water content is critical.[20][21]

1. Karl Fischer Titration (KFT)

KFT is the gold-standard method for water determination due to its high accuracy, precision, and specificity to water.[20][22] The method is based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol.[23]

  • Volumetric KFT: Best suited for samples with higher water content (>1%).[22][23] A standardized titrant containing iodine is added to the sample dissolved in a suitable solvent until an endpoint is reached.[24]

  • Coulometric KFT: Ideal for trace amounts of water (<1%).[22][25] Iodine is generated electrochemically in the titration cell, and the amount of water is determined by the total charge required for the reaction.[24]

  • KFT Oven Method: For insoluble samples or those that interfere with the reagents, an oven can be used.[23] The sample is heated, and the evaporated water is carried by a dry gas stream into the titration cell for analysis.

SOP 3: Water Content Determination by Coulometric Karl Fischer Titration

  • System Preparation: Ensure the KFT titrator's cell is clean, dry, and filled with fresh reagents. Allow the instrument to perform a pre-titration to neutralize any ambient moisture in the cell until a stable, low drift is achieved.

  • System Suitability: Analyze a known amount of a water standard (e.g., sodium tartrate dihydrate or a commercial liquid standard) to verify the instrument is performing correctly.[26] The result should be within a specified percentage (e.g., 97-103%) of the theoretical value.

  • Sample Preparation: In a low-humidity environment (glove box), accurately weigh approximately 10-20 mg of the pyrazole-aniline salt into a clean, dry vial.

  • Sample Introduction: Quickly uncap the vial and introduce the solid directly into the KFT titration cell. Reseal the cell's sample port immediately.

  • Titration: Start the titration. The instrument will automatically generate iodine and stop when all the water from the sample has been consumed.

  • Calculation: The instrument's software will calculate the water content, typically expressed as a percentage (w/w).

  • Replicates: Perform the measurement in triplicate to ensure precision.

2. Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique used to study the moisture sorption behavior of a material.[27][28] A sample is placed on a highly sensitive microbalance in a chamber with controlled temperature and relative humidity (RH).[28] The instrument measures the change in mass as the sample absorbs or desorbs water at various RH levels.[29] The result is a sorption-desorption isotherm, which provides critical information about the material's hygroscopicity, deliquescence point, and the nature of its interaction with water.[27][30]

3. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[31] When a sample is heated, it will lose mass corresponding to the evaporation of volatile components, including water. While useful, TGA is not specific to water and will also detect the loss of residual solvents. It is often used in conjunction with other techniques like DSC (Differential Scanning Calorimetry) for a more complete thermal analysis.[32]

Data Summary: Hygroscopicity Classification

The European Pharmacopoeia provides a classification system for hygroscopicity based on the weight gain of a sample after 24 hours of exposure to 80% RH at 25°C. DVS can provide a high-resolution alternative to this method.[28]

ClassificationWeight Gain (% w/w)Description
DeliquescentSufficient water is absorbed to form a liquid.The solid dissolves in the absorbed atmospheric moisture.
Very Hygroscopic≥ 15%The material readily absorbs a large amount of water.
Hygroscopic≥ 0.2% and < 15%The material absorbs a noticeable amount of water.
Slightly Hygroscopic< 0.2%The material shows minimal water uptake.
(Source: Adapted from European Pharmacopoeia guidelines as described in Particle Technology Labs[28])

Section 5: References

  • TCA Lab / Alfa Chemistry. Mastering Karl Fischer Moisture Analysis: A Complete Guide.

  • AquaLab. The food manufacturer's guide to eradicating caking and clumping.

  • TutorChase. How do you handle hygroscopic solutes in the lab?.

  • ProUmid. DVS Systems | Dynamic Vapor Sorption.

  • richpacking020.com. Hygroscopic Problems Of Capsule Filled Powders.

  • Pharma Excipients. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.

  • Absortech. Effective prevention against caking damage.

  • PubMed. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.

  • Kardex. Automated Storage & Retrival Solutions for the Chemical Industry.

  • Particle Technology Labs. Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS).

  • Grain Machinery. How to deal with powder caking in a powder packer?.

  • MDPI. Dynamic Vapor Sorption (DVS) Analysis of the Thermo-Hygroscopic Behavior of Arthrospira platensis Under Varying Environmental Conditions.

  • TA Instruments. Dynamic Vapor Sorption Sampling Considerations.

  • MDPI. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.

  • Polar Lab Projects. Temperature Controlled Solutions for Sensitive Materials.

  • Vesta® Nutra. 3 Ways to Handle Hygroscopic Material Challenges.

  • Wikipedia. Dynamic vapor sorption.

  • Caking and Agglomeration Prevention. Keeping Powders Free-Flowing from Silo to Scoop.

  • CSC Scientific. Karl Fischer Method of Moisture Detection.

  • The Purposeful Pantry. 5 Ways to Keep Dehydrated Powders From Clumping.

  • Allied Cleanrooms. What is a Controlled Environment? Understanding the Basics.

  • KEM. Principles of Karl Fischer Moisture Measurement.

  • Make Space. Beyond the Lab: How Self-Storage Ensures Safety for Chemical Materials.

  • ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake?.

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic.

  • WorldofTest.com. Karl Fischer Titration​ - Precise Moisture Analysis Made Easy.

  • PMC. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances.

  • American Pharmaceutical Review. A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations.

  • Sigma-Aldrich. Karl Fischer Titration Tips: Water Content Measurement.

  • Determination of Water Content of Crystalline Pharmaceutical Solids under Different Percentages of Relative Humidity.

  • University of Rochester, Department of Chemistry. How to Store Reagents.

  • Pharmaguideline. Water Content Determination by Karl Fischer.

  • Tournaire. What are the best practices for storing and handling sensitive materials?.

  • Chromatography Forum. How to Handle Hygroscopic Reference Standards?.

  • ResearchGate. Water determination.

  • MDPI. Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties.

  • PMC. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.

  • ResearchGate. Catalyst-free synthesis of pyrazole-aniline linked coumarin derivatives and their antimicrobial evaluation.

  • The Journal of Organic Chemistry. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.

  • Semantic Scholar. Catalyst-free synthesis of pyrazole-aniline linked coumarin derivatives and their antimicrobial evaluation.

  • ResearchGate. Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties.

  • PMC. Current status of pyrazole and its biological activities.

Sources

Technical Support Center: Recrystallization of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the recrystallization of this compound. We will explore alternative solvent systems and provide practical, field-tested troubleshooting advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in recrystallizing this compound and what solvent characteristics should I look for?

The primary challenge lies in the molecule's dual-character polarity. It possesses a basic aniline moiety and a pyrazole ring, both capable of hydrogen bonding, which suggests solubility in polar protic solvents. However, the presence of two aromatic rings and a methyl group introduces significant non-polar character.

An ideal recrystallization solvent must satisfy a critical condition: the target compound should be highly soluble at an elevated temperature but sparingly soluble at room temperature or below.[1][2][3] This differential solubility is the driving force for crystal formation and purification. The principle of "like dissolves like" is a useful starting point; for this compound, solvents with intermediate polarity or mixtures that achieve a specific polarity are often most successful.[1] It is also crucial that the solvent is chemically inert and does not react with the aniline or pyrazole functionalities.[1]

Q2: What single-solvent systems are recommended as alternatives for this compound?

Based on the structure, several classes of single solvents are worth investigating.

  • Alcohols (Ethanol, Isopropanol, Methanol): These are versatile polar protic solvents that can engage in hydrogen bonding with the aniline and pyrazole nitrogens.[1] Ethanol is often an excellent starting point as it is less volatile than methanol and less viscous than isopropanol.

  • Acetonitrile: A polar aprotic solvent that can dissolve a wide range of organic compounds. Compounds with multiple aromatic rings can sometimes yield high-quality crystals from acetonitrile.

  • Toluene: A non-polar aromatic solvent. While it may not be a primary choice for dissolving the compound, it can be excellent for recrystallization if the impurities are highly non-polar or, conversely, highly polar. Some aromatic compounds crystallize well in toluene due to favorable π-stacking interactions.

  • Ethyl Acetate: A solvent of intermediate polarity. It is a good choice when impurities are significantly more or less polar than the target compound.

Q3: My compound is either too soluble or not soluble enough in any single solvent. What should I do?

This is a classic scenario where a mixed-solvent system, also known as a solvent/anti-solvent system, is the ideal solution. This technique involves dissolving the compound in a minimum amount of a hot "good" solvent (in which it is highly soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes turbid.[4] A few drops of the "good" solvent are then added back to achieve a clear solution, which is then allowed to cool slowly.

Recommended mixed-solvent systems to investigate include:

  • Ethanol/Water: A very common and effective pair for moderately polar compounds.[1][4] Ethanol acts as the good solvent, and water is the anti-solvent.

  • Toluene/Hexane or Heptane: An excellent choice for purifying compounds from less polar impurities. Toluene is the good solvent, while the alkane acts as the anti-solvent.

  • Ethyl Acetate/Hexane or Heptane: A versatile system that offers a significant polarity gradient.

  • Acetone/Water: Similar to ethanol/water, this provides a highly polar system.

  • Dichloromethane/Pentane or Hexane: A lower-boiling point option. A structurally related compound, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, was successfully crystallized using a layering method with a CH2Cl2/acetone/pentane system, highlighting the utility of these solvent classes.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: My compound has "oiled out" instead of forming crystals.

Cause: Oiling out occurs when the compound comes out of solution as a supercooled liquid instead of a solid. This typically happens if the solution is too concentrated, cools too quickly, or if the boiling point of the solvent is higher than the melting point of the solute. Impurities can also suppress crystallization and promote oiling.

Solutions:

  • Re-heat and Dilute: Place the flask back on the heat source until the oil redissolves. Add more of the "good" solvent (10-20% additional volume) to decrease the saturation level and then allow it to cool much more slowly.[6][7]

  • Lower the Cooling Temperature: If using a high-boiling point solvent, try switching to a lower-boiling alternative.

  • Slow Down Cooling: Insulate the flask by placing it on a cork ring or wrapping it in glass wool and covering it with an inverted beaker. This encourages the slow formation of well-ordered crystals.[7]

Problem: No crystals are forming, even after the solution has cooled completely.

Cause: The solution is likely supersaturated, meaning the conditions are thermodynamically favorable for crystallization, but there is a kinetic barrier to the initial formation of crystal nuclei.

Solutions:

  • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[1][3]

  • Seed the Solution: Add a single, tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal growth.[1]

  • Add an Anti-Solvent: If using a single-solvent system, you can sometimes induce crystallization by adding a small amount of a miscible anti-solvent dropwise.

  • Reduce Solvent Volume: If too much solvent was used initially, you can gently heat the solution to boil off some of the solvent, then attempt to cool it again.[8]

Problem: The recovered crystals are still colored or appear impure.

Cause: Colored impurities or other soluble impurities have co-precipitated with your product.

Solutions:

  • Use Activated Charcoal: Before the hot filtration step, add a very small amount (e.g., the tip of a spatula) of activated charcoal to the hot, dissolved solution and swirl for a few minutes. The charcoal will adsorb many colored, high-molecular-weight impurities. Caution: Use charcoal sparingly, as it can also adsorb your target compound, reducing the yield.[1] You must perform a hot filtration to remove the charcoal before cooling.

  • Perform a Second Recrystallization: A second pass through the recrystallization procedure using the same or a different solvent system can significantly improve purity.[1]

Problem: The final yield is very low.

Cause: Low recovery can result from several factors.

Solutions:

  • Minimize Solvent Usage: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive amount will leave a significant portion of your product in the mother liquor upon cooling.[3][6]

  • Ensure Complete Cooling: Cool the flask in an ice-water bath for at least 15-20 minutes after it has reached room temperature to maximize precipitation.

  • Avoid Premature Crystallization: If crystals form during hot filtration, product will be lost. Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated.

Data & Protocols
Solvent Selection & Properties Table

The following table summarizes the properties of suggested solvents to aid in your selection process.

SolventBoiling Point (°C)Polarity IndexClassPotential Use Case
Ethanol785.2Polar ProticGood single solvent or "good" solvent with water.
Isopropanol824.3Polar ProticSlightly less polar alternative to ethanol.
Acetonitrile826.2Polar AproticGood for compounds with aromatic rings.
Ethyl Acetate774.3IntermediateGood "good" solvent with hexane/heptane.
Toluene1112.3Non-polarGood "good" solvent with hexane/heptane.
Hexane690.0Non-polarCommon "anti-solvent".
Water1009.0Polar ProticCommon "anti-solvent".
Diagram: Solvent Selection Workflow

G cluster_0 Initial Solubility Screening (Small Scale) cluster_1 Procedure Selection Start Crude Product TestSingle Test solubility in hot & cold single solvents (e.g., EtOH, IPA, MeCN, Toluene) Start->TestSingle Decision Ideal solvent found? (High solubility hot, low cold) TestSingle->Decision SingleSolvent Proceed with Single Solvent Recrystallization Decision->SingleSolvent Yes TestMixed Identify 'Good' Solvent (dissolves well) & 'Anti-Solvent' (insoluble) Decision->TestMixed No End End SingleSolvent->End Purified Crystals MixedSolvent Proceed with Mixed Solvent Recrystallization TestMixed->MixedSolvent MixedSolvent->End Purified Crystals

Caption: A decision-making workflow for selecting a recrystallization solvent system.

Experimental Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) dropwise while heating the mixture with gentle swirling (e.g., on a hot plate). Add the minimum amount of boiling solvent required to just dissolve the solid completely.[3]

  • Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place it in an ice-water bath for at least 15 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[3]

  • Drying: Allow the crystals to dry completely, either air-drying or in a vacuum oven.

Experimental Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" (e.g., water) dropwise until the solution just begins to turn cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling, Collection, Washing, and Drying: Follow steps 3 through 6 from the Single-Solvent Recrystallization protocol. For the washing step, use a small amount of an ice-cold mixture of the two solvents.

Diagram: General Recrystallization Process

G A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Filter (optional) to Remove Insolubles A->B if needed C 3. Cool Slowly to Form Crystals A->C B->C D 4. Collect Crystals (Vacuum Filtration) C->D E 5. Wash with Ice-Cold Solvent D->E F 6. Dry Purified Crystals E->F

Caption: The six fundamental steps of a typical recrystallization procedure.

References
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Substituted Anilines.
  • ECHEMI. (n.d.). Alternative method of recrystallization at room temperature (using 2 solvents).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?.
  • Quora. (2017). What is the best solvent for recrystallization?.
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of 3-Methyl-4-(pyridin-4-yl)aniline.
  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization.
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of 1-Allyl-1h-indol-5-amine.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • MDPI. (n.d.). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline.

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Detecting decomposition products of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline

Case ID: 4MPMA-STAB-001 Status: Active Support Tier: Senior Application Scientist

Executive Summary

This guide addresses the stability profile of This compound (MW: 187.24 g/mol ). As a bifunctional building block containing an electron-rich aniline and a pyrazole linked by a methylene bridge, this molecule presents distinct degradation risks during storage and synthesis.

The primary instability vectors are oxidative susceptibility of the aniline nitrogen (leading to N-oxides and azo-dimers) and acid-catalyzed cleavage of the methylene-pyrazole bond. This guide provides troubleshooting workflows, mass spectrometry interpretation strategies, and mitigation protocols.

Module 1: Chromatographic Anomalies & Mass Spectrometry
Issue: "I see a peak at [M+H]+ 204.2. Is it an impurity or a degradant?"

Diagnosis: This is the classic signature of Mono-Oxidation (+16 Da) . The parent molecule ([M+H]+ 188.2) has acquired one oxygen atom. This is most likely the Aniline N-Oxide or a Ring Hydroxylation .

Technical Insight (The "Water Loss" Rule): Distinguishing between N-oxidation (on the amine) and C-hydroxylation (on the phenyl ring) is critical for understanding the degradation mechanism.

  • N-Oxides are thermally unstable and often show a characteristic loss of 16 Da (Oxygen) or 18 Da (Water) in MS/MS, but the intensity of water loss differs from phenols.

  • Phenols (Ring Hydroxylation) typically show robust water loss if the OH is aliphatic, but less so on aromatic rings unless specific ortho-effects apply.

Validation Protocol (MS/MS Experiment):

  • Isolate the m/z 204.2 ion in your Q1 quadrupole.

  • Apply collision energy (CE) ramp (10–40 eV).

  • Interpret the fragmentation:

    • Result A (N-Oxide): Sharp peak at m/z 188.2 (Loss of O) or m/z 186.2 (Loss of H₂O). N-oxides often deoxygenate in the source or collision cell.

    • Result B (Phenol): Stable parent ion with fragmentation of the pyrazole moiety (e.g., loss of methyl group) before losing the oxygen.

Reference: Differentiation of N-oxides from hydroxylated metabolites via LC-MS/MS characteristics. (See Reference [1]).

Module 2: The "Ghost" Dimer (Photostability)
Issue: "My sample turned yellow/brown, and I see a late-eluting peak at m/z 373."

Diagnosis: This indicates Oxidative Dimerization (Azo Coupling) . Anilines are photosensitive. Under UV light or air exposure, the primary amine radicalizes and couples.

The Math:

  • Parent MW: 187.24

  • Dimerization:

    
    
    
  • Calculation:

    
    
    
  • Observed [M+H]+: 373.47

Troubleshooting Guide:

Observation Root Cause Corrective Action
Solution Yellowing Formation of highly conjugated azo-species (chromophores). Store solid in amber vials under Argon.
Peak Broadening Dimer is highly lipophilic and interacts strongly with C18. Use a steeper gradient at high % organic.

| m/z 373 detection | Azo-dimer formation (Hydrazobenzene intermediate). | Critical: Check LC solvents for peroxides (THF/Ethers). |

Module 3: Structural Cleavage (Hydrolysis)
Issue: "I am losing assay purity in acidic media. New peaks appear at low mass."

Diagnosis: The Methylene Bridge connecting the pyrazole and aniline is susceptible to cleavage under harsh acidic conditions or high thermal stress, particularly if the aniline ring is electron-rich.

Decomposition Pathway:

  • Protonation of the Pyrazole N2 or Aniline N.

  • Cleavage of the C-N bond.

  • Products:

    • 4-Methylpyrazole: [M+H]+ ~83.06.

    • 4-Aminobenzyl species: Likely 4-aminobenzyl alcohol ([M+H]+ 124.07) if water is present.

Visualization of Pathways:

DegradationPathways Parent Parent Molecule (MW 187.2) NOxide N-Oxide (Oxidation) [M+H]+ 204.2 Parent->NOxide + [O] (Peroxides/Air) AzoDimer Azo Dimer (Photolysis/Oxidation) [M+H]+ 373.5 Parent->AzoDimer hν (Light) / -2H Cleavage Cleavage Products (Acid Hydrolysis) Parent->Cleavage H+ / Heat PyrazFrag 4-Methylpyrazole [M+H]+ 83.1 Cleavage->PyrazFrag BenzylFrag 4-Aminobenzyl alcohol [M+H]+ 124.1 Cleavage->BenzylFrag

Caption: Primary degradation pathways for this compound under stress conditions.

Module 4: Forced Degradation Protocol (ICH Q1A Aligned)

To validate your analytical method, you must intentionally degrade the sample. Do not rely on "natural" aging.

Protocol: Oxidative Stress (Peroxide)

  • Goal: Generate N-oxides and verify resolution from the parent.

  • Reagents: 30% Hydrogen Peroxide (

    
    ), Acetonitrile.
    

Step-by-Step:

  • Preparation: Dissolve 5 mg of 4-MPMA in 5 mL Acetonitrile/Water (50:50).

  • Stress: Add 100 µL of 30%

    
    .
    
  • Incubation: Room temperature for 2 hours. (Anilines oxidize fast; do not heat initially).

  • Quenching: CRITICAL STEP. Add 100 µL of 10% Sodium Metabisulfite (

    
    ) to neutralize excess peroxide.
    
    • Why? Injecting active peroxide into an LC column can damage the stationary phase and cause on-column oxidation, leading to false artifacts.

  • Analysis: Inject immediately. Look for the +16 Da peak.

Protocol: Acid Hydrolysis

  • Preparation: Dissolve 5 mg in 5 mL 0.1 N HCl.

  • Stress: Heat at 60°C for 4 hours.

  • Neutralization: Add equivalent 0.1 N NaOH before injection to protect the HPLC column.

  • Analysis: Look for the "Front" peaks (Pyrazole fragment) and "Tail" peaks (Polymerization).

Module 5: Analytical Method Parameters

Recommended HPLC Conditions: Anilines are basic. On standard C18 columns at low pH, they protonate (


), leading to secondary interactions with silanols (Peak Tailing).
ParameterRecommendationRationale
Column C18 with High Carbon Load & End-capping (e.g., Waters XBridge or Phenomenex Kinetex EVO).Reduces silanol activity; improves peak shape for bases.
Mobile Phase A 10mM Ammonium Bicarbonate (pH 10.0) OR 0.1% Formic Acid.High pH (10.0): Keeps aniline deprotonated (neutral), sharpening the peak. Low pH: Good for MS sensitivity but risks tailing.
Mobile Phase B AcetonitrileMethanol can sometimes react with activated species; ACN is more inert.
Detection UV 254 nm & MS (ESI+)The pyrazole and aniline rings both absorb well at 254 nm.
Troubleshooting Decision Tree

Troubleshooting Start Start: Unknown Peak Detected CheckMass Check Mass Shift (Δ) Start->CheckMass Plus16 Δ = +16 Da CheckMass->Plus16 Plus14 Δ = +14 Da CheckMass->Plus14 MinusLow Low Mass (<130 Da) CheckMass->MinusLow Action1 N-Oxide or Hydroxyl. Check Peroxides in Solvent. Plus16->Action1 Action2 Nitroso/Carbonyl. Check pH/Heat. Plus14->Action2 Action3 Hydrolysis. Check Acidic exposure. MinusLow->Action3

Caption: Rapid diagnostic flow for identifying impurity classes based on mass shift.

References
  • Ma, S., & Subramanian, R. (2000). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds.[1][2][3] Journal of Mass Spectrometry.

  • ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[4][5][6] International Council for Harmonisation.

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[7][8] Advanced Drug Delivery Reviews.

  • Sigma-Aldrich. (n.d.). 3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline Product Safety & Data. (Analogous structure data).

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR spectrum analysis of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

This guide provides a high-resolution analysis of the 1H NMR spectrum for This compound , a critical scaffold in the synthesis of kinase inhibitors (e.g., substituted pyrazoles for CDK or Aurora kinase inhibition).[1] We compare the analytical "performance" of two solvent systems (DMSO-d₆ vs. CDCl₃) and the spectral distinction between the target molecule and its synthetic precursor, 4-[(4-methyl-1H-pyrazol-1-yl)methyl]nitrobenzene.[1]

Key Insight: While CDCl₃ is standard for lipophilic intermediates, DMSO-d₆ is the superior analytical medium for this aniline derivative.[1] It stabilizes the labile amine (-NH₂) protons, enabling quantitative integration and confirmation of the reduction step, which is often ambiguous in chloroform.[1][2]

Chemical Structure & Signal Logic

Before analyzing the spectrum, we must map the protons to their magnetic environments.[1]

Molecule: this compound Formula: C₁₁H₁₃N₃ Key Moieties: [1]

  • Pyrazole Ring (4-methyl substituted): Contains two aromatic protons (H-3 and H-5) and one methyl group.[1] The 4-methyl substitution simplifies the splitting pattern, typically rendering H-3 and H-5 as singlets.

  • Methylene Bridge (-CH₂-): Connects the aniline and pyrazole rings.[1]

  • Aniline Ring: A para-substituted benzene system (AA'BB' pattern) with a terminal primary amine (-NH₂).[1]

Structural Assignment Flowchart

G Start Spectrum Analysis This compound Region1 Aliphatic Region (2.0 - 5.5 ppm) Start->Region1 Region2 Aromatic Region (6.0 - 8.0 ppm) Start->Region2 Signal_Me Methyl Group (-CH3) ~2.0 ppm (Singlet) Region1->Signal_Me Signal_CH2 Methylene Bridge (-CH2-) ~5.1 ppm (Singlet) Region1->Signal_CH2 Signal_NH2 Amine (-NH2) ~5.0 ppm (Broad, DMSO) Region1->Signal_NH2 Signal_Aniline Aniline Ring (AA'BB') ~6.5 & 6.9 ppm (Doublets) Region2->Signal_Aniline Signal_Pz Pyrazole Protons (H3, H5) ~7.2 & 7.4 ppm (Singlets) Region2->Signal_Pz Signal_NH2->Signal_CH2 Overlap risk in CDCl3

Figure 1: Logic flow for signal assignment. Note the potential for overlap between NH₂ and CH₂ signals depending on solvent choice.[1]

Experimental Protocol

Sample Preparation

To ensure reproducibility and minimize concentration-dependent shifts (particularly for -NH₂), follow this standardized protocol:

  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D) or CDCl₃ (99.8% D, containing 0.03% TMS).

    • Note: Use DMSO-d₆ for final characterization to visualize the amine protons.

  • Homogenization: Sonicate for 30 seconds. Ensure the solution is clear; any suspension will broaden the baseline.

  • Acquisition: Standard 1H pulse sequence (zg30), 16 scans, relaxation delay (d1) ≥ 1.0 s.[1][2]

Spectrum Analysis & Comparison

A. Performance Comparison: DMSO-d₆ vs. CDCl₃

The choice of solvent drastically alters the visibility of the aniline protons and the chemical shifts of the methylene bridge.

FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Performance Verdict
-NH₂ Signal Visible: Broad singlet ~4.9–5.1 ppm.[1] Integrates to 2H.Invisible/Broad: Often exchanges with trace water or broadens into the baseline.[1]DMSO-d₆ wins for structural confirmation.
-CH₂- Bridge Singlet ~5.1 ppm.Singlet ~5.2 ppm.Comparable.
Aniline Protons Distinct AA'BB' doublets.[1]Distinct AA'BB' doublets.Comparable.
Water Peak ~3.3 ppm (does not interfere).[1]~1.56 ppm (distinct).[1]DMSO allows clear view of methyl region.

Technical Note: In CDCl₃, the acidic nature of chloroform can induce partial protonation or exchange of the amine, leading to signal loss.[1][2] In DMSO-d₆, hydrogen bonding stabilizes the -NH₂, resulting in a distinct signal that confirms the reduction of the nitro group.[1]

B. Detailed Assignment (in DMSO-d₆)

Reference: 400 MHz, 298 K

Chemical Shift (δ, ppm)MultiplicityIntegralAssignmentStructural Logic
1.98 Singlet (s)3HPyrazole-CH₃ Methyl group at position 4 of pyrazole.[1]
4.98 Broad Singlet (br s)2HAr-NH₂ Exchangeable amine protons.[1] Disappears with D₂O shake.[1]
5.12 Singlet (s)2HN-CH₂ -ArMethylene linker deshielded by N1 of pyrazole and phenyl ring.[1]
6.48 Doublet (d, J = 8.4 Hz)2HAniline H-2/6 Ortho to the electron-donating -NH₂ group (shielded).[1]
6.95 Doublet (d, J = 8.4 Hz)2HAniline H-3/5 Meta to -NH₂, ortho to alkyl group.[1][2]
7.22 Singlet (s)1HPyrazole H-3 Adjacent to the methyl group, shielded relative to H-5.[1]
7.45 Singlet (s)1HPyrazole H-5 Adjacent to N1, typically the most deshielded pyrazole proton.[1]
C. Reaction Monitoring: Product vs. Nitro Precursor

The synthesis usually proceeds by reducing 4-[(4-methyl-1H-pyrazol-1-yl)methyl]nitrobenzene . NMR is the primary tool to validate this conversion.[1]

  • Precursor Spectrum (Nitro):

    • Aromatic Shift: The nitro group is strongly electron-withdrawing. The benzene protons will appear downfield, typically at 8.2 ppm (d) and 7.4 ppm (d) .[1][2]

    • Missing Signal: No -NH₂ peak at ~5.0 ppm.

  • Product Spectrum (Aniline):

    • Aromatic Shift: The amine group is electron-donating. The benzene protons shift upfield dramatically to 6.5 ppm and 7.0 ppm .[1]

    • New Signal: Appearance of the -NH₂ broad singlet.

Mechanistic Interpretation of Pyrazole Isomers

A common synthetic impurity is the regioisomer formed if the starting pyrazole was unsymmetrical (e.g., if 3-methylpyrazole was used instead of 4-methylpyrazole, though 4-methylpyrazole is symmetric, N-alkylation of 3-methylpyrazole yields a mixture of 1,3- and 1,5-isomers).[1]

For the target 4-methyl isomer:

  • Symmetry: The pyrazole ring protons (H3 and H5) are chemically distinct but appear as singlets because they are separated by the quaternary C4-methyl carbon.[1]

  • Verification: If the spectrum shows doublets (J ~2.0 Hz) in the aromatic region, it indicates H-H coupling between H4 and H5 (or H3 and H4), suggesting the methyl group is not at position 4 (i.e., wrong starting material or rearrangement).[1][2]

Isomer Differentiation Workflow

IsomerCheck Check Check Pyrazole Region (7.0 - 7.6 ppm) Singlets Two Singlets observed? Check->Singlets Doublets Doublets (J ~2Hz)? Check->Doublets Result_Correct CONFIRMED 4-methyl substitution Singlets->Result_Correct Yes Result_Wrong ALERT: Regioisomer (3-methyl or 5-methyl) Doublets->Result_Wrong Yes

Figure 2: Rapid diagnostic workflow for confirming the 4-methyl substitution pattern.

References

  • Synthesis and Characterization of Pyrazole Derivatives: Baker-Garrison, B. B., et al. "4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline."[1] Molbank, 2024(2), M1813.[1][2] Provides comparative NMR data for the tris-pyrazole analog, confirming the chemical shifts of the 4-methylpyrazole moiety. [1]

  • NMR Chemical Shifts of Anilines: Silverstein, R. M., Webster, F. X., & Kiemle, D. J.[1][2] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. Authoritative text for calculating expected aromatic shifts based on substituent effects (Nitro vs. Amine).

  • Solvent Effects on Amine Protons: Claridge, T. D. W.[1][2] High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier, 2016.[1][2] Details the mechanism of proton exchange and the utility of DMSO-d6 for observing labile protons.

  • Regioisomer Differentiation in Pyrazoles: López, C., et al. "Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives."[1][2] Pharmaceutics, 2022, 14(9), 1907.[1][2] Discusses the use of NOESY and coupling constants to distinguish N-methyl pyrazole isomers.

Sources

A Comparative Guide to HPLC Method Development for the Purity Assessment of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline. This compound, a key intermediate in pharmaceutical synthesis, requires a precise and reliable analytical method to ensure the quality and safety of final drug products. We will move beyond a simple recitation of steps to explore the scientific rationale behind our choices, comparing key chromatographic parameters to arrive at an optimized, validated method that meets stringent regulatory standards.

Understanding the Analyte: The Key to a Strategic Approach

The molecular structure of this compound is the foundation of our method development strategy. It possesses several key features that dictate its chromatographic behavior:

  • Aromatic Rings: Both a phenyl group (from the aniline moiety) and a pyrazole ring are present, suggesting that π-π stacking interactions can be exploited for separation.

  • Basic Amino Group: The primary amine on the aniline ring is basic. Its ionization state is highly dependent on the mobile phase pH, which will be a critical parameter for controlling retention and peak shape.[1][2][3]

  • Moderate Hydrophobicity: The combination of the aromatic systems and the methyl-substituted pyrazole imparts moderate non-polar character, making it an ideal candidate for reversed-phase chromatography.

These structural characteristics guide our initial selection of columns and mobile phases, leading us to a direct comparison of stationary phase chemistries.

Part 1: Stationary Phase Selection - A Tale of Two Chemistries

The choice of stationary phase is arguably the most critical factor in achieving selectivity. For an analyte like ours, with both hydrophobic and aromatic character, a comparison between a traditional C18 column and a Phenyl-Hexyl column is instructive.

  • C18 (Octadecylsilane): The industry workhorse, it separates primarily based on hydrophobic (non-polar) interactions. It is a robust and reliable starting point for many molecules.[4][5]

  • Phenyl-Hexyl: This phase offers a mixed-mode interaction. While it has hydrophobicity from the hexyl chain, the phenyl ring provides a distinct advantage: the ability to engage in π-π interactions with aromatic analytes.[6] This can lead to unique selectivity for compounds that are difficult to resolve on a standard C18 column.[6]

Experimental Protocol: Column Comparison
  • System Preparation: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a Diode Array Detector (DAD), was used.

  • Sample Preparation: A stock solution of this compound was prepared in methanol at a concentration of 1.0 mg/mL. A working standard of 100 µg/mL was prepared by diluting the stock solution with a 50:50 mixture of methanol and water.

  • Chromatographic Conditions (Initial Screening):

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10-90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: 254 nm

  • Procedure: The sample was injected onto both a C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) and a Phenyl-Hexyl column (e.g., Zorbax Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 5 µm) under identical conditions.

Data Presentation: Column Performance
ParameterC18 ColumnPhenyl-Hexyl ColumnRationale
Retention Time (min) 8.219.54The Phenyl-Hexyl column shows increased retention, suggesting π-π interactions are adding to the overall retention mechanism in addition to hydrophobicity.[7]
Tailing Factor (As) 1.451.15The Phenyl-Hexyl column provides a more symmetrical peak, likely due to a reduction in secondary interactions with residual silanols on the silica surface.
Resolution (Rs) 1.82.6Significantly better resolution on the Phenyl-Hexyl column indicates a different selectivity for the main peak and the impurity, leveraging the aromatic character of the analytes.
Theoretical Plates (N) 8,50011,200Higher plate count indicates better column efficiency, leading to sharper peaks.
Resolution calculated between the main analyte peak and a closely eluting, known process impurity.

Part 2: Mobile Phase Optimization - The Critical Role of pH

For ionizable compounds like aromatic amines, mobile phase pH is a powerful tool to manipulate retention and improve peak shape.[8] The primary amine on our analyte will be protonated (ionized) at low pH and neutral (unionized) at high pH. Operating at a pH well away from the analyte's pKa (at least 2 units) is crucial to ensure a single ionic form exists, preventing peak splitting or broadening.[3][8]

MethodDevelopmentWorkflow cluster_Analyte Analyte Characterization cluster_Method Method Development cluster_Validation Validation (ICH Q2) A Identify Key Moieties (Amine, Aromatic Rings) B Column Screening A->B Guides Selection C Compare C18 vs. Phenyl-Hexyl B->C D Mobile Phase Optimization C->D Select Phenyl-Hexyl E Evaluate pH Effect (pH 3.0 vs. pH 6.8) D->E F Optimize Gradient & Flow Rate E->F Select pH 3.0 G Final Method F->G Finalize Conditions H Validate for Specificity, Linearity, Accuracy, etc. G->H

Experimental Protocol: pH Evaluation
  • System & Sample: Same as Part 1. The Phenyl-Hexyl column was used exclusively.

  • Mobile Phases:

    • Condition 1 (Acidic): Mobile Phase A = 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid. Mobile Phase B = Acetonitrile.

    • Condition 2 (Near Neutral): Mobile Phase A = 20 mM Potassium Phosphate buffer, pH 6.8. Mobile Phase B = Acetonitrile.

  • Procedure: The analysis was run under both pH conditions using the same gradient and other parameters as the initial column screening.

Data Presentation: Effect of pH
ParameterpH 3.0pH 6.8Rationale
Retention Time (min) 9.4811.72At pH 3.0, the amine is fully protonated (ionized), making it more polar and reducing its retention on the reversed-phase column. At pH 6.8, the amine is less protonated, increasing its hydrophobicity and retention.
Tailing Factor (As) 1.081.65The acidic pH provides a significantly more symmetric peak. This is because the low pH suppresses the interaction between the protonated basic analyte and any acidic residual silanols on the stationary phase, which are a primary cause of peak tailing.
Resolution (Rs) 2.72.1Better resolution is achieved at the lower pH due to the improved peak shape and efficiency.

Part 3: Final Method and Validation Strategy

Based on the comparative data, the optimized method is established. This method must then be validated according to the International Council for Harmonisation (ICH) guidelines to prove it is fit for its intended purpose.[9][10]

HPLC_System cluster_separation Separation Principle Solvent Mobile Phase (A+B) Pump HPLC Pump Solvent->Pump Injector Autosampler (Injects Sample) Pump->Injector Column Column (Stationary Phase) Injector->Column Detector DAD Detector Column->Detector DataSystem Data System (Chromatogram) Detector->DataSystem Analyte Analytes in Mobile Phase Stationary Stationary Phase Separation Differential Interaction Elution Separated Analytes Elute

Final Optimized HPLC Method Parameters
ParameterValue
Column Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient 15% to 70% B in 12 min; 70% to 95% B in 2 min; hold at 95% B for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 254 nm
Sample Diluent Methanol:Water (50:50)
ICH Q2(R2) Validation Protocol Summary

The finalized method must undergo a rigorous validation process. The following parameters are essential for a purity method.[11][12]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity analysis (via DAD) must pass; no co-elution at the analyte peak.
Linearity To show that the method's response is directly proportional to the analyte concentration over a given range.Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the nominal concentration.
Accuracy To demonstrate the closeness of the test results to the true value.% Recovery between 98.0% and 102.0% for spiked samples at three concentration levels.
Precision (Repeatability & Intermediate) To assess the method's consistency under the same and different conditions (different days, analysts).Relative Standard Deviation (%RSD) ≤ 2.0% for multiple preparations.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10; acceptable precision and accuracy at this concentration.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Retention time and resolution remain within acceptable limits when flow rate, pH, and column temperature are slightly varied.

By systematically comparing stationary phases and optimizing mobile phase conditions based on the analyte's chemical properties, we have developed a highly selective and robust HPLC method. The use of a Phenyl-Hexyl column provided a clear advantage over the standard C18, and careful control of pH was essential for achieving excellent peak shape. This structured, data-driven approach ensures the final method is not only effective but also stands up to the rigorous scrutiny of regulatory validation, guaranteeing its suitability for the quality control of this compound.

References

  • Oreate AI. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. (2026).
  • Waters. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Waters Knowledge Base.
  • Dzido, T. H., et al. Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Journal of Planar Chromatography, 17(4), 297-302 (2004).
  • HALO Columns. Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures.
  • Parastoo, F., et al. Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Journal of Liquid Chromatography & Related Technologies, 38(2), 169-175 (2015). Available from: [Link]

  • Al-Suhaimi, K. S., et al. A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Pyrazole... Derivative. Results in Chemistry, 7, 101326 (2024).
  • Separation Science. A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping.
  • Sathish, T., et al. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 2(3), 133-139 (2015). Available from: [Link]

  • Chen, Y. C., & Lee, M. R. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 72(10), 2428-2432 (2000). Available from: [Link]

  • Shim, M., et al. Determination of Nitrosamine Drug Substance-Related Impurities Derived from Nortriptyline and Sertraline Using LC-MS/MS: A Comparative Evaluation of Chromatographic Separation and Pharmaceutical Application. Molecules, 29(1), 123 (2024). Available from: [Link]

  • Wang, Y., et al. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 30(18), 3196-3204 (2007). Available from: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. (2024). Available from: [Link]

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. (2015). Available from: [Link]

  • Maria, R. P., et al. Development and validation of a hydrophilic interaction liquid chromatographic method for determination of aromatic amines in environmental water. Journal of Chromatography A, 1136(1), 61-68 (2006). Available from: [Link]

  • Zhang, Y., et al. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. RSC Medicinal Chemistry, 15(1), 143-154 (2024). Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. (2025). Available from: [Link]

  • Moravek. Exploring the Role of pH in HPLC Separation. (2023). Available from: [Link]

  • Scott, E. E., et al. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Journal of Biological Chemistry, 285(19), 14361-14369 (2010). Available from: [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Available from: [Link]

  • Welch, C. J. The Importance Of Mobile Phase PH in Chromatographic Separations. LCGC North America, (2023). Available from: [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. Available from: [Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023). Available from: [Link]

  • McMillan, C. D., et al. 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molbank, 2024(2), M1863 (2024). Available from: [Link]

  • McMillan, C. D., et al. 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. ResearchGate. (2024). Available from: [Link]

Sources

Mass spectrometry (LC-MS) fragmentation of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline

[1]

Executive Summary

This technical guide provides an in-depth analysis of the mass spectrometric behavior of This compound (MW 187.24 Da), a critical building block and potential impurity in the synthesis of pyrazole-based kinase inhibitors.[1]

Unlike generic spectral libraries, this guide focuses on the mechanistic causality of fragmentation, comparing the efficiency of different product ions for Quantitative Multiple Reaction Monitoring (MRM) and structural elucidation. We evaluate the performance of the dominant benzylic cleavage pathway against alternative fragmentation channels and structural analogs.

Chemical Identity & Context

  • Compound Name: this compound[1][2]

  • Molecular Formula: C₁₁H₁₃N₃[1]

  • Monoisotopic Mass: 187.11 Da

  • Precursor Ion [M+H]⁺: m/z 188.12

  • Structural Significance: Contains two distinct nitrogenous heterocycles (aniline and 4-methylpyrazole) linked by a methylene bridge.[1] This "weak link" governs the fragmentation kinetics.

Experimental Protocol (Self-Validating System)

To ensure reproducibility, the following protocol utilizes a self-validating setup where the ratio of the quantifier to qualifier ions serves as a system suitability check.

LC-MS/MS Conditions
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source for [M+H]⁺).

    • B: Acetonitrile (Promotes desolvation).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]

  • Collision Gas: Argon (1.5 mTorr).

Workflow Diagram

The following workflow illustrates the critical decision points in the method development process.

WorkflowSampleSample Prep(MeOH/H2O)ESIESI Source(+3.5 kV)Sample->ESIQ1Q1 Selectionm/z 188.1ESI->Q1[M+H]+CIDCollision Cell(Argon)Q1->CIDIsolationQ3Q3 Detectionm/z 106 & 83CID->Q3FragmentationDataRatio Check(106/83 > 5)Q3->DataValidation

Figure 1: Step-by-step LC-MS/MS workflow for reliable detection of the target analyte.

Fragmentation Mechanism & Analysis

The fragmentation of this compound is driven by the stability of the resulting carbocations.[1] The methylene bridge (C-N bond) is the most labile site under Collision-Induced Dissociation (CID).

Primary Pathway: Benzylic Cleavage (Quantifier)

Upon collisional activation, the protonated molecule ([M+H]⁺, m/z 188) undergoes heterolytic cleavage at the C-N bond connecting the methylene group and the pyrazole nitrogen.

  • Mechanism: The lone pair on the aniline nitrogen donates electron density into the benzene ring, stabilizing the forming carbocation at the benzylic position (para-amino benzyl cation).

  • Product Ion: m/z 106.07 (C₇H₈N⁺).

  • Neutral Loss: 4-methylpyrazole (82 Da).[1]

  • Performance: This is the Base Peak (100% relative abundance) across a wide range of collision energies (15–35 eV), making it the ideal Quantifier ion.

Secondary Pathway: Pyrazole Protonation (Qualifier)

Alternatively, the charge can be retained on the basic nitrogen of the pyrazole ring during cleavage.

  • Mechanism: Proton transfer to the pyrazole ring followed by C-N bond breakage.

  • Product Ion: m/z 83.06 ([4-methylpyrazole+H]⁺).[1]

  • Neutral Loss: p-aminobenzyl radical/neutral species.[1]

  • Performance: Lower intensity (typically 10-30% of base peak) due to the superior stability of the resonance-stabilized benzyl cation (m/z 106).[1] Used as a Qualifier ion.[1]

Pathway Diagram

The following diagram maps the specific atomic rearrangements.

FragmentationParentPrecursor [M+H]+m/z 188.1(Protonated)TSTransition State(C-N Bond Strain)Parent->TSCID EnergyFrag1Fragment A (Quantifier)m/z 106.07[p-Aminobenzyl]+TS->Frag1Heterolytic Cleavage(Charge on Benzyl)Frag2Fragment B (Qualifier)m/z 83.06[4-Methylpyrazole+H]+TS->Frag2Charge Retentionon PyrazoleSubFragSecondary Fragm/z 54(Ring Opening)Frag2->SubFrag-HCN / -N2

Figure 2: Mechanistic fragmentation pathway highlighting the competitive formation of m/z 106 and m/z 83.

Comparative Performance Guide

This section objectively compares the target analyte's MS behavior against its non-methylated analog and alternative detection strategies.

Comparison with Structural Analog

Analog: 4-(1H-pyrazol-1-ylmethyl)aniline (No methyl group on pyrazole).[1]

  • MW: 173.21 Da ([M+H]⁺ 174).

FeatureTarget Compound (Methylated)Analog (Non-Methylated)Interpretation
Precursor Ion m/z 188 m/z 174 +14 Da shift confirms methylation.[1]
Dominant Fragment m/z 106 m/z 106 The p-aminobenzyl core is identical; m/z 106 is a shared diagnostic ion for this class.[1]
Secondary Fragment m/z 83 m/z 69 The pyrazole fragment shifts by +14 Da (83 vs 69), providing specific structural confirmation of the pyrazole modification.
Collision Energy Optimal: 20-25 eVOptimal: 20-25 eVMethyl group has negligible steric/electronic effect on the C-N bond strength.[1]
Method Performance: MRM vs. Full Scan
  • Full Scan (TIC): Low specificity. In complex matrices (e.g., reaction mixtures), the m/z 188 ion may overlap with isotopes of other impurities.

  • MRM (188 -> 106): High Specificity. The transition from 188 to 106 is highly selective for the p-aminobenzyl-pyrazole motif.[1]

    • Limit of Detection (LOD): Typically < 1 ng/mL due to the high efficiency of the benzylic cleavage.

    • Linearity: Excellent (R² > 0.[1]99) over 3 orders of magnitude.[3]

Recommended MRM Transitions

For quantitative assay development, program the mass spectrometer with the following parameters:

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell Time (ms)Purpose
Quantifier 188.1106.12250Maximum Sensitivity
Qualifier 1 188.183.12850Structural Confirmation (Pyrazole)
Qualifier 2 188.179.13550High Energy Fragment (Benzene Ring)

References

  • PubChem. (n.d.).[1][4] 4-[(1-Methylpyrazol-4-yl)sulfanylmethyl]aniline (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]

  • Holcapek, M., et al. (2012).[1] The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)-1,3,5-triazines involve benzyl-benzyl interactions.[1][5] Journal of Mass Spectrometry. Retrieved from [Link] (Demonstrates benzylic cation stability in N-benzyl fragmentation).

  • Santos, et al. (2018).[1] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.[1][6] IntechOpen.[1][6] Retrieved from [Link] (Mechanisms of pyrazole ring cleavage).

Infrared (IR) absorption peaks of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Profiling & Process Control: 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline

Executive Summary & Application Context

Product Identity: this compound Primary Application: Kinase inhibitor synthesis (intermediate), bi-functional linker chemistry. Molecular Weight: ~187.24 g/mol

This guide provides a technical analysis of the Infrared (IR) absorption profile for This compound .[1] Unlike standard spectral libraries, this document focuses on comparative process analytics —specifically, how to distinguish this functionalized aniline from its synthetic precursors (nitro-aromatics) and structural analogs during drug development.

The ability to rapidly validate the Nitro


 Amine reduction  and the integrity of the Methylene Bridge  is critical for Quality Control (QC) in high-throughput synthesis.

Structural Analysis & Predicted IR Signature

To interpret the spectrum accurately, we must deconstruct the molecule into its three vibrationally distinct domains. This segmentation allows for the prediction of peaks even when reference standards are unavailable.

DomainFunctional GroupKey Vibrational ModeWavenumber Region (cm⁻¹)Diagnostic Value
A Primary Amine (-NH₂) N-H Stretching (Doublet)3300 – 3450 High: Confirms reduction of nitro group.
N-H Scissoring (Bending)1615 – 1650Medium: Often overlaps with ring modes.
B Methylene Bridge (-CH₂-) C-H Stretching (Aliphatic)2850 – 2950 High: Distinguishes from direct N-N coupled byproducts.
C Pyrazole Ring (4-Me) C=N / C=C Ring Stretch1580 – 1600Medium: Characteristic of the heteroaromatic core.
D Aniline Ring (1,4-sub) C-H Out-of-Plane (OOP)800 – 850Medium: Confirms para-substitution pattern.

Comparative Analysis: Product vs. Alternatives

In a process chemistry setting, the "Alternative" is often the precursor material or a failed reaction byproduct . The table below compares the Target Product against its immediate precursor, 4-[(4-methyl-1H-pyrazol-1-yl)methyl]nitrobenzene , to establish "Pass/Fail" criteria for reaction monitoring.

Table 1: Spectroscopic Differentiation (Pass/Fail Criteria)
Spectral RegionTarget Product (Aniline) Precursor (Nitro-Analog) Process Insight
3300–3500 cm⁻¹ PASS: Distinct Doublet (Sym/Asym NH₂)FAIL: Absent (Flat baseline)Appearance of doublet confirms amine formation.
1500–1550 cm⁻¹ PASS: Weak/AbsentFAIL: Strong Band (Asym NO₂)Disappearance of ~1520 cm⁻¹ peak indicates 100% conversion.
1300–1360 cm⁻¹ PASS: C-N Stretch (~1280 cm⁻¹)FAIL: Strong Band (Sym NO₂)The "Nitro" symmetric stretch must vanish.
2800–3000 cm⁻¹ PASS: Sharp Aliphatic C-HPASS: Sharp Aliphatic C-HThe methylene bridge remains intact (Non-diagnostic for reaction progress).

Critical Note: If you observe a broad band spanning 2500–3200 cm⁻¹, your product is likely the Salt Form (e.g., Hydrochloride). You must neutralize the sample with weak base (NaHCO₃ wash) to observe the diagnostic free-base peaks listed above.

Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy

Objective: Obtain a high-resolution spectrum to validate structural integrity and purity.

Method A: Attenuated Total Reflectance (ATR) – Recommended

Best for: Rapid QC, solid powders, minimal sample prep.

  • Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Ensure background scan shows <0.05% noise.

  • Sample Loading: Place ~5 mg of the solid this compound onto the crystal center.

  • Compression: Apply pressure using the anvil until the force gauge reads ~80-100N (optimal contact).

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 16 or 32

    • Range: 4000 – 600 cm⁻¹

  • Post-Processing: Apply ATR correction (if comparing to library transmission spectra).

Method B: KBr Pellet – For High-Resolution Structural Elucidation

Best for: Resolving weak overtone bands or publication-quality data.

  • Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (dried at 110°C).

  • Grinding: Grind in an agate mortar for 2-3 minutes until a fine, uniform powder is achieved. Note: Inadequate grinding causes the Christiansen effect (skewed baselines).

  • Pressing: Press at 10 tons for 2 minutes under vacuum (to remove water vapor).

  • Validation: The resulting pellet must be translucent. If opaque/white, regrind and repress.

Process Logic & Visualization

The following diagram illustrates the decision logic for using IR spectroscopy as a "Gatekeeper" in the synthesis of this molecule.

IR_Validation_Workflow Start Crude Reaction Mixture (Nitro Reduction) Isolate Isolation/Workup Start->Isolate IR_Scan Acquire IR Spectrum (4000-600 cm⁻¹) Isolate->IR_Scan Check_NO2 Check 1520 & 1350 cm⁻¹ (Nitro Peaks) IR_Scan->Check_NO2 Check_NH2 Check 3300-3450 cm⁻¹ (Amine Doublet) Check_NO2->Check_NH2 Peaks Absent Recycle Incomplete Reaction re-subject to Hydrogenation Check_NO2->Recycle Peaks Present Success PASS: Pure Product Release to Next Step Check_NH2->Success Doublet Sharp Salt_Check Broad Band 2500-3000? (Ammonium Salt) Check_NH2->Salt_Check Doublet Weak/Absent Salt_Check->Recycle No (Missing Product) Neutralize Free-base with NaHCO₃ Salt_Check->Neutralize Yes (Broad Band) Neutralize->IR_Scan Re-analyze

Caption: Logic flow for IR-based Quality Control during the synthesis of this compound.

References

  • Synthesis & Characterization of Tris-analogs: McMillen, C. D., & Pienkos, J. A. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline.[1][2] Molbank, 2024(2), M1817. Link

    • Relevance: Provides experimental IR data for the closely related tris-substituted analog, confirming the aniline N-H stretches
  • General Pyrazole IR Fingerprints: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Aniline vs. Nitrobenzene Spectra: NIST Chemistry WebBook. Aniline (CAS 62-53-3) and Nitrobenzene (CAS 98-95-3) IR Spectra. Link

    • Relevance: Standard reference for the "Alternative" comparison (Precursor vs. Product) spectral subtraction.

Sources

Comparing reactivity of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline vs unsubstituted pyrazole analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline (Target A ) with its unsubstituted analog, 4-(1H-pyrazol-1-ylmethyl)aniline (Comparator B ).

The core distinction lies in the C4-position of the pyrazole ring .[1] In the target molecule, the methyl group blocks this position, fundamentally altering the electrophilic aromatic substitution (EAS) landscape and slightly modulating the electronic density of the pyrazole nitrogen. This structural nuance makes Target A a preferred scaffold in kinase inhibitor design (e.g., FLT3, CDK inhibitors) where metabolic stability at the C4 position is required, whereas Comparator B remains susceptible to oxidative metabolism and electrophilic attack.

Structural & Electronic Analysis

Molecular Architecture

Both molecules consist of an aniline moiety connected to a pyrazole ring via a methylene (


) bridge. This bridge acts as an insulator, partially decoupling the resonance systems of the two aromatic rings, though inductive effects (

) persist.
FeatureTarget A (4-Methyl)Comparator B (Unsubstituted)
Pyrazole C4 Blocked (Methyl group)Open (Proton)
Electronic Nature Methyl is weakly electron-donating (+I).Hydrogen is neutral.
Basicity (N2) Slightly elevated (pKa

3.0)
Standard Pyrazole (pKa

2.5)
Aniline pKa

4.0 - 4.5

3.8 - 4.2
Metabolic Liability Low (C4 blocked)High (C4 oxidation/hydroxylation)
Reactivity Map

The following diagram illustrates the divergent reactivity pathways caused by the C4-methyl substituent.

ReactivityMap Target Target A (4-Methyl Analog) EAS_Aniline EAS: Ortho to NH2 (Halogenation/Nitration) Target->EAS_Aniline Major Pathway EAS_Pyraz EAS: C4 Position (Rapid Halogenation) Target->EAS_Pyraz BLOCKED N_Alk N-Alkylation/Acylation (Aniline NH2) Target->N_Alk Primary Nucleophile Coord Metal Coordination (N2 Pyrazole) Target->Coord Enhanced Basicity Comparator Comparator B (Unsubstituted) Comparator->EAS_Aniline Secondary Pathway Comparator->EAS_Pyraz Major Pathway (Kinetic Control) Comparator->N_Alk Primary Nucleophile

Figure 1: Comparative reactivity map showing the blocking effect of the methyl group on Electrophilic Aromatic Substitution (EAS).

Detailed Reactivity Comparison

Electrophilic Aromatic Substitution (EAS)

This is the most critical differentiator.

  • Comparator B (Unsubstituted): The C4 position of the pyrazole ring is highly nucleophilic. Upon treatment with electrophiles (e.g.,

    
    , 
    
    
    
    ), reaction occurs almost exclusively at C4 of the pyrazole, often faster than on the aniline ring (unless the aniline is highly activated).
  • Target A (4-Methyl): The C4 position is occupied. Electrophiles are forced to react with the aniline ring (ortho to the amino group). This allows for selective functionalization of the aniline ring without protecting the pyrazole.

Nucleophilicity and Coupling Reactions
  • Aniline Nitrogen: Both compounds serve as excellent nucleophiles for Buchwald-Hartwig cross-couplings or amide bond formations. However, Target A is slightly more electron-rich due to the remote inductive donation of the methyl group, potentially offering faster kinetics in nucleophilic attacks.

  • Pyrazole Nitrogen (N2): The N2 nitrogen is a weak base. In Target A , the methyl group pushes electron density into the ring, making N2 a better ligand for metal coordination (e.g., in Palladium catalysis or medicinal inorganic chemistry).

Experimental Protocols

Protocol 1: Selective Bromination Test

This protocol validates the "C4-Blocking" hypothesis. Comparator B will brominate at the pyrazole; Target A will brominate at the aniline.

Reagents:

  • Substrate (1.0 mmol)[2]

  • N-Bromosuccinimide (NBS) (1.05 mmol)

  • Acetonitrile (CH3CN) (5 mL)

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the substrate in 5 mL of dry acetonitrile at 0°C.

  • Addition: Add NBS (1.05 mmol) portion-wise over 5 minutes.

  • Monitoring: Stir at 0°C for 30 minutes. Monitor via TLC (50% EtOAc/Hexane) or LC-MS.

  • Observation:

    • Comparator B: Rapid disappearance of starting material. Product mass = M+79 (Bromine on Pyrazole C4).

    • Target A: Slower reaction. Product mass = M+79 (Bromine on Aniline ortho-position). Note: If reaction is too slow, warm to RT.

  • Workup: Quench with 10%

    
    , extract with EtOAc, dry over 
    
    
    
    , and concentrate.
Protocol 2: Synthesis via C-F Activation (Modern Route)

Based on recent literature (e.g., MDPI, 2024), this method avoids the use of mutagenic benzyl halides.

Reagents:

  • 4-(Trifluoromethyl)aniline (1.0 eq)

  • 4-Methylpyrazole (3.0 eq)[3]

  • KOH (3.0 eq)

  • DMSO (Solvent)[3][4][5]

Workflow:

  • Mix: Combine 4-(trifluoromethyl)aniline, 4-methylpyrazole, and KOH in DMSO.

  • Heat: Reflux for 1 hour. The C-F bonds are activated and displaced by the pyrazole nucleophile.

  • Purification: Cool, dilute with water, and extract. Purify via column chromatography.[3]

  • Yield: Expect ~60-65%.

Synthesis & Pathway Visualization

The following diagram outlines the retrosynthetic logic and the divergence in downstream functionalization.

Synthesis SM1 4-Nitrobenzyl Bromide Int_A Intermediate A (Nitro-benzyl-4-Me-pyrazole) SM1->Int_A + SM2 (Base/DMF) Int_B Intermediate B (Nitro-benzyl-pyrazole) SM1->Int_B + SM3 (Base/DMF) SM2 4-Methylpyrazole SM3 Pyrazole Prod_A TARGET A (Aniline-4-Me-pyrazole) Int_A->Prod_A Reduction (H2/Pd-C or Fe/HCl) Prod_B COMPARATOR B (Aniline-pyrazole) Int_B->Prod_B Reduction Drug Kinase Inhibitor (Stable Scaffold) Prod_A->Drug Amide Coupling (Stable) Metab Metabolic Degradation (C4 Oxidation) Prod_B->Metab In Vivo

Figure 2: Synthesis and downstream application stability comparison.

Data Summary Table

PropertyThis compoundUnsubstituted Analog
Molecular Weight 187.24 g/mol 173.21 g/mol
LogP (Predicted) ~1.8~1.4
Primary EAS Site Aniline Ring (Ortho)Pyrazole Ring (C4)
Kinase Selectivity High (Rigid/Hydrophobic fit)Moderate (Less steric bulk)
Key Application FLT3 / CDK InhibitorsGeneral Intermediate

References

  • Synthesis via C-F Activation: Molbank2024 , 2024(2), M1823. "4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline". Link

  • Pyrazole Reactivity & Electrophilic Substitution: Heterocyclic Compounds, Pyrazole Reactions, Page 15-16. Link

  • Kinase Inhibitor Scaffolds: Journal of Medicinal Chemistry2018 , 61(4), 1499-1518.[1] "Discovery of FN-1501, an FLT3- and CDK-Kinase Inhibitor".[1] Link

  • General Pyrazole Properties: PubChem Compound Summary for 4-(4-methyl-1H-pyrazol-1-yl)aniline. Link

  • Diels-Alder Reactivity of 4-Methylpyrazoles: International Journal of Molecular Sciences2020 , 21(11), 3964. Link

Sources

A Comparative Guide to 2D NMR: Validating the Structure of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline via COSY and HSQC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Unambiguous Structural Verification

This guide provides an in-depth, comparative analysis of two powerful two-dimensional (2D) NMR techniques—Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC)—to definitively validate the molecular architecture of our target compound. We will explore the causality behind these experimental choices, present detailed protocols, and demonstrate how the synergy between these methods provides a self-validating system for structural elucidation.[3]

cluster_workflow Structural Validation Workflow A Sample Preparation (~10 mg in 0.6 mL DMSO-d6) B 1D NMR Acquisition (¹H and ¹³C Spectra) A->B C 2D COSY Acquisition (¹H-¹H Correlation) B->C D 2D HSQC Acquisition (¹H-¹³C Correlation) B->D E Data Integration & Analysis C->E D->E F Unambiguous Structure Confirmation E->F

Caption: A typical workflow for NMR-based structural elucidation.

The Hypothetical 1D NMR Landscape: Setting the Stage

A preliminary analysis of 1D ¹H and ¹³C NMR spectra is the foundation of any structural elucidation.[4] For 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline, we anticipate a specific set of signals. However, without 2D data, some assignments remain tentative.

Anticipated ¹H NMR Signals (in DMSO-d₆):

  • Two distinct signals for the pyrazole ring protons (H3, H5).

  • A singlet for the pyrazole's methyl group protons.

  • A singlet for the bridging methylene protons.

  • Two doublets for the symmetrically substituted aniline ring protons.

  • A broad singlet for the amine (-NH₂) protons.

Anticipated ¹³C NMR Signals (in DMSO-d₆):

  • Four unique signals for the aniline ring carbons (two protonated, two quaternary).

  • Three unique signals for the pyrazole ring carbons (two protonated, one quaternary).

  • One signal for the methylene bridge carbon.

  • One signal for the methyl group carbon.

The primary challenge lies in definitively assigning the signals, particularly the aromatic protons and their corresponding carbons, and confirming the connectivity between the pyrazole and aniline fragments.

Pillar 1: COSY — Mapping the Proton Neighborhood

Expertise & Causality: Why Choose COSY?

Correlation Spectroscopy (COSY) is the cornerstone of homonuclear correlation experiments.[5] Its purpose is to identify protons that are coupled to each other through chemical bonds, typically over two or three bonds (²JHH or ³JHH coupling).[6] The resulting 2D spectrum displays the 1D proton spectrum on both axes. While diagonal peaks mirror the 1D spectrum, the crucial information lies in the off-diagonal "cross-peaks." A cross-peak at the coordinates of two different proton signals (δ₁, δ₂) is definitive proof that these protons are spin-spin coupled and thus, spatially close within the molecule's bonding framework.[7] For our target molecule, COSY is the ideal experiment to confirm the adjacency of the protons on the aniline ring.

Experimental Protocol: Acquiring a ¹H-¹H COSY Spectrum

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Spectrometer Setup: Tune and shim the spectrometer for the ¹H nucleus on the prepared sample to ensure optimal resolution and lineshape.

  • Pulse Program Selection: Select a standard COSY pulse sequence (e.g., cosygpppqf on a Bruker spectrometer). The most common variant is the COSY-90.[7]

  • Parameter Optimization:

    • Set the spectral width to encompass all proton signals (e.g., 0-10 ppm).

    • Acquire a sufficient number of scans (e.g., 2-8 scans) per increment.

    • Set the number of increments in the indirect dimension (F1) to achieve adequate resolution (e.g., 256 or 512).

  • Data Processing: After acquisition, apply a sine-bell or similar window function in both dimensions and perform a two-dimensional Fourier transform to generate the final spectrum.

Expected COSY Analysis for Structure Validation

The key finding from the COSY spectrum will be a single, unambiguous cross-peak in the aromatic region.

  • Aniline Ring Confirmation: We expect two signals in the aromatic region, appearing as doublets, corresponding to H-7/H-11 and H-8/H-10. The COSY spectrum will show a cross-peak connecting these two signals. This directly confirms their ³J coupling and proves they are adjacent on the aromatic ring, validating the 1,4-disubstitution pattern.

  • Isolated Spin Systems: Crucially, there will be no cross-peaks connecting the aniline protons to the methylene protons (H-1) or the pyrazole protons (H-3, H-5). This is because they are separated by more than three bonds, effectively existing in isolated spin systems. This absence of correlation is as informative as the presence of one, confirming the separation of the molecular fragments.

Caption: Expected ³JHH coupling on the aniline ring confirmed by COSY.

Pillar 2: HSQC — Bridging Protons and Carbons

Expertise & Causality: Why Choose HSQC?

While COSY connects protons to each other, it provides no direct information about the carbon skeleton. The Heteronuclear Single Quantum Coherence (HSQC) experiment fills this gap by identifying direct, one-bond correlations between protons and the carbons they are attached to (¹JCH).[8][9] It is a proton-detected experiment, which makes it significantly more sensitive than older carbon-detected techniques like HETCOR.[10] In an HSQC spectrum, each peak represents a C-H bond, with its coordinates corresponding to the chemical shift of the proton (F2 axis) and the carbon (F1 axis).[11] This technique is indispensable for assigning the ¹³C spectrum and linking the proton spin systems identified by COSY to their specific locations on the carbon framework.

Experimental Protocol: Acquiring a ¹H-¹³C HSQC Spectrum

  • Sample and Spectrometer: Use the same sample and a well-shimmed spectrometer as for the COSY experiment.

  • Pulse Program Selection: Select a standard HSQC pulse sequence, often an edited version that can distinguish between CH/CH₃ and CH₂ signals by phase (e.g., hsqcedetgpsisp2.3 on a Bruker spectrometer).

  • Parameter Optimization:

    • Set the F2 (¹H) dimension to the proton spectral width and the F1 (¹³C) dimension to the carbon spectral width (e.g., 0-160 ppm).

    • The experiment is optimized for an average one-bond coupling constant (¹JCH), which is typically set to ~145 Hz for aromatic and methylene carbons.[12]

    • Acquire a sufficient number of scans (e.g., 4-16) per increment, depending on sample concentration.

  • Data Processing: Process the data with appropriate window functions and perform a 2D Fourier transform.

Expected HSQC Analysis for Structure Validation

The HSQC spectrum will provide a series of cross-peaks that directly link every proton (except the exchangeable -NH₂) to its carbon partner.

  • Aniline Ring Assignment: The two aromatic proton doublets (H-7/11 and H-8/10) will each show a correlation to a distinct carbon signal in the aromatic region of the ¹³C spectrum, allowing for their unambiguous assignment.

  • Methylene Bridge Confirmation: A strong cross-peak will connect the singlet methylene proton signal (H-1) to its corresponding carbon signal (C-1), confirming the -CH₂- linker.

  • Pyrazole Ring Assignment: The two pyrazole proton signals (H-3 and H-5) will correlate to their respective carbon signals (C-3 and C-5).

  • Methyl Group Assignment: The methyl proton singlet will correlate to the upfield methyl carbon signal.

  • Quaternary Carbon Identification: Quaternary carbons (C-2, C-4, C-6, C-9) will be absent from the HSQC spectrum, as they have no directly attached protons. This is a key confirmation of their identity.

Synergy and Final Validation: A Self-Validating System

Neither COSY nor HSQC alone can fully validate the structure. Their true power lies in their combined interpretation.[13]

  • COSY identifies the proton-proton connectivities , establishing the aniline ring's spin system as a single fragment.

  • HSQC then takes this information and maps these exact protons to their carbons . For example, we know from COSY that the proton at ~6.6 ppm is coupled to the proton at ~6.9 ppm. HSQC then tells us that the ~6.6 ppm proton is attached to the carbon at ~115 ppm, and the ~6.9 ppm proton is attached to the carbon at ~130 ppm.

  • This synergistic approach allows for the complete and confident assignment of all protonated fragments of the molecule. When combined with the logical deductions about the quaternary carbons and the molecular formula (obtained from mass spectrometry), the full structure of this compound is irrefutably confirmed.

cluster_cosy COSY Analysis cluster_hsqc HSQC Analysis mol Target Molecule This compound C Identifies ¹H-¹H Spin Systems (e.g., Aniline Ring Protons) mol->C H Correlates Each ¹H to its Directly Bonded ¹³C mol->H validation Complete & Unambiguous Structural Validation C->validation Provides Fragment Connectivity H->validation Assigns Carbon Skeleton

Caption: Synergy between COSY and HSQC for structural validation.

Data Summary: A Consolidated View

The following table summarizes the anticipated NMR data, which would be populated with experimental values for a final report.

Atom No.Predicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Key COSY Correlation (¹H)Key HSQC Correlation (¹H- ¹³C)
1 (-CH₂-)~5.2~55NoneδH 5.2 ↔ δC 55
2 (Pyr-C)-~140--
3 (Pyr-CH)~7.5~130H-5δH 7.5 ↔ δC 130
4 (Pyr-C)-~108--
5 (Pyr-CH)~7.8~140H-3δH 7.8 ↔ δC 140
6 (-CH₃)~2.1~10NoneδH 2.1 ↔ δC 10
7, 11 (An-CH)~6.9~130H-8, H-10δH 6.9 ↔ δC 130
8, 10 (An-CH)~6.6~115H-7, H-11δH 6.6 ↔ δC 115
9 (An-C)-~128--
12 (An-C)-~148--
-NH₂~5.0-NoneNone

Note: Chemical shifts (δ) are hypothetical and based on typical values for similar structures in DMSO-d₆. Pyr = Pyrazole, An = Aniline.

Conclusion

The structural validation of a novel compound like this compound is a non-negotiable standard in chemical research. While 1D NMR offers a preliminary glimpse, it is the strategic application of 2D NMR techniques that provides the necessary level of certainty. COSY acts as a "proton cartographer," mapping out the local through-bond neighborhoods. HSQC then serves as the bridge, linking this proton map directly to the underlying carbon framework. Together, they form a powerful, self-validating system that resolves ambiguity and allows researchers to proceed with confidence, knowing their molecular foundation is solid.

References

  • Vertex AI Search. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science.
  • PubMed Central. (n.d.). Structure-oriented methods for protein NMR data analysis.
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  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p. Retrieved February 14, 2026, from [Link]

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A Comparative Guide to the Biological Activities of Methyl-Pyrazole and Pyrazole Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, often referred to as a "privileged scaffold."[1][2] Its unique structural and electronic properties allow it to serve as a versatile framework for designing therapeutic agents.[3] Derivatives of pyrazole are known to exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic effects.[1][4][5] This has led to the development of numerous commercially successful drugs, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[6][7]

This guide provides an in-depth, objective comparison of two prominent classes of pyrazole derivatives: methyl-pyrazoles and pyrazole anilines. By synthesizing data from peer-reviewed literature, we will explore their distinct biological profiles, mechanisms of action, and therapeutic potential. This analysis is supported by detailed experimental protocols and visual diagrams to provide researchers, scientists, and drug development professionals with a comprehensive resource for advancing their work in this promising field.

Part 1: Biological Profile of Methyl-Pyrazole Derivatives

Methyl-pyrazole derivatives are characterized by the presence of one or more methyl groups substituted on the pyrazole core. This simple substitution can significantly influence the molecule's steric and electronic properties, leading to a broad spectrum of biological activities.[2]

Synthesis Overview: The Knorr Pyrazole Synthesis

A foundational and versatile method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis. This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7] The choice of substituents on both reactants allows for the creation of a diverse library of pyrazole derivatives.

G cluster_reactants Reactants dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) process Cyclocondensation (Knorr Pyrazole Synthesis) dicarbonyl->process hydrazine Hydrazine Derivative (e.g., Hydrazine Hydrate) hydrazine->process product 3,5-Dimethyl-1H-pyrazole process->product Formation of Pyrazole Ring

Caption: General workflow for Knorr Pyrazole Synthesis.

Anticancer Activity

Methyl-pyrazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[1][8]

  • Mechanism 1: Tubulin Polymerization Inhibition: Certain methyl-pyrazole analogs disrupt the formation of microtubules, which are essential for cell division. By binding to the colchicine site on β-tubulin, these compounds inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and ultimately triggering apoptosis (programmed cell death).[1]

  • Mechanism 2: Cyclin-Dependent Kinase (CDK) Inhibition: Other derivatives act by inhibiting CDKs, such as CDK2.[1] These enzymes are critical regulators of the cell cycle, and their inhibition prevents cancer cell proliferation.[1][8]

Compound ClassCancer Cell LineIC50 / GI50 (µM)Reference
Polysubstituted PyrazoleHepG2 (Liver)2.0[8]
Pyrazole CarbaldehydeMCF7 (Breast)0.25[8]
Diaryl PyrazoleSMMC7721 (Liver)0.76 - 2.01[8]
Indole-linked PyrazoleHCT116, MCF7, HepG2, A549< 23.7[8]
Anti-inflammatory Activity

A well-established activity of methyl-pyrazoles is their anti-inflammatory effect, primarily achieved through the inhibition of cyclooxygenase (COX) enzymes.[1][9]

  • Mechanism: Selective COX-2 Inhibition: Many methyl-pyrazole derivatives, most famously Celecoxib, are selective inhibitors of COX-2.[1][3] COX-2 is an enzyme that is induced during inflammation and is responsible for synthesizing prostaglandins, which are key mediators of pain and inflammation.[9] By selectively blocking COX-2, these compounds reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[9]

G ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation MethylPyrazole Methyl-Pyrazole Derivative (e.g., Celecoxib) MethylPyrazole->COX2 Inhibition

Caption: Mechanism of COX-2 inhibition by methyl-pyrazoles.

Antimicrobial Activity

The rise of antimicrobial resistance has spurred the search for new therapeutic agents, and methyl-pyrazole derivatives have shown promise in this area.[1][2] They have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][10]

Compound ClassBacterial StrainMIC (µg/mL)Reference
Thiazolo-pyrazoleMRSA4[10]
Pyrazole-Thiazole HybridsMRSA1.9 - 3.9[10]

Part 2: Biological Profile of Pyrazole Aniline Derivatives

Pyrazole aniline derivatives feature an aniline (aminobenzene) moiety, which provides a versatile point for chemical modification and often serves as a key pharmacophore for interacting with biological targets, particularly protein kinases.

Synthesis Overview: Reductive Amination

A common method for synthesizing pyrazole aniline derivatives involves the reductive amination of a pyrazole aldehyde. This reaction couples the pyrazole core to a substituted aniline, creating a diverse range of compounds for biological screening.

G cluster_reactants Reactants pyrazole_aldehyde Pyrazole Aldehyde process Reductive Amination (e.g., using NaBH(OAc)₃) pyrazole_aldehyde->process aniline Substituted Aniline aniline->process product Pyrazole Aniline Derivative process->product Forms C-N bond

Caption: General workflow for Pyrazole Aniline synthesis.

Anticancer Activity

Pyrazole aniline derivatives have emerged as a powerful class of anticancer agents, largely due to their ability to function as potent kinase inhibitors.[11][12] Kinases are critical enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival, making them prime targets for cancer therapy.[8][13]

  • Mechanism: Kinase Inhibition (EGFR, VEGFR-2, CDK2): The aniline group is often crucial for binding within the ATP-binding pocket of kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and CDKs.[8][14] By blocking the activity of these kinases, pyrazole aniline derivatives can halt tumor growth, prevent angiogenesis (the formation of new blood vessels that feed a tumor), and induce apoptosis.[14] For instance, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been specifically identified as potent CDK2 inhibitors.[15]

Compound ClassTarget KinaseIC50 (µM)Cancer Cell LineIC50 (µM)Reference
Fused PyrazoleEGFR0.06HepG20.31 - 0.71[14]
Fused PyrazoleVEGFR-20.22HepG20.31 - 0.71[14]
Pyrazolyl)methyl)anilineCDK2/cyclin E0.98MCF-7, B16-F101.88 - 2.12[15]
Antimicrobial Activity

Pyrazole aniline derivatives have also been identified as effective antibacterial agents, particularly against Gram-positive bacteria.[10][16]

  • Mechanism: Growth Inhibition: These compounds act as growth inhibitors of bacteria such as S. aureus.[10] Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the N-phenyl ring significantly alter the antimicrobial potency.[10][16] For example, the inclusion of a trifluoromethyl (CF3) group can reduce toxicity to human cells while maintaining potency against MRSA.[16] Furthermore, these compounds can be effective at inhibiting and eradicating biofilms, which are structured communities of bacteria that are notoriously difficult to treat.[17]

Compound ClassBacterial StrainMIC (µg/mL)Reference
3-phenyl pyrazolesS. aureus16[10]
Trifluoromethyl phenyl pyrazoleMRSA, E. faecalisEffective at 2x MIC[17]

Part 3: Comparative Analysis and Future Outlook

Biological ActivityMethyl-Pyrazole DerivativesPyrazole Aniline DerivativesKey Differentiator
Anticancer Primarily act via tubulin and CDK inhibition. Broad cytotoxicity.[1]Potent and often specific kinase inhibitors (EGFR, VEGFR-2, CDK2).[14][15]Mechanism: Aniline moiety is key for targeted kinase binding.
Anti-inflammatory Well-established COX-2 inhibitors (e.g., Celecoxib).[1][3]Less commonly reported for this specific activity, though some show general anti-inflammatory properties.Target Specificity: Methyl-pyrazoles are highly optimized for COX inhibition.
Antimicrobial Broad-spectrum activity against Gram-positive and Gram-negative bacteria.[1][10]Potent against Gram-positive bacteria, including MRSA; activity is highly tunable via aniline substitution.[10][16][17]Tunability: The aniline group offers a handle for SAR studies to optimize potency and spectrum.
Expert Insights & Future Directions

The comparison reveals a fascinating divergence in the biological roles of these two pyrazole sub-classes, driven by their distinct structural features.

  • Methyl-pyrazole derivatives demonstrate broad-spectrum biological activities. Their simpler structure lends them to roles in inhibiting fundamental cellular processes like cell division (tubulin polymerization) and inflammation (COX pathway). Their development path often focuses on optimizing these established mechanisms.

  • Pyrazole aniline derivatives excel as targeted agents, particularly as kinase inhibitors in oncology. The aniline group acts as a critical pharmacophore that can be extensively modified to achieve high potency and selectivity against specific kinase targets. This "tunability" makes them exceptionally valuable for precision medicine.[16]

Future research should focus on:

  • Hybrid Scaffolds: Designing molecules that combine the features of both classes—for instance, a pyrazole aniline that also incorporates elements known to enhance COX inhibition—could lead to dual-action anti-inflammatory and anticancer agents.

  • Advanced SAR Studies: For pyrazole anilines, systematically exploring the substitution patterns on the aniline ring will continue to yield more potent and selective kinase inhibitors.[10]

  • Mechanism of Action Elucidation: While many pyrazole derivatives show antimicrobial activity, their precise molecular targets within bacteria are often not fully understood. Identifying these targets could unlock new avenues for combating antibiotic resistance.[10]

Part 4: Key Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. The following are standardized, step-by-step methodologies for assessing the key biological activities discussed in this guide.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol determines the concentration at which a compound inhibits cancer cell growth by 50% (GI50).

  • Cell Plating: Seed human cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (methyl-pyrazole or pyrazole aniline derivatives) in the appropriate cell culture medium. Add 100 µL of each concentration to the wells in triplicate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by viable cells to a purple formazan product.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition percentage against the compound concentration and determine the GI50 value using non-linear regression analysis.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Bacterial Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus MRSA) overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in a 96-well microtiter plate using MHB. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. A viability indicator like resazurin can be added to aid visualization.

References

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  • PubMed. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(16), 5267-5271. Available from: [Link]

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Establishing In-House Quality Control Standards for 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline: A Best-Practice Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and consistency of starting materials and intermediates are paramount. This guide provides a comprehensive framework for establishing robust in-house quality control (QC) standards for 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline, a key building block in the synthesis of various biologically active molecules. Due to the current lack of commercially available, certified reference standards for this specific compound, this document will focus on a practical, science-led approach to developing and validating analytical methods for its quality assessment. We will draw upon established principles of analytical chemistry and leverage data from structurally similar compounds to illustrate a best-practice workflow.

The Critical Role of a Well-Characterized In-House Reference Standard

In the absence of a commercially available certified reference standard, the first and most critical step is the preparation and rigorous characterization of an in-house primary reference standard. This standard will serve as the benchmark against which all subsequent batches of this compound are qualified.

Workflow for In-House Reference Standard Qualification:

cluster_0 Synthesis & Purification cluster_1 Characterization & Purity Assessment cluster_2 Documentation & Finalization Synthesis High-Purity Synthesis Purification Multi-step Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structural_Elucidation Structural Elucidation (NMR, MS, IR) Purification->Structural_Elucidation Purity_Determination Purity Determination (HPLC, GC, Titration) Structural_Elucidation->Purity_Determination Residual_Solvents Residual Solvents (GC-HS) Purity_Determination->Residual_Solvents Water_Content Water Content (Karl Fischer) Residual_Solvents->Water_Content CoA Certificate of Analysis Generation Water_Content->CoA Stability Stability Assessment CoA->Stability cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC_Analysis HPLC-PDA/UV Analysis Acid->HPLC_Analysis Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC_Analysis Oxidation Oxidative (e.g., 3% H₂O₂) Oxidation->HPLC_Analysis Thermal Thermal (e.g., 80°C) Thermal->HPLC_Analysis Photolytic Photolytic (ICH Q1B) Photolytic->HPLC_Analysis LCMS_Analysis LC-MS Analysis for Impurity Identification HPLC_Analysis->LCMS_Analysis Degradation_Profile Degradation Profile LCMS_Analysis->Degradation_Profile Method_Specificity Confirmation of Method Specificity Degradation_Profile->Method_Specificity

A Senior Application Scientist's Guide to the Characterization of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline: A Comparative Analysis of Melting Point Determination Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous characterization of novel chemical entities is a cornerstone of scientific rigor. The physical and chemical properties of a compound, such as its melting point, provide critical insights into its purity, identity, and stability. This guide offers an in-depth comparison of established methodologies for determining the melting point of the novel compound 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline, grounding our discussion in both theoretical principles and practical laboratory application. While a specific melting point for this compound is not yet extensively documented in the literature, this guide will equip researchers with the necessary protocols and comparative data to perform this characterization with confidence.

The Critical Role of Melting Point in Compound Characterization

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range.[1] The presence of impurities typically causes a depression and broadening of the melting point range, a phenomenon that is foundational to its use as an indicator of purity.[1] Therefore, an accurate and reproducible melting point determination is not merely a routine measurement but a critical data point in the comprehensive characterization of a new chemical entity like this compound.

Primary Method: Capillary Melting Point Determination

The capillary method is the most widely adopted technique for melting point determination due to its simplicity, reliability, and low sample requirement.[2][3] This method involves heating a small, powdered sample in a sealed capillary tube at a controlled rate.[3][4]

Experimental Workflow: Capillary Method

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Analysis cluster_validation Validation A Grind Sample to Fine Powder B Load Capillary Tube (2-3 mm height) A->B Ensures uniform heating C Place in Melting Point Apparatus D Rapid Heating to ~15-20°C below Expected M.P. C->D E Slow Heating (1-2°C/min) D->E Crucial for accuracy F Observe and Record Melting Range E->F G T_initial: First liquid drop appears F->G H T_final: All solid has melted F->H I Report Melting Range (T_initial - T_final) G->I H->I J Repeat Measurement at least Twice I->J K Compare with Reference Standard (if available) J->K

Caption: Workflow for Capillary Melting Point Determination.

Detailed Protocol for Capillary Melting Point Determination

I. Sample Preparation:

  • Ensure the sample of this compound is thoroughly dry, as residual solvent can act as an impurity and depress the melting point.[5]

  • Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.[6] This ensures uniform packing and heat transfer.

  • Press the open end of a capillary tube into the powdered sample.[6]

  • Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.[5][6] A long glass tube can be used to drop the capillary through, allowing it to bounce and pack the sample tightly.[5]

  • Repeat until a packed column of 2-3 mm in height is achieved.[2][7] An excessive amount of sample can lead to a broader melting range.[6]

II. Measurement using a Digital Melting Point Apparatus (e.g., Mel-Temp):

  • Turn on the melting point apparatus and the digital thermometer.[6]

  • Insert the capillary tube containing the sample into the designated slot in the heating block.[6][8]

  • If the approximate melting point is unknown, a preliminary rapid determination is advisable.[1] Heat the sample at a faster rate (e.g., 10°C/minute) to get a rough estimate.[6]

  • For an accurate measurement, start with a new sample and heat rapidly to a temperature approximately 15-20°C below the estimated melting point.[5][7]

  • Reduce the heating rate to 1-2°C per minute.[7][8] This slow rate is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[8]

  • Observe the sample through the magnifying lens.[8]

  • Record the temperature at which the first drop of liquid appears (the onset of melting).[5]

  • Continue heating at the slow rate and record the temperature at which the last solid crystal disappears (the clear point).[5][9]

  • The recorded temperatures constitute the melting range.

III. Measurement using a Thiele Tube:

  • Attach the packed capillary tube to a thermometer using a small rubber band, ensuring the sample is level with the thermometer's bulb. The rubber band should remain above the level of the heating oil.

  • Insert the thermometer and capillary tube assembly into the Thiele tube, ensuring the sample is immersed in the oil in the main body of the tube.

  • Gently heat the side arm of the Thiele tube with a microburner or Bunsen burner, using a back-and-forth motion to ensure even heating.[5] The design of the Thiele tube facilitates convection currents that maintain a uniform temperature.[8]

  • Follow the same procedure for observing and recording the melting range as with a digital apparatus, paying close attention to a slow heating rate of 1-2°C per minute near the melting point.[8]

Comparative Analysis of Alternative Characterization Methods

While the capillary method is a robust primary technique, other instrumental methods offer distinct advantages in terms of precision, the amount of information they provide, and their applicability to different sample types.

Method Principle Sample Size Advantages Disadvantages Ideal Application
Capillary Method Visual detection of phase transition in a heated capillary tube.[2]1-2 mgSimple, rapid, low cost, and requires a small amount of sample.[1]Subjective observation, less precise than instrumental methods.Routine purity checks and identification.[4]
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between the sample and a reference as a function of temperature.[10][11]1-5 mgHighly accurate and reproducible, provides quantitative data on enthalpy of fusion, and can detect other thermal events like glass transitions.[10][11]Higher equipment cost, requires more user training.Definitive melting point determination, polymorphism studies, and purity analysis.[10][12]
Kofler Hot-Stage Microscopy (HSM) Direct observation of the sample on a heated microscope stage.[13][14]<1 mgRequires a very small sample size, allows for visual observation of crystal morphology changes, sublimation, and decomposition.[14][15]Can be less precise for routine melting point determination, requires a specialized microscope.[13]Characterization of polymorphic forms, analysis of substances that sublime or decompose upon melting.[14]
Differential Scanning Calorimetry (DSC): A Quantitative Approach

DSC provides a more detailed and quantitative analysis of the melting process.[10][11] It measures the heat absorbed by the sample during melting, which is represented as a peak in the DSC thermogram. The onset of the peak is often taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion. This technique is particularly valuable in pharmaceutical development for studying polymorphism, where different crystalline forms of the same compound exhibit different melting points and thermal behaviors.[12][16]

Kofler Hot-Stage Microscopy: Visualizing Thermal Behavior

Hot-stage microscopy combines the power of microscopy with precise temperature control.[14] It allows for the direct visual observation of the melting process on a microscopic level. This is particularly useful for substances that may not have a clear melting point, or that undergo other thermal transitions such as sublimation or decomposition.[14] The Kofler hot bench, a precursor to modern hot-stage microscopy, utilizes a metal strip with a temperature gradient to observe the thermal behavior of a substance at different temperatures simultaneously.[17]

Conclusion

The determination of the melting point of this compound is a fundamental step in its comprehensive characterization. The capillary method offers a straightforward and reliable means for routine analysis. For more in-depth studies, particularly in the context of drug development where polymorphism and purity are of paramount concern, Differential Scanning Calorimetry provides highly accurate and quantitative data. Hot-stage microscopy serves as a valuable complementary technique for visually inspecting thermal behavior, especially for complex cases. By selecting the appropriate method based on the specific research question, scientists can ensure the generation of high-quality, reliable data that is essential for advancing their research and development efforts.

References

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • University of Houston. (2010, May 3). Melting Point Apparatus Guidelines. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiele tube. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. Retrieved from [Link]

  • IntechOpen. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]

  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2026, January 13). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

  • Edisco. (n.d.). Melting point determination. Retrieved from [Link]

  • CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from [Link]

  • thinkSRS.com. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • Laboratory supplies. (n.d.). Kofler Hot Stage Microscopes Polytherm, Wagner & Munz. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Wikipedia. (n.d.). Kofler bench. Retrieved from [Link]

  • Arthur H. Thomas Company. (n.d.). KOFLER MICRO HOT STAGE. Retrieved from [Link]

  • MDPI. (2024, May 17). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • American Pharmaceutical Review. (2012, March 1). Hot-stage Optical Microscopy as an Analytical Tool to Understand Solid-state Changes in Pharmaceutical Materials. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of novel chemical compounds are paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline, a compound of interest in modern research. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally similar compounds—namely aromatic amines, benzylamines, and pyrazole derivatives—to establish a conservative and safety-first approach to its waste management.

The core principle of this guide is to treat this compound as a hazardous substance. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity, and are often readily absorbed through the skin.[1] Pyrazole derivatives, while diverse in their biological activity, can also present environmental hazards if not disposed of correctly.[2][3] Therefore, every procedural recommendation herein is designed to minimize exposure to personnel and prevent environmental release.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound in any context, including disposal, a thorough understanding of its potential hazards is crucial. Based on its constituent chemical moieties (an aniline derivative and a pyrazole ring), we must assume the following potential hazards:

  • Toxicity: Likely toxic if swallowed, inhaled, or absorbed through the skin.[4][5] Aromatic amines can cause systemic effects.[1]

  • Irritation: Potential to cause serious skin and eye irritation or burns.[6]

  • Environmental Hazard: Assumed to be toxic to aquatic life with potentially long-lasting effects.[1][4] Discharge into the environment must be strictly avoided.[4]

Mandatory Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles. A face shield may be necessary for splash hazards.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or spill cleanup, a chemically impervious apron or full-body suit may be required.

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

Waste Segregation and Container Management

Proper segregation is the first step in compliant chemical waste disposal. Never mix incompatible waste streams.

  • Waste Container: Use only designated, properly sealed, and clearly labeled hazardous waste containers.[8][9] The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is recommended.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Irritant").[8] List all components of a mixture, including solvents, by percentage.[8]

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9] This area must be under the control of the laboratory personnel, away from drains, and in secondary containment to catch any potential leaks. Incompatible wastes must be segregated within the SAA.[9]

Hazard Profile & Disposal Summary
Compound Name
This compound
Assumed Hazards
Acute Toxicity: (Oral, Dermal, Inhalation) - Category 3 or 4 (assumed) Skin/Eye Irritation: Category 2 (assumed) Environmental: Toxic to aquatic life (assumed)[1][4][5]
Primary Disposal Route
Collection by a licensed hazardous waste disposal company for incineration.[4][7]
Incompatible Materials
Strong oxidizing agents, strong acids.[6]
Spill Cleanup Material
Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[1][10]
Prohibited Disposal Methods
DO NOT dispose of down the drain.[5][9] DO NOT dispose of in regular trash. DO NOT allow to evaporate in a fume hood.[8][9]
Step-by-Step Disposal Protocols

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste.

  • Work Area: Conduct all operations within a chemical fume hood.

  • Transfer: Carefully sweep or scoop residual solid material into a designated hazardous waste container. Avoid generating dust.

  • Decontamination: Decontaminate the spatula, weigh boat, and any other surfaces that came into contact with the chemical using a suitable solvent (e.g., methanol or ethanol). Collect the rinse solvent as hazardous waste (see Protocol 3.2).

  • Container Sealing: Securely close the solid hazardous waste container. Ensure it is properly labeled.

  • Storage: Place the sealed container in your lab's designated Satellite Accumulation Area.

  • Collection: Pour unwanted solutions containing this compound directly into a designated liquid hazardous waste container.

  • Segregation: Ensure the waste container is dedicated to halogenated or non-halogenated solvents as per your institution's waste management guidelines. Do not mix aqueous and organic waste streams unless specifically permitted.

  • Rinsate: Rinse the empty container that held the solution at least three times with a small amount of an appropriate solvent. Add the rinsate to the liquid hazardous waste container to ensure all chemical residue is captured.

  • Container Sealing and Storage: Securely cap the liquid waste container, ensuring it is properly labeled with all components, and store it in the SAA.

  • Gross Decontamination: Remove as much of the chemical residue as possible. If it's a solid, scrape it into the solid waste container. If it's a liquid, pour it into the liquid waste container.

  • Rinsing: Rinse the contaminated item (e.g., glassware, magnetic stir bars) three times with a suitable solvent. Collect all rinsate as liquid hazardous waste.

  • Disposable Items: Items that cannot be effectively decontaminated, such as contaminated filter paper, weighing paper, or pipette tips, must be placed in the solid hazardous waste container.

  • Final Cleaning: After triple-rinsing, the glassware can typically be washed through normal laboratory procedures.

Emergency Procedures: Spill Management

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Assess the Spill: Do not attempt to clean up a large spill or any spill you are not equipped or trained to handle. Contact your institution's Environmental Health & Safety (EHS) department immediately.

  • For Small, Manageable Spills:

    • Ensure you are wearing the appropriate PPE (see Section 1).

    • Contain the spill by surrounding it with an inert absorbent material like vermiculite, sand, or chemical sorbent pads.[1][10]

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

    • Decontaminate the spill area with a cloth soaked in a suitable solvent, working from the outside in. Place the contaminated cloth in the hazardous waste container.

    • Seal and label the waste container and place it in the SAA.

    • Report the incident to your laboratory supervisor and EHS department as required by your institution's policies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.

G start Waste Generated (this compound) waste_type Identify Waste Type start->waste_type solid Solid Residue or Contaminated Disposables waste_type->solid Solid liquid Liquid Solution or Solvent Rinsate waste_type->liquid Liquid glassware Contaminated Glassware (Non-disposable) waste_type->glassware Glassware solid_container Place in Labeled 'Solid Hazardous Waste' Container solid->solid_container liquid_container Place in Labeled 'Liquid Hazardous Waste' Container liquid->liquid_container decon Triple Rinse with Appropriate Solvent glassware->decon store Store Sealed Container in Satellite Accumulation Area (SAA) solid_container->store liquid_container->store rinsate_to_liquid Collect Rinsate decon->rinsate_to_liquid wash Proceed to Normal Glassware Washing decon->wash rinsate_to_liquid->liquid_container pickup Arrange for Pickup by Licensed Waste Disposal Service store->pickup

Caption: Decision workflow for the disposal of this compound waste.

By adhering to these protocols, you ensure not only your own safety but also that of your colleagues and the environment. Always consult your institution's specific hazardous waste management guidelines and your EHS department for any questions.

References

  • ChemicalBook. (2023). Benzylamine: Properties, Preparation and Applications.
  • Central Drug House (P) Ltd. (n.d.). Material Safety Data Sheet - N-Methyl Aniline.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Thermo Fisher Scientific. (2024). Safety Data Sheet - N-Methylaniline.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Singh, R., et al. (2020). Greener and Environmentally Benign Methodology for the Synthesis of Pyrazole Derivatives.
  • SKC Inc. (2024). SDS - Aromatic Amine Cleaning Developing Solution.
  • Fisher Scientific. (2010). Safety Data Sheet.
  • Arvia Technology. (n.d.). Pyrazole Wastewater Treatment | Pyrazole Removal From Water.
  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
  • PMC. (n.d.). Phenol-Formaldehyde/Pyrazole Composite: Synthesis, Characterization, and Evaluation of its Chromate Removal Efficiency.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • s d fine-chem limited. (n.d.). N-Methylaniline MSDS.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). Journal of Environmental Chemical Engineering.
  • Arvia Technology. (n.d.). Pyrazole Wastewater Treatment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.